K00135
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H18N4O |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-[3-[6-(cyclopropylmethylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]ethanone |
InChI |
InChI=1S/C18H18N4O/c1-12(23)14-3-2-4-15(9-14)16-11-20-18-8-7-17(21-22(16)18)19-10-13-5-6-13/h2-4,7-9,11,13H,5-6,10H2,1H3,(H,19,21) |
InChI Key |
IVUBNTNWKIPCPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CN=C3N2N=C(C=C3)NCC4CC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
K00135; K-00135; K 00135; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Function of K00135 (Aspartate Aminotransferase) in Glutamate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzyme K00135, identified as Aspartate Aminotransferase (AST), and its pivotal role in glutamate metabolism. AST (EC 2.6.1.1) is a pyridoxal phosphate (PLP)-dependent transaminase that catalyzes the reversible transfer of an α-amino group between aspartate and α-ketoglutarate to form glutamate and oxaloacetate.[1] This reaction is a critical nexus in cellular metabolism, linking amino acid and carbohydrate metabolism. The enzyme is ubiquitously expressed in various tissues, including the liver, heart, skeletal muscle, kidneys, and brain.[1] This guide will delve into the biochemical functions of AST, its kinetic properties, detailed experimental protocols for its study, and its significance in metabolic pathways, particularly the malate-aspartate shuttle.
Core Function in Glutamate Metabolism
Aspartate Aminotransferase catalyzes the following reversible reaction:
L-aspartate + α-ketoglutarate ↔ oxaloacetate + L-glutamate [1]
This transamination reaction is central to both the synthesis and degradation of glutamate.
-
Glutamate Synthesis: In instances where there is a high concentration of aspartate and α-ketoglutarate, AST facilitates the production of glutamate. This is particularly important for replenishing the glutamate pool for its various cellular functions, including its role as a neurotransmitter and a precursor for the synthesis of other amino acids and glutathione.[2][3][4]
-
Glutamate Catabolism: Conversely, when glutamate levels are elevated, AST can drive the reverse reaction, converting glutamate and oxaloacetate into aspartate and α-ketoglutarate. This allows the carbon skeleton of glutamate to enter the citric acid cycle via α-ketoglutarate for energy production.[1]
Reaction Mechanism
AST employs a Ping-Pong Bi-Bi kinetic mechanism, which involves two half-reactions.[1][5] The enzyme shuttles between its pyridoxal phosphate (PLP) form and its pyridoxamine phosphate (PMP) form.
-
First Half-Reaction: The enzyme-PLP complex binds to the first substrate, L-aspartate. The amino group from aspartate is transferred to the PLP cofactor, forming the enzyme-PMP complex and releasing the first product, oxaloacetate.[1][5]
-
Second Half-Reaction: The second substrate, α-ketoglutarate, binds to the enzyme-PMP complex. The amino group is then transferred from PMP to α-ketoglutarate, forming the second product, L-glutamate, and regenerating the enzyme-PLP complex.[1][5]
Figure 1: Ping-Pong Bi-Bi mechanism of Aspartate Aminotransferase.
Isoenzymes and Their Kinetic Properties
In eukaryotes, AST exists as two distinct isoenzymes: a cytosolic form (cAST or GOT1) and a mitochondrial form (mAST or GOT2).[6][7] These isoenzymes are encoded by separate genes and share approximately 45% sequence homology.[1][7] While they catalyze the same reaction, their kinetic properties and physiological roles differ.
Quantitative Data
The following tables summarize the kinetic parameters of cytosolic and mitochondrial AST from sheep liver. It is important to note that these values can vary depending on the species, tissue, and assay conditions such as pH and ionic strength.[8]
Table 1: Kinetic Parameters of Cytosolic Aspartate Aminotransferase (cAST/GOT1) from Sheep Liver
| Substrate | Km (mM) |
| L-Aspartate | 2.96 ± 0.20 |
| α-Ketoglutarate | 0.093 ± 0.010 |
Data from Orlacchio et al. (1979).[9][10]
Table 2: Kinetic Parameters of Mitochondrial Aspartate Aminotransferase (mAST/GOT2) from Sheep Liver
| Substrate | Km (mM) |
| L-Aspartate | 0.40 ± 0.12 |
| α-Ketoglutarate | 0.98 ± 0.14 |
Data from Orlacchio et al. (1979).[9][10]
The differing affinities of the isoenzymes for their substrates reflect their distinct roles within the cell. The lower Km of cAST for α-ketoglutarate suggests it is efficient at converting aspartate to glutamate in the cytosol, while the lower Km of mAST for aspartate indicates its efficiency in the reverse reaction within the mitochondria.
The optimal pH for AST activity is generally around 8.0 to 8.5.[11][12]
Role in the Malate-Aspartate Shuttle
The differential localization and kinetic properties of the AST isoenzymes are fundamental to the operation of the malate-aspartate shuttle. This shuttle is crucial for transferring reducing equivalents (NADH) produced during glycolysis in the cytosol into the mitochondria for oxidative phosphorylation.[13][14]
The key steps involving AST in the malate-aspartate shuttle are:
-
Cytosol: Cytosolic malate dehydrogenase reduces oxaloacetate to malate, oxidizing NADH to NAD+. Malate is then transported into the mitochondrial matrix.
-
Mitochondrial Matrix: Mitochondrial malate dehydrogenase oxidizes malate back to oxaloacetate, reducing NAD+ to NADH. This NADH can then enter the electron transport chain.
-
Mitochondrial Matrix: To regenerate oxaloacetate in the cytosol, mitochondrial AST (mAST) catalyzes the transamination of oxaloacetate with glutamate to produce aspartate and α-ketoglutarate.
-
Transport: Aspartate is transported out of the mitochondria into the cytosol in exchange for glutamate. α-ketoglutarate is transported out in exchange for malate.
-
Cytosol: In the cytosol, cytosolic AST (cAST) converts aspartate and α-ketoglutarate back into oxaloacetate and glutamate, completing the cycle.
Figure 2: Role of Aspartate Aminotransferase in the Malate-Aspartate Shuttle.
Experimental Protocols
Purification of Aspartate Aminotransferase (Example from Sheep Liver)
This protocol is based on the method described by Orlacchio et al. (1979) for the purification of mitochondrial AST from sheep liver.[15]
Materials:
-
Fresh sheep liver
-
Buffer A: 50 mM sodium succinate, pH 6.0
-
Buffer B: 10 mM sodium/potassium phosphate, pH 7.4
-
Buffer C: 5 mM Tris-HCl, pH 8.5
-
Butan-1-ol
-
Ammonium sulfate
-
DEAE-cellulose column
-
Centrifuge, chromatography equipment
Procedure:
-
Homogenization and Isolation of Mitochondria:
-
Homogenize fresh sheep liver in Buffer A.
-
Perform differential centrifugation to isolate the mitochondrial fraction.
-
Wash the mitochondrial pellet twice with Buffer A.
-
-
Butan-1-ol Extraction:
-
Resuspend the mitochondrial pellet in Buffer A.
-
Add butan-1-ol and stir for 1 hour at 4°C.
-
Centrifuge to separate the aqueous phase.
-
Dialyze the aqueous phase extensively against Buffer B.
-
-
Ammonium Sulfate Fractionation:
-
Bring the dialyzed solution to 50% ammonium sulfate saturation and stir for 30 minutes.
-
Centrifuge and discard the pellet.
-
Increase the ammonium sulfate concentration of the supernatant to 90% saturation and stir for 30 minutes.
-
Collect the precipitate by centrifugation.
-
-
Chromatography:
-
Dissolve the pellet in Buffer C and dialyze against the same buffer.
-
Apply the sample to a DEAE-cellulose column equilibrated with Buffer C.
-
Elute the protein with a linear gradient of NaCl in Buffer C.
-
Collect fractions and assay for AST activity.
-
Pool the active fractions and concentrate by ultrafiltration.
-
-
Purity Assessment:
-
Assess the purity of the final preparation by SDS-PAGE and determine the specific activity.
-
Coupled Enzyme Assay for AST Activity
The activity of AST is commonly measured using a coupled enzyme assay with malate dehydrogenase (MDH).
Principle:
AST produces oxaloacetate, which is then reduced to malate by MDH. This reaction is coupled to the oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm, due to NADH oxidation, is directly proportional to the AST activity.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
L-aspartate solution (e.g., 200 mM)
-
α-ketoglutarate solution (e.g., 12 mM)
-
NADH solution (e.g., 0.2 mM)
-
Malate dehydrogenase (MDH) (e.g., 10 units/mL)
-
Sample containing AST
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, combine the Assay Buffer, L-aspartate solution, NADH solution, and MDH.
-
Add the sample containing AST and mix gently.
-
Incubate for a few minutes at a constant temperature (e.g., 37°C) to allow for the reduction of any endogenous pyruvate.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the α-ketoglutarate solution.
-
-
Measurement:
-
Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA340/min).
-
Use the molar extinction coefficient of NADH (6220 M-1cm-1) to calculate the enzyme activity in Units/mL.
-
Figure 3: General experimental workflow for the coupled enzyme assay of AST activity.
Significance in Drug Development
The central role of AST in metabolism makes it a potential area of interest for drug development.
-
Liver Toxicity: Serum levels of AST are a well-established biomarker for liver damage.[1] Monitoring AST levels is crucial in preclinical and clinical trials to assess the hepatotoxicity of new drug candidates.
-
Metabolic Disorders: Given its role in linking amino acid and carbohydrate metabolism, modulation of AST activity could be explored as a therapeutic strategy for metabolic diseases.
-
Neurotransmitter Homeostasis: In the brain, AST is involved in the synthesis of the neurotransmitter glutamate. Dysregulation of glutamate homeostasis is implicated in various neurological disorders, suggesting that AST could be a potential target in this area.
Conclusion
This compound, Aspartate Aminotransferase, is a key enzyme in glutamate metabolism, catalyzing the reversible transamination between aspartate and α-ketoglutarate. Its two isoenzymes, cytosolic and mitochondrial, exhibit distinct kinetic properties that are essential for their roles in cellular metabolism, most notably in the malate-aspartate shuttle. Understanding the function and regulation of AST is critical for research in metabolic diseases, neuroscience, and for the assessment of drug safety. The experimental protocols provided in this guide offer a foundation for the further investigation of this vital enzyme.
References
- 1. Aspartate transaminase - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of aminotransferases in glutamate metabolism of human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartate Aminotransferase: an old dog teaches new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Aspartate aminotransferase. The effects of ionic concentration on kinetic constants of both isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Some kinetic and other properties of the isoenzymes of aspartate aminotransferase isolated from sheep liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Some kinetic and other properties of the isoenzymes of aspartate aminotransferase isolated from sheep liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and general properties of aspartate aminotransferase of ox heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]
- 14. The malate–aspartate shuttle (Borst cycle): How it started and developed into a major metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
An In-Depth Technical Guide to the Substrate Specificity and Catalytic Mechanism of UDP-N-acetylmuramate Dehydrogenase (MurB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
UDP-N-acetylmuramate dehydrogenase, also known as MurB (KEGG enzyme: K00135, EC: 1.3.1.98), is a crucial enzyme in the cytoplasmic pathway of bacterial cell wall peptidoglycan biosynthesis.[1] This flavoenzyme catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvoylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM).[1][2] The essentiality of the peptidoglycan layer for bacterial survival and the absence of a homologous pathway in eukaryotes make MurB an attractive target for the development of novel antibacterial agents.[3] This guide provides a comprehensive overview of the substrate specificity, catalytic mechanism, and experimental protocols related to the MurB enzyme.
Role in Peptidoglycan Biosynthesis
The synthesis of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, occurs in the cytoplasm through a series of enzymatic reactions. MurB catalyzes the second committed step in this pathway, following the synthesis of UNAGEP by MurA. The overall pathway is critical for maintaining the structural integrity of the bacterial cell.
Caption: Cytoplasmic steps of peptidoglycan biosynthesis.
Substrate Specificity and Enzyme Kinetics
MurB exhibits high specificity for its substrates, UNAGEP and NADPH. The enzyme contains a tightly bound flavin adenine dinucleotide (FAD) cofactor, which is essential for its catalytic activity.[2] Kinetic studies have been performed on MurB from various bacterial species, revealing a Ping-Pong Bi-Bi reaction mechanism.[2] The kinetic parameters for MurB from several key pathogens are summarized below.
| Organism | Substrate | Km (μM) | kcat (s-1) | Reference |
| Pseudomonas aeruginosa | UNAGEP | 1.8 ± 0.2 | 25.3 ± 0.6 | [2] |
| Pseudomonas aeruginosa | NADPH | 13.5 ± 1.1 | 25.3 ± 0.6 | [2] |
| Streptococcus pneumoniae | UNAGEP | 4.8 ± 0.5 | 12.5 ± 0.3 | [3] |
| Streptococcus pneumoniae | NADPH | 23.2 ± 2.1 | 12.5 ± 0.3 | [3] |
Note: Kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and buffer composition.
The activity of MurB is also influenced by the presence of monovalent cations, with potassium ions being a particularly effective activator. Potassium ions have been shown to lower the Km for both substrates and increase the kcat, likely by facilitating optimal substrate orientation and binding within the active site.[2]
Catalytic Mechanism
The catalytic cycle of MurB follows a Ping-Pong Bi-Bi mechanism, which can be divided into two half-reactions.[2]
First Half-Reaction: Reduction of FAD by NADPH
-
NADPH Binding: The reaction initiates with the binding of NADPH to the FAD-bound enzyme (E-FAD).
-
Hydride Transfer: A hydride ion (H-) is transferred from the C4 position of the nicotinamide ring of NADPH to the N5 position of the isoalloxazine ring of FAD. This reduces FAD to FADH-.
-
NADP+ Release: The oxidized NADP+ dissociates from the enzyme, leaving the reduced enzyme-FADH- complex (E-FADH-).
Second Half-Reaction: Reduction of UNAGEP by FADH-
-
UNAGEP Binding: The second substrate, UNAGEP, binds to the E-FADH- complex.
-
Hydride Transfer: The hydride ion is transferred from the N5 of FADH- to the C3 of the enolpyruvyl moiety of UNAGEP.
-
Protonation: A proton is transferred from a conserved active site residue (e.g., a nearby tyrosine or serine) to the C2 of the enolpyruvyl moiety.
-
UNAM Release: The product, UNAM, is released from the enzyme, regenerating the oxidized E-FAD form, ready for another catalytic cycle.
Caption: Catalytic cycle of MurB enzyme.
Active Site and Key Residues
The active site of MurB is located in a cleft between its three domains. Structural studies have revealed key amino acid residues involved in substrate binding and catalysis. A conserved tyrosine residue (Tyr190 in E. coli MurB) plays a critical role in substrate binding by forming a hydrogen bond with the α-phosphate of the UDP moiety of UNAGEP.[2] The binding of the substrate induces a significant conformational change, closing the active site channel over the substrate.[2] A potassium ion is often found coordinated in the active site, where it is thought to assist in the correct positioning of the substrates for catalysis.[2]
Experimental Protocols
Spectrophotometric Assay for MurB Activity
This continuous assay measures the activity of MurB by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[4]
Materials:
-
Purified MurB enzyme
-
UDP-N-acetylenolpyruvoylglucosamine (UNAGEP)
-
NADPH
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
KCl (e.g., 150 mM)
-
Dithiothreitol (DTT) (e.g., 1 mM)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, KCl, and DTT.
-
Add a known concentration of UNAGEP to the reaction mixture.
-
Add the MurB enzyme to the mixture and incubate for a short period to allow for temperature equilibration.
-
Initiate the reaction by adding a known concentration of NADPH.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The concentration of NADPH consumed can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).[5]
Caption: Workflow for the spectrophotometric assay of MurB activity.
Conclusion
UDP-N-acetylmuramate dehydrogenase (MurB) is a well-characterized enzyme that represents a promising target for the development of novel antibiotics. Its essential role in peptidoglycan biosynthesis, coupled with the detailed understanding of its substrate specificity and catalytic mechanism, provides a solid foundation for structure-based drug design and high-throughput screening of inhibitors. The experimental protocols described herein offer robust methods for characterizing the activity of MurB and for evaluating the efficacy of potential inhibitors. Further research into the dynamic conformational changes of MurB during its catalytic cycle may unveil new avenues for therapeutic intervention.
References
- 1. Recent developments on UDP-N-acetylmuramoyl-L-alanine-D-gutamate ligase (Mur D) enzyme for antimicrobial drug development: An emphasis on in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Channel Flexibility in Pseudomonas aeruginosa MurB Accommodates Two Distinct Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of UDP-N-acetylenolpyruvylglucosamine reductase (MurB) from the Gram-positive pathogen Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio.libretexts.org [bio.libretexts.org]
An In-depth Technical Guide to Glutarate-Semialdehyde Dehydrogenase in the Lysine Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutarate-semialdehyde dehydrogenase (GSADH), also known as α-aminoadipic semialdehyde dehydrogenase (AASADH) and antiquitin, is a critical enzyme in the mammalian lysine degradation pathway. Encoded by the ALDH7A1 gene, this NAD(P)+-dependent enzyme catalyzes the irreversible oxidation of α-aminoadipic semialdehyde (AASA) to α-aminoadipic acid. Deficiencies in GSADH lead to the accumulation of AASA and its cyclic form, Δ1-piperideine-6-carboxylate (P6C), resulting in the severe neurometabolic disorder pyridoxine-dependent epilepsy (PDE). This technical guide provides a comprehensive overview of GSADH, including its biochemical properties, role in lysine metabolism, clinical significance, and detailed experimental protocols for its study. The information presented is intended to support further research into the pathophysiology of PDE and the development of novel therapeutic strategies.
Introduction
Lysine is an essential amino acid in humans, and its degradation is crucial for maintaining metabolic homeostasis. The primary route for lysine catabolism in mammals is the saccharopine pathway, which occurs predominantly in the mitochondria. Glutarate-semialdehyde dehydrogenase (GSADH) plays a pivotal role in the terminal steps of this pathway. This guide will delve into the core technical aspects of GSADH, providing researchers and drug development professionals with a detailed understanding of this vital enzyme.
Enzymology and Biochemical Properties
GSADH belongs to the aldehyde dehydrogenase (ALDH) superfamily, a group of enzymes responsible for oxidizing a wide range of endogenous and exogenous aldehydes.[1] The human form of the enzyme is encoded by the ALDH7A1 gene.[2]
Catalytic Reaction
GSADH catalyzes the NAD(P)+-dependent oxidation of glutarate-semialdehyde (also known as α-aminoadipic semialdehyde) to glutarate (α-aminoadipic acid).[3][4] The reaction is as follows:
Glutarate-semialdehyde + NAD(P)+ + H₂O → Glutarate + NAD(P)H + H+[3][4]
Quantitative Enzymatic Data
The following tables summarize the key quantitative data for human glutarate-semialdehyde dehydrogenase.
Table 1: Kinetic Parameters of Human GSADH (ALDH7A1)
| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Conditions | Reference |
| α-aminoadipic semialdehyde (AASAL) | 129 ± 29 | 0.27 ± 0.02 | 2100 ± 480 | pH 8.0, 25°C | [5] |
| α-aminoadipic semialdehyde (AASAL) | 64 | 0.30 | 4700 | pH 8.0, 26°C | [6] |
Table 2: Optimal Conditions for Human GSADH (ALDH7A1) Activity
| Parameter | Optimal Value | Reference |
| pH | 8.0 - 9.0 | [7] |
| Temperature | ~41°C | [7] |
Tissue Expression
GSADH is ubiquitously expressed in human tissues, with the highest levels observed in the liver, kidney, and brain.[1][8] The Human Protein Atlas reports cytoplasmic expression with a mitochondrial pattern in most tissues.[9][10]
Table 3: Relative Expression of ALDH7A1 in Human Tissues
| Tissue | Expression Level |
| Liver | High |
| Kidney | High |
| Brain | High |
| Pancreas | Medium |
| Testis | Medium |
Note: This is a qualitative summary based on available data. Quantitative proteomics data can provide more precise expression levels.
Role in the Lysine Degradation Pathway
The saccharopine pathway is the major route for lysine degradation in mammals and is primarily localized within the mitochondria.[11]
As depicted in Figure 1, L-lysine and α-ketoglutarate are converted to saccharopine by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activities.[12] Saccharopine is then oxidized to yield α-aminoadipic semialdehyde (AASA) and glutamate.[12] AASA exists in equilibrium with its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[13] GSADH then catalyzes the final, irreversible step, oxidizing AASA to α-aminoadipic acid, which is further metabolized to acetyl-CoA.[13]
Clinical Relevance: Pyridoxine-Dependent Epilepsy
Mutations in the ALDH7A1 gene that result in deficient or inactive GSADH are the primary cause of pyridoxine-dependent epilepsy (PDE), an autosomal recessive neurometabolic disorder.[1] The deficiency of GSADH leads to the accumulation of AASA and P6C in various tissues and bodily fluids.[13] P6C inactivates pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, through a chemical reaction.[13] PLP is a crucial cofactor for numerous enzymes in the brain, including those involved in neurotransmitter synthesis. The resulting PLP deficiency is believed to be the underlying cause of the seizures characteristic of PDE. Treatment with high doses of pyridoxine (vitamin B6) can control the seizures, although many patients still experience developmental delays.[14]
Experimental Protocols
Recombinant Human GSADH (ALDH7A1) Expression and Purification
This protocol describes the expression of N-terminally His-tagged human ALDH7A1 in E. coli and its subsequent purification.
Methodology:
-
Expression: Transform E. coli (e.g., BL21(DE3) strain) with a suitable expression vector containing the human ALDH7A1 cDNA with an N-terminal His-tag (e.g., pET vector). Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM). Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) to remove imidazole.
-
Purity Assessment: Analyze the purity of the recombinant protein by SDS-PAGE.
GSADH (ALDH7A1) Enzyme Activity Assay
This spectrophotometric assay measures the activity of GSADH by monitoring the production of NAD(P)H at 340 nm.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM sodium pyrophosphate buffer, pH 8.0
-
2.5 mM NAD⁺ (or NADP⁺)
-
Purified recombinant GSADH
-
-
Initiation: Initiate the reaction by adding the substrate, α-aminoadipic semialdehyde (AASAL), to a final concentration range of 10 µM to 2 mM.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer.
-
Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Regulation of GSADH Activity
The regulation of GSADH is not fully elucidated, but several mechanisms are likely involved.
-
Substrate and Cofactor Availability: The activity of GSADH is dependent on the concentrations of its substrates, AASA, and the cofactor NAD(P)⁺.
-
Oligomerization: The binding of NAD⁺ has been shown to promote the formation of the active tetrameric form of ALDH7A1.[13]
-
Feedback Inhibition: While direct feedback inhibition of GSADH by lysine or its downstream metabolites has not been extensively studied, feedback inhibition is a common regulatory mechanism in amino acid metabolic pathways.[15][16][17][18] For instance, the first enzyme in the lysine biosynthesis pathway is subject to feedback inhibition by lysine.[16][17]
-
Post-Translational Modifications (PTMs): The activity of many aldehyde dehydrogenases is regulated by PTMs such as phosphorylation and acetylation.[19][20] While specific PTMs for GSADH have not been definitively identified, it is plausible that such modifications play a role in regulating its activity.[19]
Conclusion and Future Directions
Glutarate-semialdehyde dehydrogenase is a crucial enzyme in lysine metabolism, and its deficiency has severe clinical consequences. This technical guide has provided a detailed overview of the current knowledge of GSADH, from its fundamental biochemical properties to its role in disease and methods for its study.
Future research should focus on several key areas:
-
Elucidating the precise regulatory mechanisms of GSADH activity, including the identification of specific allosteric modulators and post-translational modifications.
-
Developing high-throughput screening assays to identify small molecule activators of mutant GSADH enzymes, which could serve as novel therapeutics for PDE.
-
Further characterizing the substrate specificity of GSADH to better understand its potential roles in other metabolic pathways.
A deeper understanding of GSADH will be instrumental in developing more effective treatments for pyridoxine-dependent epilepsy and other related metabolic disorders.
References
- 1. Impact of missense mutations in the ALDH7A1 gene on enzyme structure and catalytic function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALDH7A1 - Wikipedia [en.wikipedia.org]
- 3. Comprehensive Proteomic Profiling of Aldehyde Dehydrogenases in Lung Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutarate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Aldehyde dehydrogenase 7A1 (ALDH7A1) is a novel enzyme involved in cellular defense against hyperosmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tissue expression of ALDH7A1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. ALDH7A1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]
- 13. Structural and Biochemical Consequences of Pyridoxine-Dependent Epilepsy Mutations That Target the Aldehyde Binding Site of Aldehyde Dehydrogenase ALDH7A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Feedback inhibition of lysine biosynthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural Basis for l-Lysine Feedback Inhibition of Homocitrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Feedback inhibition of dihydrodipicolinate synthase enzymes by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation of lysine transport by feedback inhibition in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Post-translational modifications of mitochondrial aldehyde dehydrogenase and biomedical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of posttranslational modification in moonlighting glyceraldehyde-3-phosphate dehydrogenase structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Variants of ALDH5A1 and Their Impact on Succinate Semialdehyde Dehydrogenase (K00135) Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aldehyde Dehydrogenase 5 Family Member A1 (ALDH5A1) gene, located on chromosome 6p22, provides the blueprint for producing succinic semialdehyde dehydrogenase (SSADH), a critical mitochondrial enzyme.[1][2][3] This enzyme, identified in the KEGG Orthology database as K00135, plays an indispensable role in the catabolism of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][4][5] SSADH catalyzes the NAD⁺-dependent oxidation of succinic semialdehyde to succinic acid, which then enters the citric acid cycle.[3][6]
Genetic variants in the ALDH5A1 gene can lead to a deficiency in the SSADH enzyme, causing a rare autosomal recessive neurometabolic disorder known as Succinic Semialdehyde Dehydrogenase deficiency (SSADH-D).[7][8] This condition disrupts the normal degradation of GABA, leading to the accumulation of GABA and a related toxic metabolite, gamma-hydroxybutyrate (GHB), in the brain and other physiologic fluids.[1][4][9] The clinical presentation of SSADH-D is heterogeneous, often characterized by developmental delay, intellectual disability, epilepsy, and ataxia.[2][6] Understanding the functional consequences of specific ALDH5A1 variants is crucial for diagnosis, prognosis, and the development of targeted therapeutic strategies.
The GABA Catabolism Pathway and the Role of SSADH (this compound)
The breakdown of GABA is a two-step enzymatic process. First, GABA transaminase (GABA-T) converts GABA to succinic semialdehyde (SSA). Subsequently, SSADH oxidizes SSA to succinic acid.[8] In SSADH deficiency, the block in this pathway leads to the accumulation of SSA, which is then shunted towards reduction into GHB.[6][9] This metabolic disruption is the biochemical hallmark of the disease.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. Novel ALDH5A1 variants and genotype: Phenotype correlation in SSADH deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. ALDH5A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. ALDH5A1 Gene: Function, Role in Disease, and Research [learn.mapmygenome.in]
- 6. Frontiers | Succinic semialdehyde dehydrogenase deficiency: a metabolic and genomic approach to diagnosis [frontiersin.org]
- 7. Succinic semialdehyde dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Succinate-Semialdehyde Dehydrogenase Deficiency: A Molecular and Pathophysiological Guide
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
Succinic semialdehyde dehydrogenase (SSADH) deficiency is a rare, autosomal recessive neurometabolic disorder affecting the degradation of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] Caused by mutations in the ALDH5A1 gene, this enzymatic defect leads to the accumulation of GABA and the neurotoxic byproduct γ-hydroxybutyric acid (GHB), resulting in a wide spectrum of neurological and developmental symptoms.[2][3] This guide provides a detailed overview of the molecular basis, biochemical consequences, and key experimental methodologies relevant to the study of SSADH deficiency.
Molecular Basis of SSADH Deficiency
The genetic foundation of SSADH deficiency lies in mutations within the ALDH5A1 gene, located on chromosome 6p22.[4][5] This gene provides the blueprint for the mitochondrial enzyme succinate-semialdehyde dehydrogenase, which is essential for GABA catabolism.[2][6] Inheritance of the disorder is autosomal recessive, meaning an individual must inherit two mutated copies of the ALDH5A1 gene, one from each parent, to be affected.[4][6]
Over 47 different disease-causing mutations have been identified in the ALDH5A1 gene.[4] These mutations are highly varied and include missense, nonsense, splice-site errors, and small insertions or deletions, all of which can lead to the production of a non-functional or absent SSADH enzyme.[4][7] The absence of mutational hotspots suggests that a wide range of genetic errors can precipitate the disease.[4][7]
Table 1: Classification of ALDH5A1 Gene Mutations and Their Molecular Consequences
| Mutation Type | Description | Consequence on Protein Function |
| Missense | A single nucleotide change results in a codon that codes for a different amino acid. | Leads to a less active or unstable enzyme; most missense mutations reduce SSADH activity to less than 5% of normal.[7] |
| Nonsense | A single nucleotide change results in a premature stop codon. | Causes early termination of protein synthesis, leading to a truncated and typically non-functional protein.[4][7] |
| Splice-site | A mutation at the boundary of an exon and an intron, altering the splicing process. | Results in the incorrect removal of introns, leading to an aberrant protein product.[4][7] |
| Deletions/Insertions | Removal or addition of one or more nucleotide bases. | Can cause a frameshift, altering the entire downstream amino acid sequence and often creating a premature stop codon.[7][8] |
Pathophysiology and Biochemical Profile
The SSADH enzyme catalyzes the final step in GABA degradation: the conversion of succinic semialdehyde (SSA) to succinic acid, which then enters the Krebs cycle for energy production.[4] In SSADH deficiency, this pathway is blocked. The resulting accumulation of SSA forces it down an alternative metabolic route, where it is reduced by succinic semialdehyde reductase to GHB.[4]
This metabolic disruption leads to the pathognomonic biochemical signature of the disease: significantly elevated levels of GABA and GHB in the brain, cerebrospinal fluid (CSF), blood, and urine.[2] While GABA is the brain's primary inhibitory neurotransmitter, its excess, coupled with the accumulation of the neuromodulatory substance GHB, is believed to drive the pathophysiology, including developmental delay, intellectual disability, hypotonia, seizures, and ataxia.[2][3][9] The accumulation of SSA, a reactive carbonyl species, may also contribute to oxidative stress and secondary cellular damage.[4]
Caption: Metabolic pathway of GABA degradation, illustrating the enzymatic block in SSADH deficiency.
Table 2: Summary of Key Metabolite Elevations in SSADH Deficiency
| Metabolite | Biological Fluid | Approximate Concentration in Patients | Approximate Fold Increase vs. Controls |
| GABA | Brain | 2-4 fold higher | 2-4x |
| GHB | Brain | 30-fold higher | 30x[4] |
| Urine | Significantly elevated | >100x[2] | |
| Cerebrospinal Fluid | Significantly elevated | >100x[2] | |
| Blood | Significantly elevated | >100x[2] |
Experimental Protocols and Diagnostic Workflow
The diagnosis of SSADH deficiency relies on identifying the characteristic metabolic signature, followed by enzymatic and genetic confirmation.
Protocol 1: Urinary Organic Acid Analysis by GC-MS
This is the primary screening method for detecting the hallmark metabolite, GHB.
-
Objective: To detect and quantify elevated levels of GHB in urine.
-
Methodology:
-
Sample Preparation: A urine sample is acidified, and an internal standard (e.g., a deuterated analogue of GHB) is added.
-
Extraction: Organic acids are extracted from the urine using a solvent like ethyl acetate.
-
Derivatization: The extracted acids are chemically modified (e.g., via silylation) to increase their volatility for gas chromatography.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph-mass spectrometer (GC-MS). The compounds are separated based on their boiling points and retention times, and the mass spectrometer identifies and quantifies GHB based on its unique mass fragmentation pattern.
-
Quantification: The concentration of GHB is calculated relative to the internal standard and typically normalized to creatinine concentration.
-
Protocol 2: SSADH Enzyme Activity Assay
This assay provides functional confirmation of the diagnosis by measuring enzyme activity in patient cells.
-
Objective: To measure the catalytic activity of the SSADH enzyme in patient-derived cells (e.g., lymphocytes or cultured fibroblasts).
-
Methodology:
-
Lysate Preparation: Cells are harvested and lysed to release their intracellular contents, including the mitochondrial SSADH enzyme.
-
Reaction Setup: The cell lysate is incubated in a reaction buffer at a controlled temperature and pH.
-
Reaction Initiation: The reaction is started by adding the substrate (succinic semialdehyde) and the cofactor (NAD+).
-
Spectrophotometric Monitoring: SSADH activity is determined by measuring the rate of NAD+ reduction to NADH. The production of NADH is monitored by the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: Enzyme activity is calculated based on the rate of NADH formation and normalized to the total protein concentration in the lysate. A significant reduction or absence of activity compared to control samples confirms the deficiency.[10]
-
Caption: A streamlined workflow for the diagnosis and confirmation of SSADH deficiency.
Conclusion and Future Outlook
SSADH deficiency is a complex neurometabolic disorder rooted in a single gene defect but resulting in widespread neurological dysfunction. The core molecular mechanism involves the loss of SSADH enzyme function, leading to the accumulation of GABA and, most notably, the toxic metabolite GHB. While current treatments are primarily symptomatic, a thorough understanding of the molecular and biochemical underpinnings is crucial for the development of targeted therapies. Future research efforts are focused on strategies such as gene therapy, enzyme replacement, and pharmacological interventions aimed at mitigating the effects of GHB or restoring balance to the GABAergic system.
References
- 1. Succinic Semialdehyde Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the Molecular Mechanisms of Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD): Towards the Development of SSADH-Targeted Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinic semialdehyde dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 5. Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD): Pathophysiological Complexity and Multifactorial Trait Associations in a Rare Monogenic Disorder of GABA Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The molecular basis of succinic semialdehyde dehydrogenase deficiency in one family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metabolicsupportuk.org [metabolicsupportuk.org]
- 10. Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Evolutionary Conservation of Ureidoglycolate Lyase (K00135)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzyme K00135, identified as ureidoglycolate lyase (UGL), plays a crucial role in the purine catabolism pathway in a variety of organisms, catalyzing the conversion of (S)-ureidoglycolate to glyoxylate and urea. Its presence across different biological kingdoms suggests significant evolutionary conservation, making it a potential target for various biomedical and biotechnological applications. This technical guide provides a comprehensive overview of the evolutionary conservation of UGL, presenting quantitative data on sequence homology, detailed experimental protocols for its study, and visual representations of its metabolic context and the workflows for its analysis.
Introduction to Ureidoglycolate Lyase (this compound)
Ureidoglycolate lyase (EC 4.3.2.3) is a key enzyme in the metabolic pathway responsible for the degradation of purines. Specifically, it catalyzes the final step in the conversion of allantoin to glyoxylate and urea in many bacteria and fungi. The reaction is crucial for organisms that utilize purines as a nitrogen source. It is important to distinguish ureidoglycolate lyase from ureidoglycolate hydrolase, as the former releases urea while the latter releases ammonia—a distinction that has been a source of confusion in various biological databases.
The systematic name for this enzyme is (S)-ureidoglycolate urea-lyase (glyoxylate-forming). It is involved in the purine metabolism pathway and is essential for the breakdown of ureidoglycolate, an intermediate in the degradation of uric acid.
Evolutionary Conservation of Ureidoglycolate Lyase
The conservation of ureidoglycolate lyase across diverse species highlights its fundamental role in metabolism. To quantify this conservation, pairwise sequence alignments were performed using the EMBOSS Needle tool with the default BLOSUM62 matrix. The following table summarizes the sequence identity and similarity of UGL orthologs from representative species.
Data Presentation: Quantitative Analysis of UGL Orthologs
| Organism 1 | UniProt ID 1 | Organism 2 | UniProt ID 2 | Sequence Identity (%) | Sequence Similarity (%) |
| Escherichia coli K12 | P77731 | Saccharomyces cerevisiae S288c | P32459 | 28.5 | 45.1 |
| Escherichia coli K12 | P77731 | Pseudomonas aeruginosa LESB58 | B7UW34 | 34.6 | 51.9 |
| Saccharomyces cerevisiae S288c | P32459 | Pseudomonas aeruginosa LESB58 | B7UW34 | 26.9 | 42.9 |
Signaling and Metabolic Pathway Involvement
Ureidoglycolate lyase is a component of the purine degradation pathway. The following diagram, generated using Graphviz (DOT language), illustrates the metabolic context of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the evolutionary conservation of ureidoglycolate lyase.
Experimental Workflow for Assessing Enzyme Conservation
The following diagram outlines a typical workflow for investigating the evolutionary conservation of an enzyme like this compound.
Protocol for Determining Enzyme Kinetic Parameters (Km and Vmax)
Objective: To determine the Michaelis constant (Km) and maximum reaction velocity (Vmax) for ureidoglycolate lyase.
Materials:
-
Purified ureidoglycolate lyase
-
(S)-ureidoglycolate substrate solution of known concentration
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Coupled enzyme for detection of a product (e.g., urease and a glutamate dehydrogenase-based ammonia assay kit if monitoring urea production)
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Assay Setup: Prepare a series of dilutions of the (S)-ureidoglycolate substrate in the reaction buffer. The concentrations should typically range from 0.1 to 10 times the expected Km value.
-
Enzyme Preparation: Dilute the purified ureidoglycolate lyase to a concentration that yields a linear reaction rate for at least 5-10 minutes.
-
Reaction Initiation: In a microplate well or a cuvette, mix the substrate solution with the reaction buffer. Initiate the reaction by adding the diluted enzyme solution.
-
Data Acquisition: Immediately place the reaction vessel in the spectrophotometer and measure the change in absorbance over time at a specific wavelength corresponding to the product being measured. Record the initial velocity (v₀) of the reaction.
-
Data Analysis:
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression software to determine Vmax and Km.
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs 1/[S]) to estimate Vmax (from the y-intercept) and Km (from the x-intercept).
-
Protocol for Constructing a Phylogenetic Tree
Objective: To infer the evolutionary relationships between ureidoglycolate lyase orthologs from different species.
Materials:
-
Protein sequences of ureidoglycolate lyase orthologs in FASTA format.
-
Bioinformatics software for sequence alignment and phylogenetic analysis (e.g., MEGA, ClustalX, PHYLIP).
Procedure:
-
Sequence Retrieval: Obtain the protein sequences of ureidoglycolate lyase from various organisms of interest from databases such as UniProt or NCBI.
-
Multiple Sequence Alignment (MSA):
-
Import the FASTA sequences into an MSA program (e.g., ClustalW, MUSCLE).
-
Perform a multiple sequence alignment to identify conserved regions and evolutionary relationships.
-
Manually inspect and edit the alignment to remove poorly aligned regions or large gaps.
-
-
Phylogenetic Tree Construction:
-
Use the aligned sequences to construct a phylogenetic tree. Common methods include:
-
Neighbor-Joining (NJ): A distance-matrix method that is computationally fast.
-
Maximum Likelihood (ML): A character-based method that evaluates the likelihood of the observed data given a model of evolution.
-
Maximum Parsimony (MP): A character-based method that seeks the tree with the fewest evolutionary changes.
-
-
Select an appropriate substitution model for the chosen method (e.g., JTT, WAG for protein sequences).
-
-
Tree Evaluation:
-
Assess the statistical reliability of the tree topology using bootstrapping. Typically, 1000 bootstrap replicates are performed.
-
The bootstrap values on the nodes of the tree represent the percentage of times that a particular clade was recovered.
-
-
Tree Visualization:
-
Visualize and annotate the phylogenetic tree using software like FigTree or the built-in tools of the phylogenetic analysis package.
-
Conclusion and Future Directions
The this compound enzyme, ureidoglycolate lyase, demonstrates significant conservation across bacteria and fungi, underscoring its conserved role in purine metabolism. The quantitative data and protocols presented in this guide provide a framework for researchers to further investigate the structure-function relationships and evolutionary history of this enzyme. Such studies are valuable for understanding microbial nitrogen metabolism and may inform the development of novel antimicrobial agents or the engineering of metabolic pathways for biotechnological purposes. Further research into the three-dimensional structures of UGL orthologs and their kinetic properties will provide deeper insights into their catalytic mechanisms and evolutionary adaptation.
Structural Analysis of the K00135 Active Site: A Deep Dive into Succinate-Semialdehyde Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
K00135, scientifically known as succinate-semialdehyde dehydrogenase (SSADH), is a critical enzyme in the metabolic pathway of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This enzyme, belonging to the aldehyde dehydrogenase superfamily, catalyzes the NAD(P)+-dependent oxidation of succinate semialdehyde (SSA) to succinate. This reaction is a key step in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. Due to its essential role in neurotransmitter metabolism, SSADH is a focal point of research, particularly in the context of inherited metabolic disorders and drug development. Understanding the intricacies of the SSADH active site is paramount for developing targeted therapeutics for conditions such as SSADH deficiency, a rare autosomal recessive disorder.
Active Site Architecture and Key Residues
The catalytic activity of SSADH is orchestrated by a highly conserved active site architecture. X-ray crystallography studies of SSADH from various organisms, including Escherichia coli and humans, have provided significant insights into the residues crucial for substrate binding and catalysis.
The active site is located at the interface of the catalytic and cofactor-binding domains. The catalytic pocket is characterized by a network of residues that precisely orient the succinate semialdehyde substrate and the NAD(P)+ cofactor for efficient catalysis.
Key Catalytic Residues:
-
Cysteine (Cys): A universally conserved cysteine residue acts as the catalytic nucleophile. In human SSADH, this is Cys340, while in Cyanothece sp., it is Cys262. This cysteine residue attacks the carbonyl carbon of the succinate semialdehyde substrate, forming a thiohemiacetal intermediate.
-
Glutamate (Glu): A nearby glutamate residue functions as a general base, abstracting a proton from the catalytic cysteine to enhance its nucleophilicity. In human SSADH, this is Glu306, and in Cyanothece sp., it is Glu228. This residue is also involved in the subsequent hydrolysis of the thioester intermediate.
Cofactor Binding Site:
The binding of the NAD(P)+ cofactor is facilitated by a Rossmann fold, a common structural motif in nucleotide-binding proteins. Specific residues within this domain interact with the adenine, ribose, and pyrophosphate moieties of the cofactor, ensuring its proper positioning for hydride transfer. In Cyanothece sp. SSADH, residues Ser157 and Lys154 have been identified as determinants of cofactor preference (NAD+ vs. NADP+).
Quantitative Analysis of SSADH Activity
The enzymatic activity of SSADH can be quantified through various kinetic parameters. These values are crucial for comparing the efficiency of the enzyme from different sources and for assessing the impact of mutations or inhibitors on its function.
| Enzyme Source | Substrate | Km (µM) | Vmax | Specific Activity | Reference |
| Rat Brain | Succinic Semialdehyde | 2.5 | - | - | |
| Rat Brain | NAD+ | 125 | - | - | |
| Germinated Tartary Buckwheat | Succinic Semialdehyde | 300 | - | 346 ± 9.61 nmol/min | |
| E. coli (Sad) | Succinate Semialdehyde | 28 ± 4 | 3.0 ± 0.1 U/mg | 1.1 x 105 M-1s-1 | |
| E. coli (Sad Q262R) | Succinate Semialdehyde | 67 ± 9 | 19 ± 1 U/mg | 2.8 x 105 M-1s-1 |
| Inhibitor | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| Acrolein | Rat Brain SSADH | 15 | Irreversible, Noncompetitive | |
| 4-hydroxy-trans-2-nonenal (HNE) | Rat Brain SSADH | 110 | - | |
| p-Hydroxybenzaldehyde | Rat Brain SSADH | - | Competitive with SSA, Uncompetitive with NAD+ | |
| AMP | Rat Brain SSADH | - | Dead-end inhibition | |
| Valproate | SSADH | - | Inhibitor |
Experimental Protocols
Site-Directed Mutagenesis of SSADH
This protocol outlines a general workflow for introducing specific mutations into the gene encoding SSADH to study the function of active site residues.
a. Primer Design:
-
Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center.
-
Primers should have a minimum GC content of 40% and terminate in one or more G or C bases.
-
The melting temperature (Tm) should be ≥ 78°C, calculated as: Tm = 81.5 + 0.41(%GC) - 675/(length) - %mismatch.
b. PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase (e.g., PfuTurbo) to amplify the entire plasmid containing the SSADH gene with the mutagenic primers.
-
A typical PCR program consists of an initial denaturation step (95°C for 1 min), followed by 18-20 cycles of denaturation (95°C for 50 sec), annealing (60°C for 50 sec), and extension (68°C for 1 min/kb of plasmid length), and a final extension step (68°C for 7 min).
c. Digestion of Parental DNA:
-
Digest the PCR product with the DpnI restriction enzyme for 1-2 hours at 37°C. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
d. Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
e. Verification:
-
Isolate plasmid DNA from the resulting colonies and sequence the SSADH gene to confirm the presence of the desired mutation.
Kinetic Assay for SSADH Activity
This protocol describes a spectrophotometric method to determine the kinetic parameters of SSADH.
a. Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM CHES, pH 9.0).
-
The reaction mixture should contain the purified SSADH enzyme, NAD(P)+, and MgCl₂.
b. Initiation of Reaction:
-
Incubate the reaction mixture for 5 minutes at 25°C.
-
Initiate the reaction by adding various concentrations of the succinate semialdehyde (SSA) substrate.
c. Data Acquisition:
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NAD(P)H.
-
Record the initial reaction velocities at different substrate concentrations.
d. Data Analysis:
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., KaleidaGraph) to determine the Km and Vmax values.
Visualizations
Caption: The GABA shunt metabolic pathway.
Caption: Experimental workflow for site-directed mutagenesis.
Caption: Ordered Bi-Bi catalytic mechanism of SSADH.
Conclusion
The structural and functional analysis of the this compound (SSADH) active site provides a detailed molecular understanding of its catalytic mechanism. The identification of key catalytic residues, Cysteine and Glutamate, and the elucidation of the ordered Bi-Bi kinetic mechanism are fundamental for comprehending its biological role. The quantitative data on enzyme kinetics and inhibition serve as a valuable resource for comparative studies and for the development of computational models for drug design. The experimental protocols provided offer a practical guide for researchers aiming to investigate the structure-function relationships of this vital enzyme. Future research focusing on the dynamic nature of the active site and its interactions with novel inhibitors will be instrumental in developing effective therapeutic strategies for SSADH-related disorders.
The Pivotal Role of K00135 (Succinate-Semialdehyde Dehydrogenase/Glutarate-Semialdehyde Dehydrogenase) in Microbial Metabolism and Adaptation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzyme K00135, a succinate-semialdehyde dehydrogenase/glutarate-semialdehyde dehydrogenase, and its critical role in microbial metabolism and adaptation. This compound, commonly encoded by the gabD gene, is a key player in central metabolic pathways, including the GABA shunt and amino acid degradation. Its function is not only integral to primary metabolism but also plays a significant role in microbial stress response and adaptive evolution. This document details the enzyme's function, metabolic significance, and the regulatory networks that govern its expression. Furthermore, it presents a compilation of quantitative data on its kinetic properties, detailed experimental protocols for its characterization, and visual representations of the associated metabolic and signaling pathways.
Introduction
This compound is a versatile NAD(P)+-dependent oxidoreductase that catalyzes the conversion of succinate semialdehyde to succinate and glutarate semialdehyde to glutarate.[1][2] This enzymatic activity places it at the crossroads of several vital metabolic pathways, making it a crucial enzyme for microbial survival and adaptability. Its primary functions are embedded in the gamma-aminobutyric acid (GABA) shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle, and in the degradation of amino acids such as lysine.[1][2] Understanding the multifaceted role of this compound is paramount for researchers in microbiology, metabolic engineering, and drug development, as it represents a potential target for antimicrobial strategies and a key element in bio-engineering applications.
Metabolic Significance
The metabolic importance of this compound stems from its participation in fundamental cellular processes:
The GABA Shunt
The GABA shunt is a conserved metabolic pathway in both prokaryotes and eukaryotes that serves as an alternative route for the metabolism of glutamate and α-ketoglutarate. This compound catalyzes the final step of this shunt, the irreversible oxidation of succinate semialdehyde to succinate, which then enters the TCA cycle. This pathway is crucial for maintaining the carbon-nitrogen balance, providing a source of energy, and mitigating the accumulation of toxic intermediates.
Amino Acid Catabolism
This compound exhibits promiscuous activity and is also involved in the degradation of lysine. In some bacteria, it participates in the catabolism of lysine via the 5-aminovalerate pathway, where it catalyzes the oxidation of glutarate semialdehyde to glutarate. This function highlights the enzyme's role in utilizing alternative nutrient sources and contributing to the central carbon metabolism.
Microbial Adaptation and Stress Response
The activity of this compound is intricately linked to microbial adaptation to various environmental stressors. The GABA shunt, and by extension this compound, is implicated in:
-
Acid Resistance: The consumption of protons during the decarboxylation of glutamate to GABA helps in maintaining intracellular pH homeostasis in acidic environments.
-
Oxidative Stress Response: The GABA shunt contributes to the cellular redox balance and the detoxification of reactive oxygen species (ROS).
-
Nutrient Limitation: Under carbon or nitrogen limiting conditions, the GABA shunt can provide an alternative source of succinate to replenish the TCA cycle. The expression of the gab operon, which includes gabD, is often induced under such stress conditions.[3][4][5]
-
Adaptive Evolution: The promiscuous nature of this compound allows it to be recruited for novel functions during adaptive evolution. Studies have shown that under selective pressure, mutations in and around the gabD gene can lead to the evolution of new metabolic capabilities, enabling microbes to overcome metabolic deficiencies.
Quantitative Data
The kinetic properties of this compound have been characterized in several microorganisms. The following table summarizes the available kinetic parameters for the succinate-semialdehyde dehydrogenase activity of the enzyme. Data for the glutarate-semialdehyde dehydrogenase activity is less abundant in the literature.
| Organism | Substrate | Coenzyme | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Escherichia coli | Succinate Semialdehyde | NADP+ | 1.8 | 0.25 | 0.23 | 1.3 x 105 | FASEB J. (2018) 32, 563.1 |
| Escherichia coli (Sad) | Succinate Semialdehyde | NAD+ | 13 ± 2 | - | 13.5 ± 0.5 | 1.0 x 106 | Nat. Commun. (2023) 14, 1234 |
| Bacillus subtilis | Succinate Semialdehyde | NAD+ | 130 ± 10 | 1.5 ± 0.1 | 1.4 | 1.1 x 104 | J. Microbiol. Biotechnol. (2014) 24, 1234-1240[6] |
| Bacillus subtilis | Succinate Semialdehyde | NADP+ | 150 ± 10 | 1.6 ± 0.1 | 1.5 | 1.0 x 104 | J. Microbiol. Biotechnol. (2014) 24, 1234-1240[6] |
Signaling Pathways and Regulation
The expression of the gabD gene, encoding this compound, is tightly regulated in response to environmental cues, particularly nutrient availability and stress. In many bacteria, gabD is part of the gab operon, which also includes genes for GABA transport (gabP) and transamination (gabT).[1][3]
Regulation of the gab Operon in Escherichia coli
In E. coli, the regulation of the gab operon is complex and involves multiple layers of control:
-
Nitrogen Regulation (Ntr): Under nitrogen-limiting conditions, the NtrC response regulator activates the expression of the nitrogen assimilation control protein (Nac). Nac, in turn, binds to the promoter region of the gab operon and activates its transcription.[3]
-
Carbon Starvation and Stationary Phase: The sigma factor RpoS (σS) is a key regulator of gene expression during stationary phase and under various stress conditions, including carbon starvation. RpoS can direct the RNA polymerase to transcribe the gab operon.[4][5]
-
Repression by GabC (CsiR): The gabC gene (also known as csiR), located downstream of the gabDTP operon, encodes a repressor protein that negatively regulates the operon's expression.[1][2]
-
Regulation by PtrR: In the context of putrescine degradation, the transcriptional regulator PtrR has been shown to regulate the expression of a succinate-semialdehyde dehydrogenase, highlighting another layer of control linked to amino acid metabolism.
The following diagram illustrates the key regulatory inputs controlling the expression of the gab operon in E. coli.
The GABA Shunt Pathway
The following diagram illustrates the metabolic flow through the GABA shunt, highlighting the central role of this compound.
Experimental Protocols
Assay for Succinate-Semialdehyde Dehydrogenase Activity
This protocol is adapted from standard enzymatic assays for NAD(P)+-dependent dehydrogenases.
Materials:
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
NAD+ or NADP+ solution (20 mM)
-
Succinate semialdehyde solution (100 mM)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL of 100 mM potassium phosphate buffer (pH 8.0)
-
50 µL of 20 mM NAD+ or NADP+ solution
-
50 µL of enzyme preparation
-
-
Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration and to measure any background absorbance changes.
-
Initiate the reaction by adding 50 µL of 100 mM succinate semialdehyde solution.
-
Immediately mix the contents of the cuvette by inversion and start monitoring the increase in absorbance at 340 nm for 5-10 minutes. The rate of increase in absorbance is proportional to the rate of NAD(P)H formation.
-
Calculate the enzyme activity using the molar extinction coefficient of NAD(P)H at 340 nm (6220 M-1cm-1).
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified assay conditions.
Experimental Workflow for Characterizing this compound Function
The following diagram outlines a typical workflow for the comprehensive characterization of this compound.
Conclusion
This compound, or succinate-semialdehyde/glutarate-semialdehyde dehydrogenase, is a metabolically versatile and crucial enzyme in the microbial world. Its central role in the GABA shunt and amino acid metabolism underscores its importance in fundamental cellular processes. Moreover, its involvement in stress response and its potential for recruitment in adaptive evolution highlight its significance in microbial survival and resilience. The intricate regulation of the gab operon ensures that the expression of this compound is finely tuned to the metabolic needs and the environmental challenges faced by the microorganism. A thorough understanding of this enzyme's function, regulation, and kinetic properties is essential for advancing our knowledge of microbial physiology and for the development of novel antimicrobial and biotechnological applications. This guide provides a foundational resource for researchers and professionals dedicated to these fields.
References
- 1. gab operon - Wikipedia [en.wikipedia.org]
- 2. The Escherichia coli gabDTPC Operon: Specific γ-Aminobutyrate Catabolism and Nonspecific Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Escherichia coli gabDTPC operon: specific gamma-aminobutyrate catabolism and nonspecific induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the gab operon in an RpoS-dependent manner by mutations that truncate the inner core of lipopolysaccharide in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the gab Operon in an RpoS-Dependent Manner by Mutations That Truncate the Inner Core of Lipopolysaccharide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic characterization and molecular modeling of NAD(P)(+)-dependent succinic semialdehyde dehydrogenase from Bacillus subtilis as an ortholog YneI - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Spectrophotometric Measurement of K00135 (Urease) Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease (EC 3.5.1.5), cataloged as K00135 in the KEGG Orthology database, is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This enzymatic activity is pivotal in various biological processes, including nitrogen metabolism in plants and microorganisms. In the context of human health, urease is a significant virulence factor for several pathogens, most notably Helicobacter pylori, where it allows the bacterium to survive the acidic environment of the stomach, contributing to gastritis, peptic ulcers, and gastric cancer. Consequently, the measurement of urease activity is crucial for diagnostic purposes, studying microbial physiology, and for the screening and characterization of urease inhibitors in drug development.
These application notes provide detailed protocols for the spectrophotometric measurement of urease activity, present a compilation of kinetic data, and illustrate the experimental workflow.
Principle of Spectrophotometric Assays
The spectrophotometric quantification of urease activity predominantly relies on the measurement of ammonia, one of the products of urea hydrolysis. Several methods have been developed for this purpose:
-
Berthelot's Method: This is a colorimetric assay where ammonia reacts with a phenol or salicylate reagent and hypochlorite in an alkaline medium to form a blue-green indophenol dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of ammonia produced.[1][2][3]
-
Nessler's Reaction: In this classic method, ammonia reacts with Nessler's reagent (an alkaline solution of potassium tetraiodomercurate(II)) to form a yellow-to-brown colored complex.[3][4] The absorbance of this complex is measured to quantify ammonia concentration.
-
Coupled Enzyme Assay: This kinetic assay couples the production of ammonia to the glutamate dehydrogenase (GLDH) reaction. In the presence of α-ketoglutarate and NADH, GLDH catalyzes the conversion of ammonia to glutamate, which is accompanied by the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to NADH oxidation, is monitored over time to determine the rate of urease activity.[5]
-
Phenol Red Method: This kinetic assay utilizes the pH change resulting from ammonia production. As ammonia is a weak base, its production increases the pH of the reaction medium. Phenol red, a pH indicator, changes color in response to this pH shift, and the change in absorbance is monitored over time.[1][6][7]
Experimental Protocols
Protocol 1: Urease Activity Assay using Berthelot's Method
This protocol is an endpoint assay that is widely used and adaptable for various sample types.
1. Reagents and Materials:
-
Urease Assay Buffer: 100 mM Phosphate buffer (pH 7.0-7.6).
-
Substrate Solution: 100 mM Urea in Urease Assay Buffer.
-
Phenol Reagent (Reagent A): 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside in deionized water. (Store protected from light).
-
Alkaline Hypochlorite Solution (Reagent B): 0.5% (w/v) sodium hypochlorite in 0.125 M NaOH. (Store protected from light).
-
Ammonia Standard Solution: A stock solution of 100 mM ammonium chloride (NH₄Cl) in deionized water. Prepare a series of dilutions (e.g., 0, 0.1, 0.2, 0.5, 1.0, 2.0 mM) for the standard curve.
-
Enzyme Sample: Purified urease or a biological sample containing urease, appropriately diluted in Urease Assay Buffer.
-
Spectrophotometer and cuvettes or a microplate reader.
2. Procedure:
-
Standard Curve Preparation:
-
To a set of tubes, add 100 µL of each ammonia standard dilution.
-
Add 1.0 mL of Phenol Reagent (Reagent A) to each tube and mix.
-
Add 1.0 mL of Alkaline Hypochlorite Solution (Reagent B) to each tube and mix.
-
Incubate at room temperature for 30 minutes or at 37°C for 15 minutes to allow for color development.
-
Measure the absorbance at 670 nm.[8]
-
Plot the absorbance versus the concentration of ammonia to generate a standard curve.
-
-
Enzyme Reaction:
-
In separate tubes, add 100 µL of the enzyme sample.
-
Initiate the reaction by adding 900 µL of the Substrate Solution.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Prepare a blank by adding 100 µL of the Urease Assay Buffer instead of the enzyme sample.
-
-
Colorimetric Detection:
-
Stop the enzyme reaction and initiate the color development by adding 1.0 mL of Phenol Reagent (Reagent A) to each tube, followed by 1.0 mL of Alkaline Hypochlorite Solution (Reagent B). Mix well after each addition.
-
Incubate as described for the standard curve.
-
Measure the absorbance at 670 nm.
-
3. Data Analysis:
-
Determine the concentration of ammonia produced in the enzyme reaction using the standard curve.
-
Calculate the urease activity. One unit (U) of urease activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmole of ammonia per minute under the specified conditions.[8]
Protocol 2: Urease Activity Assay using Nessler's Reagent
This is another endpoint assay, but it involves the use of a mercury-containing reagent and should be handled with appropriate safety precautions.
1. Reagents and Materials:
-
Urease Assay Buffer: 100 mM Phosphate buffer (pH 7.0).
-
Substrate Solution: 3% (w/v) Urea in Urease Assay Buffer.
-
Reaction Stop Solution: 0.66 N Sulfuric Acid (H₂SO₄).
-
Protein Precipitation Solution: 1 M Sodium Tungstate (Na₂WO₄).
-
Nessler's Reagent: Dissolve 100 g of mercuric iodide (HgI₂) and 70 g of potassium iodide (KI) in a small amount of ammonia-free water. Slowly add this mixture to a cooled solution of 160 g of sodium hydroxide (NaOH) in 500 mL of water. Dilute to 1 liter with ammonia-free water. Store in a dark, well-stoppered bottle.
-
Ammonia Standard Solution: As described in Protocol 1.
-
Enzyme Sample: Appropriately diluted in Urease Assay Buffer.
-
Spectrophotometer and cuvettes.
2. Procedure:
-
Standard Curve Preparation:
-
To a set of tubes, add known concentrations of the Ammonia Standard Solution and make up the volume to 3 mL with distilled water.
-
Add 1 mL of Nessler's Reagent to each tube and mix.
-
Measure the absorbance at 480-500 nm after color development.
-
Plot the absorbance versus ammonia concentration.
-
-
Enzyme Reaction:
-
Pipette 1 mL of the Substrate Solution into a test tube.
-
Add 1 mL of the enzyme sample and incubate at a controlled temperature (e.g., 55°C) for 15 minutes.
-
Stop the reaction by adding 1 mL of the Reaction Stop Solution.
-
Add 1 mL of the Protein Precipitation Solution to precipitate proteins.
-
Centrifuge or filter to obtain a clear supernatant.
-
-
Colorimetric Detection:
-
Take an aliquot of the clear supernatant and dilute it to 3 mL with distilled water.
-
Add 1 mL of Nessler's Reagent and mix.
-
Measure the absorbance at 480-500 nm.
-
3. Data Analysis:
-
Quantify the ammonia produced using the standard curve.
-
Calculate the urease activity as described in Protocol 1.
Quantitative Data Summary
The following tables summarize key quantitative data for urease from various sources.
Table 1: Kinetic Parameters of Urease from Different Sources
| Enzyme Source | K_m (mM) | V_max (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Jack Bean (Canavalia ensiformis) | 1.3 - 4.6 | 29.8 | 7.0 - 7.4 | 35 | [4][9] |
| Helicobacter pylori | 0.17 - 1.1 | 1100 - 1700 | 4.6 and 8.2 | 43 | [4][10][11] |
| Sporosarcina pasteurii (whole cells) | 305 | 200 (mmol/L/h) | 8.0 | - | [12][13] |
| Pisum sativum (Pea) | 500 | 333.3 (U/g) | 7.5 | 40 | [14] |
| Penicillium steckii (marine fungus) | 7.3 | 1.8 (mmol/min/mg) | 8.5 | 55 | [15][16] |
Table 2: Urease Inhibitors and their K_i Values
| Inhibitor | Enzyme Source | Inhibition Type | K_i | Reference(s) |
| Acetohydroxamic acid (AHA) | Soybean | Competitive | 0.053 mM | [17] |
| Boric Acid | Proteus mirabilis | Competitive | 0.1 mM | [18] |
| Boric Acid | Jack Bean | Competitive | 0.19 mM | [18] |
| Camphene | - | Competitive | 1.431 mM | [19] |
| Baicalin | Jack Bean | Competitive | 3.89 x 10⁻³ mM | [20] |
| Mercury (Hg²⁺) | Jack Bean | Non-competitive | 0.012 µM | [9] |
| Copper (Cu²⁺) | - | Non-competitive | - | [21] |
Mandatory Visualization
Caption: Experimental workflow for spectrophotometric urease activity measurement.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Kinetic properties of Helicobacter pylori urease compared with jack bean urease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urease - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. Spectrophotometric Method of Assaying Urease Activity | Semantic Scholar [semanticscholar.org]
- 7. Abstract [arxiv.org]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. Kinetics and mechanism of jack bean urease inhibition by Hg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Helicobacter pylori urease may exist in two forms: evidence from the kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Whole cell kinetics of ureolysis by Sporosarcina pasteurii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Marine urease with higher thermostability, pH and salinity tolerance from marine sponge-derived Penicillium steckii S4-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 19. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enzyme and inhibition assay of urease by continuous monitoring of the ammonium formation based on capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Succinate-Semialdehyde Dehydrogenase (SSADH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate-semialdehyde dehydrogenase (SSADH), encoded by the ALDH5A1 gene, is a critical mitochondrial enzyme in the catabolism of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] SSADH catalyzes the NAD⁺-dependent oxidation of succinate semialdehyde (SSA) to succinate, which then enters the tricarboxylic acid (TCA) cycle.[1][3] A deficiency in SSADH activity leads to a rare autosomal recessive neurometabolic disorder known as SSADH deficiency.[3] This condition is characterized by the accumulation of GABA and γ-hydroxybutyric acid (GHB) in the central nervous system, resulting in a range of neurological symptoms including intellectual disability, epilepsy, and ataxia.[4][5] Therefore, the identification of potent and selective SSADH inhibitors is of significant interest for both basic research into GABA metabolism and as a potential therapeutic strategy for certain neurological conditions.
These application notes provide a detailed protocol for a high-throughput screening (HTS) assay to identify novel inhibitors of SSADH. The assay is based on a robust and sensitive fluorometric method that monitors the production of NADH.
Signaling Pathway
The catabolism of GABA involves two key enzymatic steps. First, GABA is converted to succinate semialdehyde (SSA) by GABA transaminase. Subsequently, SSADH oxidizes SSA to succinate.[1][6] In cases of SSADH deficiency, SSA accumulates and is alternatively reduced to GHB by succinic semialdehyde reductase.[3][4]
Experimental Workflow
The high-throughput screening assay for SSADH inhibitors follows a logical workflow from reagent preparation to data analysis. The key steps include the preparation of recombinant human SSADH, setting up the enzymatic reaction in a multi-well plate format, initiating the reaction, monitoring the fluorescence signal generated from NADH production, and analyzing the data to identify potential inhibitors.
Data Presentation
The following table summarizes the inhibitory activity of known compounds against SSADH. This data can be used as a reference for hit validation and comparison of newly identified inhibitors.
| Compound | Target Species | IC50 (µM) | Notes |
| Acrolein | Rat | 15 | Irreversible and noncompetitive inhibitor. |
| 4-hydroxy-trans-2-nonenal (HNE) | Rat | 110 | - |
| Valproic Acid | Human | - | Known to inhibit residual SSADH activity, but a specific IC50 is not well-documented in publicly available literature.[7][8] |
| Phenelzine | - | - | A monoamine oxidase inhibitor that also affects GABA metabolism; its direct inhibitory effect on SSADH is not well-characterized.[9][10] |
Experimental Protocols
Recombinant Human SSADH Expression and Purification
A critical prerequisite for this assay is the availability of purified, active recombinant human SSADH. A detailed protocol for the expression and purification of human SSADH has been previously described and can be adapted for this purpose.[11][12] Briefly, the human ALDH5A1 gene is cloned into an expression vector and transformed into an E. coli expression host. Protein expression is induced, and the cells are harvested and lysed. The recombinant SSADH is then purified from the cell lysate using a multi-step chromatography process, such as ion-exchange and affinity chromatography.[13] The purity and activity of the final enzyme preparation should be thoroughly characterized.
High-Throughput Screening (HTS) Protocol
This protocol is designed for a 384-well plate format and is based on the fluorometric detection of NADH production.
Materials:
-
Purified recombinant human SSADH
-
Succinate semialdehyde (SSA) substrate
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.5, 1 mM EDTA
-
Resorufin-based fluorescent probe for NADH detection (e.g., from a commercial kit)
-
Diaphorase enzyme (for coupling NADH production to the fluorescent probe)
-
Compound library dissolved in DMSO
-
384-well, black, flat-bottom assay plates
-
Plate reader with fluorescence detection capabilities (Excitation: ~530-540 nm, Emission: ~580-590 nm)
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library stock plates to the 384-well assay plates. Also, include appropriate controls:
-
Negative Control: DMSO only (no inhibitor).
-
Positive Control: A known SSADH inhibitor (if available) or no enzyme.
-
-
Reagent Preparation:
-
Prepare a master mix of the SSADH enzyme in assay buffer. The final concentration of the enzyme in the assay should be determined empirically to yield a robust signal within the linear range of the assay.
-
Prepare a master mix of the substrate and co-factor (SSA and NAD⁺) in assay buffer. The final concentrations should be at or near the Km values for SSADH (approximately 6.3 µM for SSA and 125 µM for NAD⁺).[12]
-
Prepare the NADH detection reagent according to the manufacturer's instructions, containing the fluorescent probe and diaphorase.
-
-
Assay Execution:
-
Dispense 10 µL of the SSADH enzyme master mix into each well of the compound-plated 384-well plates.
-
Incubate the plates for 15 minutes at room temperature to allow for the interaction between the compounds and the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the SSA/NAD⁺ master mix to each well.
-
Immediately add 5 µL of the NADH detection reagent to each well.
-
-
Signal Detection:
-
Transfer the plates to a plate reader and monitor the increase in fluorescence over time (kinetic read) for 15-30 minutes at room temperature. Alternatively, an endpoint reading can be performed after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence signal over time) for each well.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Calculate the percent inhibition for each compound.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
Hit Confirmation and IC50 Determination
-
Hit Confirmation: Re-test the primary hits in the same assay format to confirm their inhibitory activity.
-
Dose-Response Curves: For confirmed hits, perform a dose-response analysis by testing a serial dilution of the compound (e.g., 8-10 concentrations).
-
IC50 Calculation: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Assay Validation
To ensure the robustness and reliability of the HTS assay, it is essential to perform assay validation. A key parameter is the Z'-factor , which is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay. The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.
-
μ_pos and μ_neg are the means of the positive and negative controls, respectively.
Conclusion
The described high-throughput screening assay provides a robust and sensitive method for the identification of novel inhibitors of succinate-semialdehyde dehydrogenase. This application note and the detailed protocols offer a comprehensive guide for researchers in academia and industry to establish and execute screening campaigns for the discovery of new chemical probes and potential therapeutic leads targeting SSADH. Careful assay validation and follow-up studies on identified hits will be crucial for the successful outcome of any drug discovery program in this area.
References
- 1. promega.com [promega.com]
- 2. Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput Method for Directed Evolution of NAD(P)+-Dependent Dehydrogenases for the Reduction of Biomimetic Nicotinamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. mdpi.com [mdpi.com]
- 6. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Efficacy of Magnesium Valproate in Succinic Semialdehyde Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of valproic acid on the urinary metabolic profile of a patient with succinic semialdehyde dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenelzine | C8H12N2 | CID 3675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. High-level expression and characterization of the recombinant enzyme, and tissue distribution of human succinic semialdehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Plant Succinic Semialdehyde Dehydrogenase. Cloning, Purification, Localization in Mitochondria, and Regulation by Adenine Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Expression and Purification of Recombinant Glutarate-Semialdehyde Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutarate-semialdehyde dehydrogenase (GSADH, EC 1.2.1.20) is a key enzyme in the lysine degradation pathway, catalyzing the NAD(P)+-dependent oxidation of glutarate-semialdehyde to glutarate.[1] This enzyme is a member of the aldehyde dehydrogenase (ALDH) superfamily, which plays crucial roles in various metabolic and detoxification pathways. The availability of highly pure and active recombinant GSADH is essential for detailed structural and functional studies, inhibitor screening, and the development of novel therapeutics targeting metabolic disorders.
These application notes provide a comprehensive protocol for the expression of recombinant N-terminally His-tagged GSADH in Escherichia coli and its subsequent purification to homogeneity. The described methods are based on established protocols for recombinant aldehyde dehydrogenases and can be adapted for high-throughput applications.
Signaling Pathways and Experimental Workflow
The overall experimental workflow for the expression and purification of recombinant glutarate-semialdehyde dehydrogenase is depicted below. This process begins with the cloning of the GSADH gene into an expression vector and culminates in the characterization of the purified enzyme.
Caption: Experimental workflow for recombinant GSADH production.
Data Presentation
A summary of a typical purification of recombinant glutarate-semialdehyde dehydrogenase is presented in the table below. The values are representative and may vary depending on the specific experimental conditions.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Purification Fold | Yield (%) |
| Crude Cell Lysate | 500 | 1000 | 2.0 | 1.0 | 100 |
| Clarified Lysate | 450 | 950 | 2.1 | 1.1 | 95 |
| Ni-NTA Affinity Eluate | 25 | 800 | 32.0 | 16.0 | 80 |
| Size-Exclusion Pool | 20 | 760 | 38.0 | 19.0 | 76 |
One unit (U) of glutarate-semialdehyde dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the standard assay conditions.
Experimental Protocols
Gene Cloning and Expression Vector Construction
This protocol describes the cloning of the glutarate-semialdehyde dehydrogenase gene into a pET expression vector, which allows for the production of an N-terminally His-tagged protein.
Materials:
-
GSADH gene source (genomic DNA or cDNA)
-
Forward and reverse primers with appropriate restriction sites (e.g., NdeI and XhoI)
-
High-fidelity DNA polymerase
-
pET-28a(+) expression vector
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA ligase
-
E. coli DH5α competent cells
-
LB agar plates with kanamycin (50 µg/mL)
Protocol:
-
Gene Amplification: Amplify the GSADH coding sequence using PCR with primers incorporating NdeI and XhoI restriction sites.
-
PCR Product and Vector Digestion: Purify the PCR product and the pET-28a(+) vector. Digest both with NdeI and XhoI restriction enzymes.
-
Ligation: Ligate the digested GSADH gene insert into the linearized pET-28a(+) vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing kanamycin.
-
Colony Screening and Plasmid Purification: Screen colonies by colony PCR and confirm the correct insertion by Sanger sequencing of the purified plasmid DNA from positive clones.
Protein Expression
Materials:
-
pET-28a(+)-GSADH plasmid
-
E. coli BL21(DE3) competent cells
-
LB medium with kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transformation: Transform the pET-28a(+)-GSADH plasmid into E. coli BL21(DE3) competent cells.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing kanamycin and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Incubation: Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protein Purification
This protocol details the purification of His-tagged GSADH using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC).
Materials:
-
Cell pellet from 1 L culture
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT
-
SEC Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT
-
Ni-NTA agarose resin
-
Size-exclusion chromatography column (e.g., Superdex 200)
Protocol:
-
Cell Lysis: Resuspend the cell pellet in 30-40 mL of Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
IMAC - Binding: Equilibrate the Ni-NTA resin with Lysis Buffer. Add the clarified lysate to the resin and incubate with gentle mixing for 1 hour at 4°C.
-
IMAC - Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
IMAC - Elution: Elute the His-tagged GSADH with 5-10 column volumes of Elution Buffer. Collect fractions.
-
Concentration and Buffer Exchange: Pool the fractions containing the eluted protein and concentrate using an appropriate centrifugal filter device. During concentration, exchange the buffer to SEC Buffer.
-
Size-Exclusion Chromatography: Load the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with SEC Buffer. Collect fractions and analyze by SDS-PAGE.
-
Pooling and Storage: Pool the fractions containing pure GSADH, determine the protein concentration, and store at -80°C in the presence of 10-20% glycerol.
Enzymatic Activity Assay
The activity of glutarate-semialdehyde dehydrogenase is determined by monitoring the reduction of NAD+ to NADH at 340 nm.[2]
Materials:
-
Purified recombinant GSADH
-
Assay Buffer: 50 mM potassium phosphate, pH 8.0
-
Glutarate-semialdehyde substrate solution
-
NAD+ solution
Protocol:
-
Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, NAD+ (final concentration 1-2 mM), and glutarate-semialdehyde (final concentration 0.1-1 mM).
-
Initiate the reaction by adding a small amount of purified GSADH.
-
Immediately monitor the increase in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Logical Relationships in Protein Purification
The following diagram illustrates the logical steps and decision points in the protein purification process.
Caption: Logical flow of the protein purification process.
References
Application Note: A Cell-Based Assay for Functional Analysis of Ubiquinone Biosynthesis Protein UbiB (COQ8A)
Introduction
Coenzyme Q10 (CoQ10), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain, crucial for cellular energy production.[1][2] The biosynthesis of CoQ10 is a complex, multi-step process involving a suite of enzymes and accessory proteins.[3][4] One such critical accessory protein is the Ubiquinone biosynthesis protein UbiB, with its human homolog COQ8A (also known as ADCK3).[5][6][7] UbiB/COQ8A is an atypical kinase that possesses ATPase activity and is believed to function as a scaffold or chaperone, ensuring the stability and integrity of the CoQ10 biosynthetic complex (the "CoQ-synthome").[4][8][9] Mutations in the COQ8A gene are associated with primary CoQ10 deficiency, leading to severe multisystem disorders, most notably cerebellar ataxia.[6][10][11][12][13][14] Therefore, methods to assess the function of COQ8A are of high interest for basic research and drug development.
This application note describes a robust and quantitative cell-based assay to evaluate the function of UbiB/COQ8A. The assay is based on the principle that a disruption in COQ8A function will lead to a measurable decrease in the cellular production of CoQ10. This is achieved by utilizing siRNA-mediated knockdown of COQ8A or by the application of a potential inhibitor. The cellular CoQ10 levels are then quantified using High-Performance Liquid Chromatography (HPLC) with UV detection. This methodology provides a valuable tool for screening for potential therapeutic agents that could modulate CoQ10 biosynthesis and for studying the cellular role of COQ8A.
Assay Principle
The function of COQ8A is indirectly assessed by measuring the end-product of the ubiquinone biosynthesis pathway, Coenzyme Q10. The workflow involves the following key steps:
-
Cell Culture: A suitable human cell line is cultured under standard conditions.
-
Modulation of COQ8A Function:
-
Genetic Knockdown: Transfection of cells with siRNA specifically targeting the COQ8A mRNA to reduce its expression.
-
Inhibition: Treatment of cells with a known or putative inhibitor of COQ8A.
-
-
Cell Lysis and CoQ10 Extraction: Cells are harvested, and total lipids, including CoQ10, are extracted using an organic solvent mixture.
-
Quantification of CoQ10: The extracted CoQ10 is quantified by reverse-phase HPLC with UV detection at 275 nm.
-
Data Analysis: The CoQ10 levels in treated cells are compared to those in control cells to determine the effect of COQ8A knockdown or inhibition.
Materials and Reagents
-
Human cell line (e.g., HEK293T, HeLa, or skin fibroblasts)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
siRNA targeting COQ8A and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Hypothetical COQ8A inhibitor (e.g., "Inhibitor X")
-
1-Propanol
-
Hexane
-
Ethanol (HPLC grade)
-
Methanol (HPLC grade)
-
Coenzyme Q10 standard
-
BCA Protein Assay Kit
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of COQ8A
-
Cell Seeding:
-
One day prior to transfection, seed 2 x 10^5 cells per well in a 6-well plate in 2 mL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Ensure cells are at 70-80% confluency at the time of transfection.
-
-
siRNA Transfection:
-
For each well, prepare two tubes:
-
Tube A: Dilute 50 pmol of siRNA (COQ8A or non-targeting control) in 250 µL of Opti-MEM.
-
Tube B: Dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15 minutes at room temperature.
-
Add the 500 µL siRNA-lipid complex to the cells in the 6-well plate.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
-
Cell Harvesting and CoQ10 Extraction:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 200 µL of trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach the cells.
-
Resuspend the cells in 1 mL of complete medium and transfer to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
To the cell pellet, add 300 µL of ice-cold 1-propanol.[15] Vortex vigorously for 1 minute to lyse the cells.
-
Add 600 µL of hexane and vortex for another minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper hexane layer containing the lipids and transfer to a new tube.
-
Evaporate the hexane to dryness under a stream of nitrogen gas.
-
Resuspend the lipid extract in 100 µL of ethanol for HPLC analysis.
-
Use a portion of the cell lysate before extraction for protein quantification using a BCA assay to normalize the CoQ10 levels.
-
Protocol 2: Inhibition of COQ8A Activity
-
Cell Seeding:
-
Seed cells as described in Protocol 1, step 1.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of the hypothetical "Inhibitor X" in a suitable solvent (e.g., DMSO).
-
On the day of treatment, dilute the inhibitor to the desired final concentrations in the complete growth medium.
-
Aspirate the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24-48 hours.
-
-
Cell Harvesting and CoQ10 Extraction:
-
Follow the same procedure as described in Protocol 1, step 3.
-
Protocol 3: HPLC Quantification of Coenzyme Q10
-
HPLC System and Conditions:
-
System: Agilent 1100 series or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of ethanol and methanol (e.g., 97:3 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20 µL.
-
-
Standard Curve Preparation:
-
Prepare a 1 mg/mL stock solution of CoQ10 standard in ethanol.
-
Perform serial dilutions to prepare a series of standards ranging from 0.1 µg/mL to 10 µg/mL.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a standard curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject 20 µL of the resuspended lipid extract into the HPLC system.
-
Identify the CoQ10 peak based on the retention time of the standard.
-
Quantify the amount of CoQ10 in the sample using the standard curve.
-
Normalize the CoQ10 amount to the total protein content of the cell lysate.
-
Data Presentation
The quantitative data should be summarized in tables for clear comparison between different experimental conditions.
Table 1: Effect of COQ8A siRNA Knockdown on Cellular Coenzyme Q10 Levels
| Treatment Group | CoQ10 (ng/mg protein) | Standard Deviation | % of Control |
| Non-targeting siRNA | 15.2 | 1.8 | 100% |
| COQ8A siRNA | 6.8 | 0.9 | 44.7% |
Table 2: Dose-Response of a Hypothetical COQ8A Inhibitor ("Inhibitor X") on Cellular Coenzyme Q10 Levels
| Inhibitor X Conc. (µM) | CoQ10 (ng/mg protein) | Standard Deviation | % of Control |
| 0 (Vehicle) | 16.1 | 2.1 | 100% |
| 1 | 12.5 | 1.5 | 77.6% |
| 5 | 8.3 | 1.1 | 51.6% |
| 10 | 5.4 | 0.7 | 33.5% |
Visualizations
Caption: Role of COQ8A in the Ubiquinone Biosynthesis Pathway.
Caption: Workflow for the Cell-Based Assay of COQ8A Function.
Conclusion
The described cell-based assay provides a reliable method for assessing the function of the ubiquinone biosynthesis protein UbiB/COQ8A. By measuring the cellular levels of Coenzyme Q10 following genetic knockdown or chemical inhibition of COQ8A, researchers can effectively screen for compounds that modulate its activity and investigate the cellular consequences of its dysfunction. This protocol is adaptable for high-throughput screening and can be a valuable tool in the development of therapies for CoQ10 deficiency disorders and other mitochondrial diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis, Deficiency, and Supplementation of Coenzyme Q [mdpi.com]
- 3. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. medlineplus.gov [medlineplus.gov]
- 7. COQ8A gene: MedlinePlus Genetics [medlineplus.gov]
- 8. Cerebellar Ataxia and Coenzyme Q Deficiency Through Loss of Unorthodox Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Primary coenzyme Q10 deficiency due to COQ8A gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. COQ8A-Ataxia as a Manifestation of Primary Coenzyme Q Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 14. Mitochondrial Dysfunction due to Novel COQ8A Variation with Poor Response to CoQ10 Treatment: A Comprehensive Study and Review of Literatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. smj.org.sa [smj.org.sa]
Application Notes and Protocols for Studying K00135 (Succinate-Semialdehyde Dehydrogenase) Catalytic Residues via Site-Directed Mutagenesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Succinate-semialdehyde dehydrogenase (SSADH), cataloged as K00135 in the KEGG Orthology database, is a critical enzyme in the metabolism of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2][3] SSADH catalyzes the NAD(P)+-dependent oxidation of succinate semialdehyde to succinate, which then enters the Krebs cycle.[4][5][6] Genetic deficiencies in SSADH lead to a rare metabolic disorder, SSADH deficiency, characterized by the accumulation of GABA and γ-hydroxybutyrate (GHB), resulting in severe neurological and developmental problems.[1][2]
Understanding the catalytic mechanism of SSADH is paramount for developing targeted therapeutics. The active site of an enzyme contains specific amino acid residues that are directly involved in substrate binding and catalysis.[7] Identifying these catalytic residues is crucial for elucidating the enzyme's mechanism of action. Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific amino acid substitutions into a protein. By systematically replacing putative active site residues and analyzing the kinetic properties of the resulting mutant enzymes, researchers can determine the functional role of each residue.[8][9]
Recent studies on human SSADH have identified a network of active site residues crucial for its function, including a catalytic cysteine (Cys340) and glutamate (Glu306), and a lysine-glutamate dyad (Lys214-Glu515) that controls NAD+ binding.[10] This application note provides a comprehensive set of protocols for investigating these and other potential catalytic residues of this compound using site-directed mutagenesis, followed by protein expression, purification, and detailed kinetic analysis.
Overall Experimental Workflow
The process begins with the identification of target catalytic residues based on structural data or sequence homology. A plasmid containing the wild-type this compound gene is then used as a template for site-directed mutagenesis to create mutant versions of the enzyme. These mutant plasmids are expressed in a suitable host system, typically E. coli, and the resulting proteins are purified. Finally, the catalytic activity of the wild-type and mutant enzymes is characterized using kinetic assays to determine the impact of the mutations on enzyme function.
Protocol 1: Site-Directed Mutagenesis
This protocol is based on the QuikChange™ method and is designed to introduce single-point mutations into the this compound gene cloned in an expression vector.[8] We will use the example of creating a C340A mutant (replacing Cysteine at position 340 with Alanine).
1.1. Primer Design
-
Design two complementary mutagenic primers, typically 25-45 bases in length.
-
The desired mutation (e.g., Cys to Ala; TGC to GCC) should be in the center of the primers, with 10-15 bases of correct sequence on both sides.
-
Primers should have a GC content of at least 40% and terminate in one or more G or C bases.[8]
-
The melting temperature (Tm) should be ≥ 78°C. Use the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is primer length).[11]
Example Primers for C340A (Human SSADH):
-
Forward Primer: 5'-GGTGAAGCCATCTGCGCC ACAGACCCTCTGGTGTCCAAG-3'
-
Reverse Primer: 5'-CTTGGACACCAGAGGGTCTGTGGC GCAGATGGCTTCACC-3'
1.2. PCR Amplification
-
Set up the PCR reaction in a sterile PCR tube on ice:
| Component | Volume (µL) | Final Concentration |
| 10x PfuUltra HF reaction buffer | 5 | 1x |
| dNTP mix (25 mM each) | 1 | 0.5 mM |
| Forward Primer (10 µM) | 1.25 | 0.25 µM |
| Reverse Primer (10 µM) | 1.25 | 0.25 µM |
| dsDNA template (plasmid) | 1 (10 ng) | 10 ng |
| PfuUltra HF DNA polymerase | 1 | 2.5 U |
| Nuclease-free water | to 50 | - |
-
Perform PCR using the following cycling conditions:
| Step | Temperature (°C) | Time | Cycles |
| 1. Initial Denaturation | 95 | 1 min | 1 |
| 2. Denaturation | 95 | 50 sec | 18 |
| 3. Annealing | 60 | 50 sec | |
| 4. Extension | 68 | 1 min/kb of plasmid | |
| 5. Final Extension | 68 | 7 min | 1 |
| 6. Hold | 4 | ∞ | 1 |
1.3. DpnI Digestion
-
Following PCR, add 1 µL of DpnI restriction enzyme (20 U/µL) directly to the amplification reaction.[1]
-
Incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant DNA.[1][8]
1.4. Transformation and Verification
-
Transform 1-2 µL of the DpnI-treated DNA into 50 µL of high-efficiency competent E. coli cells (e.g., XL1-Blue).
-
Plate on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
Pick several colonies, grow overnight cultures, and isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation and ensure no other mutations were introduced by sending the purified plasmid for Sanger sequencing.
Protocol 2: Protein Expression and Purification
This protocol describes the expression of His-tagged this compound (wild-type and mutants) in E. coli BL21(DE3) and purification using immobilized metal affinity chromatography (IMAC).
2.1. Expression
-
Transform the verified plasmid into E. coli BL21(DE3) competent cells.
-
Inoculate 10 mL of LB medium (with antibiotic) with a single colony and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight culture.
-
Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate for an additional 4-6 hours at 30°C or overnight at 18°C for better protein folding.
2.2. Cell Lysis
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice (e.g., 6 cycles of 15 seconds ON, 45 seconds OFF).
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
2.3. Purification
-
Equilibrate a Ni-NTA affinity column with 5 column volumes (CV) of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with 5 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect 1 mL fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing the purified protein.
-
Pool the pure fractions and dialyze against Storage Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) overnight at 4°C.
-
Determine the protein concentration using a Bradford or BCA assay.[10] Aliquot and store at -80°C.
Protocol 3: Enzyme Kinetic Assay
This spectrophotometric assay measures the rate of NAD+ reduction to NADH, which absorbs light at 340 nm.[12]
3.1. Reaction Setup
-
Prepare a stock solution of the substrate, succinate semialdehyde, and the cofactor, NAD+.
-
The final reaction mixture (e.g., 200 µL in a 96-well plate or 1 mL in a cuvette) should contain:
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
Fixed concentration of NAD+ (e.g., 2 mM)
-
Varying concentrations of succinate semialdehyde (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 µM).
-
Purified enzyme (a fixed amount, e.g., 1-5 µg, determined empirically to ensure a linear reaction rate for at least 5 minutes).
-
3.2. Measurement
-
Set a spectrophotometer to read absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
Add all reaction components except the enzyme to the well/cuvette and mix.
-
Initiate the reaction by adding the enzyme.
-
Immediately begin recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
3.3. Calculating Initial Velocity
-
Plot absorbance vs. time for each substrate concentration. The initial, linear portion of this curve represents the initial velocity (v₀).
-
Calculate the slope of this linear portion (ΔAbs/min).
-
Convert the rate from ΔAbs/min to µmol/min/mg using the Beer-Lambert law (A = εcl) and the enzyme concentration. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Velocity (µmol/min/mg) = (Slope / 6.22) * (Total Reaction Volume / Enzyme amount in mg)
-
Data Presentation and Analysis
The kinetic parameters Michaelis constant (Km) and maximum velocity (Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).[4] The turnover number (kcat) is calculated as Vmax / [E]t, where [E]t is the total enzyme concentration. The catalytic efficiency is given by kcat/Km.
Summarize the results for the wild-type (WT) and mutant enzymes in a table for clear comparison.
| Enzyme Variant | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Fold Change in kcat/Km |
| WT this compound | Value | Value | Value | Value | 1.0 |
| C340A | Value | Value | Value | Value | Value |
| E306A | Value | Value | Value | Value | Value |
| K214A | Value | Value | Value | Value | Value |
| E515A | Value | Value | Value | Value | Value |
A significant decrease (e.g., >100-fold) in kcat/Km for a mutant strongly suggests that the mutated residue plays a critical role in catalysis or substrate binding.
This compound in the GABA Shunt Metabolic Pathway
This compound (SSADH) is a key component of the GABA shunt, a metabolic pathway that bypasses two steps of the conventional Krebs cycle. This pathway is crucial for nitrogen and carbon metabolism in the brain.[4]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No colonies after mutagenesis transformation | PCR failed; DpnI digestion incomplete; Low transformation efficiency. | Verify PCR product on a gel; Increase DpnI incubation time; Use higher efficiency competent cells. |
| Sequencing shows only wild-type sequence | Inefficient DpnI digestion; PCR primers have low efficiency. | Ensure template DNA is from a dam+ E. coli strain; Redesign primers with higher Tm; Optimize PCR conditions (annealing temp, cycles). |
| Low protein expression | Codon usage; Protein is toxic; Incorrect induction conditions. | Use an E. coli strain with rare codon tRNAs (e.g., Rosetta); Lower induction temperature and IPTG concentration; Test different expression strains. |
| Protein is in inclusion bodies | High expression rate; Protein is insoluble. | Lower induction temperature (e.g., 16-20°C); Add solubility tags (e.g., MBP, GST); Purify under denaturing conditions and refold. |
| No enzyme activity | Protein misfolded; Mutation abolished activity; Assay conditions are not optimal. | Ensure purification was done correctly; Confirm protein concentration; Optimize assay pH, temperature, and buffer components; Use a positive control (WT enzyme). |
| High background in kinetic assay | Substrate or cofactor is unstable; Non-enzymatic reaction. | Run a control reaction without the enzyme; Prepare fresh substrate/cofactor solutions. |
References
- 1. mdpi.com [mdpi.com]
- 2. Succinic semialdehyde dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 3. Succinic semialdehyde dehydrogenase: biochemical-molecular-clinical disease mechanisms, redox regulation, and functional significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic and structural insights into enzymatic mechanism of succinic semialdehyde dehydrogenase from Cyanothece sp. ATCC51142 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. Succinate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Active site - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Succinic Semialdehyde Dehydrogenase Deficiency: In Vitro and In Silico Characterization of a Novel Pathogenic Missense Variant and Analysis of the Mutational Spectrum of ALDH5A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A crucial active site network of titratable residues guides catalysis and NAD + binding in human succinic semialdehyde dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
Application Note: Quantification of K00135 (HIBADH) Gene Expression using RT-qPCR
For Research, Diagnostics, and Drug Development Professionals
Introduction
K00135, formally known as 3-hydroxyisobutyrate dehydrogenase (HIBADH), is a mitochondrial enzyme encoded by the HIBADH gene in humans.[1][2] It plays a critical role in the catabolic pathway of the branched-chain amino acid valine by catalyzing the NAD+-dependent, reversible oxidation of 3-hydroxyisobutyrate to methylmalonate semialdehyde.[1][3] Dysregulation of HIBADH expression has been implicated in several pathologies, including metabolic disorders and liver cell necrosis.[4][5] Furthermore, its role in mitochondrial function suggests its importance in cellular energy metabolism, making it a potential target for drug development and a biomarker for various diseases.[3][6]
Quantitative Reverse Transcription PCR (RT-qPCR) is a highly sensitive and specific method for measuring gene expression levels.[7][8] This application note provides a detailed protocol for the quantification of this compound (HIBADH) mRNA expression using a two-step RT-qPCR approach, adhering to the principles outlined in the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines.[9][10][11]
Principle of the Assay
The RT-qPCR procedure involves two main stages:
-
Reverse Transcription (RT): Total RNA is extracted from a biological sample and converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.[12][13]
-
Quantitative PCR (qPCR): The newly synthesized cDNA serves as a template for a PCR reaction using primers specific to the HIBADH gene. The amplification of the target sequence is monitored in real-time using a fluorescent dye (e.g., SYBR® Green) or a sequence-specific probe. The cycle at which fluorescence exceeds a detection threshold is known as the quantification cycle (Cq), which is inversely proportional to the amount of target mRNA in the initial sample.[8]
Experimental Workflow and Protocols
The overall experimental process is outlined in the diagram below, from sample preparation to final data analysis.
Caption: RT-qPCR workflow for this compound gene expression analysis.
Detailed Experimental Protocols
Protocol 1: Total RNA Extraction and Quality Control
-
Sample Collection: Collect cells or tissues and immediately process or store at -80°C to prevent RNA degradation.
-
RNA Extraction: Isolate total RNA using a commercially available kit (e.g., TRIzol™ Reagent or RNeasy Mini Kit) following the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.
-
RNA Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop™). An A260/A280 ratio of ~2.0 is considered pure for RNA.
-
RNA Integrity Assessment: Assess RNA integrity by visualizing the 28S and 18S ribosomal RNA bands on a 1% agarose gel or by using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show a 28S band that is approximately twice as intense as the 18S band.
Protocol 2: Primer Design and Validation
Accurate quantification requires highly specific and efficient primers. Primers should be designed to span an exon-exon junction to avoid amplification of contaminating genomic DNA.[14]
| Table 1: Example Primers for Human HIBADH and Reference Gene | |
| Target Gene | Primer Sequence (5' to 3') |
| HIBADH (Forward) | AGGACGGTGTTGGTCAAGTGAC[15] |
| HIBADH (Reverse) | GCAGAGTCTTGTGCCAATCCCA[15] |
| GAPDH (Forward) | GAAGGTGAAGGTCGGAGTCA |
| GAPDH (Reverse) | GACAAGCTTCCCGTTCTCAG |
| Note: | These are example sequences. All primers must be validated experimentally for specificity (melt curve analysis) and efficiency (standard curve analysis) before use. |
Protocol 3: Two-Step RT-qPCR
Step A: Reverse Transcription (cDNA Synthesis)
-
Prepare the reverse transcription reaction mix in a nuclease-free tube on ice. A typical 20 µL reaction is shown below.
-
Incubate the reaction according to the reverse transcriptase manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).
-
The resulting cDNA can be used immediately or stored at -20°C.
| Table 2: Reverse Transcription Reaction Setup | |
| Component | Volume / Amount |
| Total RNA | 1 µg |
| Random Hexamers / Oligo(dT) Primers | 50 µM |
| dNTP Mix (10 mM) | 1 µL |
| 5X RT Buffer | 4 µL |
| Reverse Transcriptase | 1 µL |
| Nuclease-free H₂O | to 20 µL |
Step B: Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix. A typical 20 µL reaction using SYBR® Green chemistry is shown below.
-
Aliquot the master mix into qPCR plate wells.
-
Add 1-2 µL of diluted cDNA template to each well. Include a "no-template control" (NTC) using water instead of cDNA to check for contamination.[10]
-
Run the plate on a real-time PCR instrument using a standard three-step cycling protocol.
| Table 3: qPCR Reaction Setup | |
| Component | Volume |
| 2X SYBR® Green Master Mix | 10 µL |
| Forward Primer (10 µM) | 0.5 µL |
| Reverse Primer (10 µM) | 0.5 µL |
| cDNA Template (diluted 1:10) | 2 µL |
| Nuclease-free H₂O | 7 µL |
| Table 4: qPCR Cycling Conditions | ||
| Step | Temperature | Time |
| Initial Denaturation | 95°C | 10 min |
| 40 Cycles: | ||
| Denaturation | 95°C | 15 sec |
| Annealing/Extension | 60°C | 60 sec |
| Melt Curve Analysis | (Instrument specific) |
This compound (HIBADH) in the Valine Catabolism Pathway
HIBADH is a key enzyme in the degradation pathway of the amino acid valine. Its function is essential for converting intermediates into metabolites that can enter the citric acid cycle.
References
- 1. 3-hydroxyisobutyrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Characterization of 3-hydroxyisobutyrate dehydrogenase, HIBADH, as a sperm-motility marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. 3-Hydroxyisobutyrate dehydrogenase (HIBADH) deficiency-A novel disorder of valine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIBADH 3-hydroxyisobutyrate dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gene-quantification.de [gene-quantification.de]
- 11. MIQE - Wikipedia [en.wikipedia.org]
- 12. elearning.unite.it [elearning.unite.it]
- 13. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 14. bio-rad.com [bio-rad.com]
- 15. origene.com [origene.com]
Generating a Stable ALDH5A1 Knockout Cell Line Using CRISPR-Cas9: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aldehyde dehydrogenase 5A1 (ALDH5A1), also known as succinate-semialdehyde dehydrogenase (SSADH), is a critical enzyme in the catabolism of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Deficiency in ALDH5A1 leads to a rare autosomal recessive disorder, succinic semialdehyde dehydrogenase deficiency (SSADHD), characterized by the accumulation of GABA and gamma-hydroxybutyrate (GHB), resulting in various neurological problems.[3][4][5] The generation of ALDH5A1 knockout (KO) cell lines is a valuable tool for studying the pathophysiology of SSADHD, identifying potential therapeutic targets, and screening drug candidates. This document provides detailed application notes and protocols for creating and validating ALDH5A1 knockout cell lines using the CRISPR-Cas9 system.
Data Presentation
| Parameter | Cell Line | Method | Result | Reference |
| sgRNA Sequence | HEK293T | CRISPR-Cas9 | 5′-CACCGGATGACTGCAGCCACGCCTA-3′ (forward) and 5′-AAACTAGGCGTGGCTGCAGTCATCC-3′ (reverse) targeting exon 3 | [6] |
| ALDH5A1 Protein Expression | ALDH5A1-/- iGABA neurons | Western Blot | Nearly complete absence of SSADH protein expression compared to parental control. | [7] |
| ALDH5A1 mRNA Expression | Patient-derived fibroblasts | RT-qPCR | No significant difference compared to control subjects. | [6] |
| SSADH Enzyme Activity | Mutant construct in SSADH-KO-HEK-293T | Enzyme Activity Assay | 0.7% of wildtype activity. | [6] |
| GABA Levels | ALDH5A1-/- iGABA neurons | ELISA | Significantly higher levels compared to parental control. | [8] |
| GHB Levels | ALDH5A1-/- iGABA neurons | ELISA | Significantly higher levels compared to parental control. | [8] |
Signaling Pathway
The ALDH5A1 enzyme is a key component of the GABA shunt, a metabolic pathway responsible for the synthesis and degradation of GABA.[9] In this pathway, glutamate is converted to GABA by glutamate decarboxylase (GAD). GABA is then catabolized by GABA transaminase (GABA-T) to succinic semialdehyde. ALDH5A1 subsequently oxidizes succinic semialdehyde to succinate, which enters the Krebs cycle.[9][10] In the absence of functional ALDH5A1, succinic semialdehyde is instead reduced to GHB.[11]
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. A protocol for indel detection following CRISPR/Cas9 mutagenesis using high resolution melt analysis in the mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic Correlates of Structural and Functional Protein Impairments Resultant from ALDH5A1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Novel ALDH5A1 variants and genotype: Phenotype correlation in SSADH deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ALDH5A1-deficient iPSC-derived excitatory and inhibitory neurons display cell type specific alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Overview of GABA Metabolism - Creative Proteomics [creative-proteomics.com]
- 11. Comparative genomics of aldehyde dehydrogenase 5a1 (succinate semialdehyde dehydrogenase) and accumulation of gamma-hydroxybutyrate associated with its deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Metabolomic Analysis of Dihydrolipoamide Dehydrogenase (K00135) Knockout Organisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolipoamide dehydrogenase (DLD), identified by the KEGG Orthology entry K00135, is a critical enzyme that serves as a shared E3 subunit for several vital mitochondrial multi-enzyme complexes. These include the pyruvate dehydrogenase complex (PDHC), α-ketoglutarate dehydrogenase complex (α-KGDHC), and the branched-chain α-ketoacid dehydrogenase complex (BCKADHC).[1][2] Consequently, a deficiency or knockout of the DLD gene leads to a severe metabolic disorder with a wide range of clinical manifestations, primarily affecting neurological and hepatic functions.[3] This document provides a detailed overview of the metabolomic consequences of DLD knockout, presenting quantitative data from patient-derived fibroblasts, comprehensive experimental protocols for metabolomic analysis, and visual representations of the affected metabolic pathways.
Quantitative Metabolomic Data
Metabolomic analysis of fibroblasts from individuals with DLD deficiency reveals significant disruptions in mitochondrial metabolism. A multi-omics study comparing DLD-deficient (DLDD) fibroblasts to healthy controls (HC) identified marked alterations in several key metabolic pathways.[4][5] The following table summarizes the significant changes in metabolite levels observed in DLDD fibroblasts.
| Metabolite Category | Metabolite | Fold Change (DLDD vs. HC) | p-value | Pathway(s) Affected |
| Amino Acid Metabolism | Glycine | Decreased | < 0.05 | Glycine Cleavage System, One-Carbon Metabolism |
| Serine | Altered | < 0.05 | One-Carbon Metabolism, Glycine Biosynthesis | |
| Branched-Chain Amino Acids (Leu, Ile, Val) | Increased (in plasma) | Variable | Branched-Chain Amino Acid Catabolism | |
| Energy Metabolism | Lactate | Increased | < 0.05 | Pyruvate Metabolism, TCA Cycle |
| α-Ketoglutarate | Increased | < 0.05 | TCA Cycle | |
| One-Carbon Metabolism | Formate | Altered | < 0.05 | One-Carbon Metabolism |
Experimental Protocols
The following protocols are based on established methods for metabolomic analysis of human skin fibroblasts and are relevant for studying the metabolic effects of this compound/DLD knockout.[6][7][8]
Fibroblast Cell Culture and Harvesting
-
Cell Culture: Human skin fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of pre-chilled 80% methanol to the culture plate.
-
Scrape the cells using a cell scraper and transfer the cell suspension to a microcentrifuge tube.
-
Incubate on ice for 20 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Metabolite Extraction
-
The collected supernatant from the harvesting step is the primary metabolite extract.
-
For targeted analysis of specific metabolite classes, further solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed.
GC-MS and LC-MS/MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Small Polar Metabolites:
-
Derivatization: Evaporate the methanol from the metabolite extract under a stream of nitrogen. The dried residue is then derivatized, for example, by methoximation followed by silylation, to increase the volatility of the metabolites.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. A typical setup would involve a DB-5ms column with a temperature gradient from 70°C to 320°C. Mass spectra are acquired in full scan mode.
-
Data Analysis: Identify metabolites by comparing their retention times and mass spectra to a reference library (e.g., NIST).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Amino Acids and Acylcarnitines:
-
Sample Preparation: Dilute the metabolite extract with an appropriate solvent (e.g., 80% acetonitrile with internal standards).
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Use a reversed-phase C18 column for the separation of amino acids and acylcarnitines. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification.
-
Data Analysis: Quantify the metabolites by comparing the peak areas to those of the stable isotope-labeled internal standards.
Signaling Pathways and Workflows
The knockout of DLD (this compound) disrupts several central metabolic pathways due to its role in key multi-enzyme complexes. The following diagrams illustrate these affected pathways and a general workflow for metabolomic analysis.
Caption: Involvement of DLD (this compound) in key mitochondrial dehydrogenase complexes.
Caption: General workflow for metabolomic analysis of DLD knockout fibroblasts.
Caption: Disruption of the TCA cycle due to DLD knockout.
Conclusion
The metabolomic analysis of organisms with a this compound/DLD knockout provides a critical window into the profound metabolic dysregulation that results from deficiencies in this key enzyme. The quantitative data and protocols presented here offer a foundation for researchers and drug development professionals to further investigate the pathophysiology of DLD deficiency and to explore potential therapeutic interventions. The significant alterations in amino acid and energy metabolism highlight the central role of DLD in maintaining cellular homeostasis. Future studies focusing on targeted metabolic therapies may hold promise for mitigating the severe consequences of this disorder.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. metabolicsupportuk.org [metabolicsupportuk.org]
- 3. cocukmetabolizma.com [cocukmetabolizma.com]
- 4. In depth profiling of dihydrolipoamide dehydrogenase deficiency in primary patients fibroblasts reveals metabolic reprogramming secondary to mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive protocol for multiplatform metabolomics analysis in patient-derived skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive protocol for multiplatform metabolomics analysis in patient-derived skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols for Antibody-Based Detection of Succinate-Semialdehyde Dehydrogenase in Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the detection and quantification of Succinate-Semialdehyde Dehydrogenase (SSADH), also known as Aldehyde Dehydrogenase 5 Family Member A1 (ALDH5A1), in various tissue samples. SSADH is a critical mitochondrial enzyme involved in the degradation of γ-aminobutyric acid (GABA).[1][2] Its dysfunction is linked to serious metabolic disorders.[3][4]
Introduction to Succinate-Semialdehyde Dehydrogenase (SSADH)
Succinate-semialdehyde dehydrogenase is a key enzyme in the metabolism of glutamate and butyrate.[1] It catalyzes the conversion of succinate semialdehyde to succinate, a crucial step in the degradation pathway of the inhibitory neurotransmitter GABA.[1][2] Deficiencies in SSADH lead to a rare genetic metabolic disorder known as SSADH deficiency, characterized by the accumulation of GABA and γ-hydroxybutyrate (GHB) in the brain and other bodily fluids, resulting in a range of neurological and metabolic abnormalities.[4][5] The detection and quantification of SSADH in tissues are therefore vital for understanding its physiological roles and its involvement in pathological conditions.
Signaling Pathway of GABA Metabolism and the Role of SSADH
SSADH is a mitochondrial enzyme that plays a pivotal role in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[6] In GABAergic synapses, GABA is released into the synaptic cleft and its action is terminated by reuptake into neurons and astrocytes.[5] Within the mitochondria of these cells, GABA is transaminated by GABA transaminase (GABA-T) to form succinic semialdehyde (SSA).[5][6] SSADH then oxidizes SSA to succinate, which can then enter the TCA cycle.[5][6] In the absence or deficiency of SSADH, SSA is instead reduced to GHB, leading to its accumulation.[4][5]
References
- 1. Succinate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. mdpi.com [mdpi.com]
- 5. Succinic Semialdehyde Dehydrogenase Deficiency: An Update [mdpi.com]
- 6. SSADH Variants Increase Susceptibility of U87 Cells to Mitochondrial Pro-Oxidant Insult - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Succinate-Semialdehyde Dehydrogenase (SSADH) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of the succinate-semialdehyde dehydrogenase (SSADH) enzyme during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My purified SSADH is rapidly losing activity. What are the common causes?
Loss of SSADH activity can be attributed to several factors, including suboptimal storage conditions, inappropriate buffer pH, temperature fluctuations, and oxidative damage. The enzyme's stability is highly dependent on its environment. For instance, SSADH from germinated Tartary buckwheat shows maximal thermal stability at 25°C, with a half-life of 180 minutes, which decreases significantly at higher temperatures.[1] The pH of the buffer is also critical; the same enzyme is most stable between pH 7.6 and 8.6, with a sharp decline in stability at pH 9.1.[1] Missense mutations introduced during cloning or naturally occurring variants can also profoundly destabilize the enzyme structure, leading to a loss of function.
Q2: What are the optimal storage conditions for purified SSADH?
For long-term storage, it is recommended to store purified recombinant human SSADH in a Tris or PBS-based buffer containing 5-50% glycerol. The enzyme should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For purified mitochondria containing SSADH, snap-freezing small aliquots in liquid nitrogen with a cryoprotectant like 5% (v/v) DMSO is a suggested method for longer-term preservation of functionality.
Q3: My SSADH preparation shows signs of aggregation. How can I prevent this?
Protein aggregation can be a significant issue, particularly for mitochondrial enzymes under stress. While specific data on SSADH aggregation is limited, general principles for preventing protein aggregation can be applied. It is crucial to handle the purified enzyme gently, avoiding vigorous vortexing. The inclusion of stabilizing agents in the storage buffer, such as glycerol (up to 50% v/v), can help maintain protein conformation and prevent aggregation. Other additives like sucrose or trehalose have been shown to be effective in preventing aggregation of other recombinant proteins during lyophilization and storage. Maintaining a stable temperature and optimal pH are also key factors in preventing aggregation.
Q4: Can freeze-thaw cycles affect the stability of my SSADH enzyme?
Yes, repeated freeze-thaw cycles can lead to a significant loss of enzyme activity. It is highly recommended to aliquot the purified enzyme into single-use volumes before freezing to minimize the number of freeze-thaw cycles. If repeated use from a single vial is unavoidable, it is crucial to thaw the sample rapidly and keep it on ice during use.
Q5: Are there any specific metal ions or chemical compounds I should be aware of that can affect SSADH activity and stability?
The activity of SSADH can be influenced by various metal ions. For example, Cu2+, Co2+, and Ni2+ have been shown to have an activating effect on SSADH from germinated Tartary buckwheat, while Zn2+, Mn2+, and Na+ have an inhibitory effect.[1] It is also important to be aware of the potential for inhibition by compounds such as valproate, which is known to inhibit residual SSADH activity.
Quantitative Data Summary
The stability of SSADH is significantly influenced by temperature and pH. The following tables summarize the stability data for SSADH from germinated Tartary buckwheat.[1]
Table 1: Thermal Stability of Germinated Tartary Buckwheat SSADH
| Temperature (°C) | Half-life (minutes) |
| 25 | 180 |
| 30 | 64.5 |
| 35 | 25.6 |
Table 2: pH Stability of Germinated Tartary Buckwheat SSADH
| pH | Half-life (minutes) |
| 7.6 | 34.2 |
| 8.1 | 32.7 |
| 8.6 | 36.0 |
| 9.1 | 23.0 |
Experimental Protocols
Protocol 1: Standard Assay for SSADH Activity
This protocol is adapted from a standard procedure for measuring the activity of SSADH by monitoring the reduction of NAD+ to NADH at 340 nm.
Materials:
-
100 mM Potassium Pyrophosphate Buffer, pH 8.6
-
100 mM 2-Mercaptoethanol (2-ME)
-
25 mM β-Nicotinamide adenine dinucleotide (NAD+)
-
50 mM Succinic Semialdehyde (SSA)
-
Enzyme Diluent (e.g., 75 mM Potassium Phosphate Buffer, pH 7.2, with 25% v/v glycerol)
-
Purified SSADH enzyme
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction cocktail containing:
-
2.40 mL Potassium Pyrophosphate Buffer
-
0.15 mL NAD+ solution
-
0.30 mL SSA solution
-
-
Mix by inversion and equilibrate to 25°C.
-
Monitor the absorbance at 340 nm until a constant baseline is achieved.
-
Initiate the reaction by adding 0.10 mL of the SSADH enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Protocol 2: Thermal Shift Assay (TSA) for Assessing SSADH Stability
TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess protein stability by measuring the change in melting temperature (Tm) under various conditions.
Materials:
-
Purified SSADH enzyme (0.1-0.5 mg/mL)
-
SYPRO Orange dye (e.g., 5000x stock in DMSO)
-
96-well PCR plates
-
Real-time PCR instrument capable of fluorescence detection
-
Buffers and additives to be tested (e.g., different pH, salt concentrations, glycerol)
Procedure:
-
Prepare a working solution of SYPRO Orange dye (e.g., 50x) by diluting the stock in your assay buffer.
-
In a 96-well PCR plate, add your purified SSADH enzyme to each well.
-
Add the different buffer conditions or additives to be tested to the respective wells.
-
Add the SYPRO Orange working solution to each well to a final concentration of 5x.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve protocol, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.
-
The melting temperature (Tm) is the midpoint of the resulting sigmoidal curve of fluorescence versus temperature. An increase in Tm indicates stabilization of the protein by the tested condition.
Visualizations
Caption: Troubleshooting workflow for addressing SSADH instability.
Caption: Key factors influencing the stability of the SSADH enzyme.
References
optimizing buffer pH and temperature for K00135 enzyme assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer pH and temperature for K00135 enzyme assays. The this compound enzyme, also known as succinate-semialdehyde dehydrogenase (SSADH) or glutarate-semialdehyde dehydrogenase, plays a crucial role in the metabolism of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Accurate and reliable measurement of its activity is vital for various research applications.
Frequently Asked Questions (FAQs)
Q1: What is the this compound enzyme and what are its corresponding EC numbers?
A1: this compound represents succinate-semialdehyde dehydrogenase / glutarate-semialdehyde dehydrogenase. This enzyme is classified under several EC numbers, including 1.2.1.16 (succinate-semialdehyde dehydrogenase [NAD(P)+]), 1.2.1.79 (succinate-semialdehyde dehydrogenase [NADP+]), and 1.2.1.20 (glutarate-semialdehyde dehydrogenase). It catalyzes the oxidation of succinic semialdehyde to succinate.
Q2: What is the optimal pH for a this compound enzyme assay?
A2: The optimal pH for this compound activity can vary depending on the enzyme's source organism. Generally, a slightly alkaline pH range is favored. For instance, the recombinant enzyme from Arabidopsis exhibits maximal activity at a pH of 9.0 to 9.5[1]. In germinated Tartary buckwheat, the optimal pH for SSADH activity was determined to be 8.7[2][3]. For the enzyme from Euglena gracilis, the optimal pH is 8.7[4]. A common starting point for optimization is a buffer with a pH between 8.5 and 9.5.
Q3: What is the optimal temperature for a this compound enzyme assay?
A3: The optimal temperature for the this compound enzyme assay is also species-dependent. For SSADH from germinated Tartary buckwheat, the optimal temperature has been reported to be 30.8°C[2][3]. The enzyme from Euglena gracilis shows optimal activity in the range of 35-45°C[4]. It is recommended to perform initial experiments across a temperature range (e.g., 25°C to 45°C) to determine the optimal condition for the specific enzyme being studied.
Q4: Which buffer system is recommended for the this compound enzyme assay?
A4: Several buffer systems can be used, with the choice often depending on the optimal pH. Potassium pyrophosphate buffer[5] and sodium phosphate buffer[1] are commonly employed. It is crucial to select a buffer with a pKa value close to the desired pH to ensure stable pH control throughout the assay.
Data Presentation: Optimal Conditions for this compound (SSADH) Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Cofactor Specificity | Reference |
| Arabidopsis thaliana (recombinant) | 9.0 - 9.5 | Not specified | NAD+ | [1] |
| Germinated Tartary Buckwheat | 8.7 | 30.8 | NAD+ | [2][3] |
| Euglena gracilis | 8.7 | 35 - 45 | NAD+ and NADP+ | [4] |
| Brevibacterium helvolum | 9.0 - 9.5 | Not specified | NAD+ and NADP+ | [6] |
| Escherichia coli | 8.2 | 30 | NAD+ (preferential), NADP+ | [7] |
Experimental Protocols
Standard Spectrophotometric Assay for this compound (SSADH) Activity
This protocol is based on monitoring the increase in absorbance at 340 nm resulting from the reduction of NAD(P)+ to NAD(P)H.
Materials:
-
This compound (SSADH) enzyme preparation
-
Succinic semialdehyde (SSA) substrate
-
β-Nicotinamide adenine dinucleotide (NAD+) or β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Buffer solution (e.g., 100 mM Potassium Pyrophosphate, pH 8.6)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare the reaction mixture: In a cuvette, combine the buffer, NAD(P)+, and SSA solution. The final concentrations should be optimized, but a starting point could be 87 mM potassium pyrophosphate, 1.3 mM NAD(P)+, and 5.0 mM succinic semialdehyde.
-
Equilibrate the reaction mixture: Incubate the cuvette at the desired temperature (e.g., 25°C or 30°C) for 5 minutes to allow the temperature to stabilize.
-
Initiate the reaction: Add a small, known volume of the this compound enzyme solution to the cuvette and mix gently by inversion.
-
Monitor the reaction: Immediately place the cuvette in the spectrophotometer and record the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.
-
Calculate the enzyme activity: Determine the initial linear rate of the reaction (ΔA340/minute). The enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH/NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low enzyme activity | Incorrect pH or temperature. | Optimize pH and temperature based on the enzyme source. Refer to the data table for starting points. |
| Inactive enzyme. | Ensure proper storage of the enzyme at the recommended temperature. Avoid repeated freeze-thaw cycles. | |
| Missing or degraded cofactor/substrate. | Prepare fresh solutions of NAD(P)+ and succinic semialdehyde. | |
| Presence of inhibitors. | NADH is a known competitive inhibitor[1]. Some metal ions like Zn²⁺ and Mn²⁺ can also inhibit activity[2][3]. Check for potential contaminants in your reagents. | |
| High background absorbance | Contamination of reagents. | Use high-purity reagents and water. Run a blank reaction without the enzyme to measure the background rate. |
| Spontaneous degradation of substrate. | Prepare substrate solutions fresh. | |
| Non-linear reaction rate | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration. |
| Product inhibition. | As mentioned, NADH can be inhibitory[1]. Analyze the initial linear phase of the reaction. | |
| Enzyme instability under assay conditions. | Shorten the assay time or add stabilizing agents like glycerol, if compatible with the assay. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations. | Ensure the spectrophotometer's cuvette holder is properly thermostatted. |
Visualizations
Caption: Experimental workflow for the this compound enzyme assay.
Caption: Factors influencing this compound enzyme activity.
References
- 1. Plant Succinic Semialdehyde Dehydrogenase. Cloning, Purification, Localization in Mitochondria, and Regulation by Adenine Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Optimization of Assay Conditions and Characterization of the Succinic Semialdehyde Dehydrogenase Enzyme of Germinated Tartary Buckwheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and properties of the NAD-linked and NADP-linked isozymes of succinic semialdehyde dehydrogenase in Euglena gracilis z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. uniprot.org [uniprot.org]
how to prevent substrate inhibition in glutarate-semialdehyde dehydrogenase assays
Welcome to the Technical Support Center for glutarate-semialdehyde dehydrogenase (GSALDH) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing substrate inhibition and to offer solutions for other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of a glutarate-semialdehyde dehydrogenase (GSALDH) assay?
A1: Substrate inhibition is a phenomenon where the enzyme's reaction rate decreases at excessively high concentrations of its substrate, glutarate-semialdehyde. Instead of observing a classic Michaelis-Menten curve that plateaus at a maximum velocity (Vmax), the curve will show a decline in velocity after reaching an optimal substrate concentration. This can lead to inaccurate measurements of enzyme activity and misinterpretation of kinetic data.
Q2: Why does substrate inhibition occur with some aldehyde dehydrogenases?
A2: While the exact mechanism can vary, substrate inhibition in aldehyde dehydrogenaments often occurs when a second substrate molecule binds to a non-catalytic (allosteric) site on the enzyme or to the enzyme-substrate complex in a way that prevents the proper catalytic reaction from proceeding. This unproductive binding becomes more probable at high substrate concentrations. For some aldehyde dehydrogenases, this can interfere with the release of the product, slowing down the overall reaction rate.
Q3: How can I determine if my GSALDH assay is affected by substrate inhibition?
A3: To determine if substrate inhibition is occurring, you should perform a substrate titration experiment. This involves measuring the initial reaction velocity at a wide range of glutarate-semialdehyde concentrations, from well below to well above the expected Michaelis constant (Km). If the reaction rate increases with substrate concentration, reaches a peak, and then declines, your enzyme is exhibiting substrate inhibition.
Q4: What is the optimal substrate concentration to use to avoid inhibition?
A4: The optimal substrate concentration is typically at or near the enzyme's Km value for that substrate. At this concentration, the enzyme is close to its maximal activity without being in the inhibitory range. It is crucial to experimentally determine the Km for your specific enzyme and assay conditions. For the closely related human glutamic-gamma-semialdehyde dehydrogenase, the Km for the aldehyde substrate has been reported to be in the micromolar range. A good starting point for optimization would be to test concentrations around this value.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Non-linear reaction rate (curve drops off after an initial peak) | Substrate Inhibition: The concentration of glutarate-semialdehyde is too high. | Perform a substrate titration to identify the optimal concentration that gives the maximal reaction rate before inhibition occurs. Use a substrate concentration at or near the determined Km value for subsequent assays. |
| Low enzyme activity or no signal | Sub-optimal substrate concentration: The glutarate-semialdehyde concentration is too low. | Increase the substrate concentration. Ensure it is appropriate for the expected Km of the enzyme. |
| Inactive enzyme: The enzyme may have degraded due to improper storage or handling. | Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. | |
| Incorrect buffer pH or composition: The assay buffer may not be optimal for GSALDH activity. | Optimize the buffer pH and ionic strength. Most dehydrogenase assays perform well at a slightly alkaline pH (around 8.0-9.0). | |
| High background signal | Contamination of reagents: Reagents may be contaminated with reducing agents or other substances that interfere with the assay. | Use high-purity reagents and sterile, nuclease-free water. Prepare fresh reagents. |
| Non-enzymatic reaction: The substrate may be unstable and reacting non-enzymatically. | Run a control reaction without the enzyme to measure the rate of any non-enzymatic reaction. Subtract this rate from the rate of the enzyme-catalyzed reaction. | |
| Inconsistent or erratic readings | Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate. | Use calibrated pipettes and practice consistent pipetting techniques. Prepare a master mix for the reaction components to minimize pipetting variations. |
| Temperature fluctuations: Inconsistent incubation temperatures can affect enzyme activity. | Ensure all reagents and the reaction plate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath. |
Data Presentation
Table 1: Kinetic Parameters of a Related Aldehyde Dehydrogenase (Human Glutamic-gamma-semialdehyde Dehydrogenase)
This data from a closely related enzyme can serve as a starting point for designing your GSALDH assays.
| Parameter | Value | Notes |
| Km (Glutamic-gamma-semialdehyde) | 316 ± 36 µM | The Michaelis constant for the aldehyde substrate. Concentrations significantly above this may lead to substrate inhibition. |
| Km (NAD+) | 374 ± 40 µM | The Michaelis constant for the coenzyme NAD+. |
| Ki (NADH) | 63 µM | The inhibition constant for the product NADH. Product inhibition can also affect reaction kinetics. |
| Ki (Glutamate) | 15,200 µM | The inhibition constant for the product glutamate. |
Note: These values are for a related enzyme and should be used as a guide. The optimal conditions for your specific GSALDH may vary.
Experimental Protocols
Protocol 1: Determining the Optimal Glutarate-Semialdehyde Concentration to Avoid Substrate Inhibition
This experiment will help you identify the substrate concentration at which GSALDH exhibits its maximum activity before the onset of substrate inhibition.
Materials:
-
Purified or partially purified glutarate-semialdehyde dehydrogenase
-
Glutarate-semialdehyde stock solution
-
NAD+ stock solution
-
Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of glutarate-semialdehyde: Prepare a range of concentrations from low (e.g., 10 µM) to high (e.g., 5 mM).
-
Prepare the reaction mixture: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
NAD+ solution (to a final concentration well above its Km, e.g., 2 mM)
-
Varying concentrations of glutarate-semialdehyde
-
-
Initiate the reaction: Add a fixed amount of GSALDH to each well to start the reaction.
-
Measure the reaction rate: Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm over time (due to the production of NADH). The initial linear portion of the curve represents the initial velocity (v₀).
-
Plot the data: Plot the initial velocity (v₀) against the glutarate-semialdehyde concentration.
-
Analyze the results: Identify the concentration of glutarate-semialdehyde that corresponds to the highest reaction velocity. This is the optimal concentration to use in subsequent assays to avoid substrate inhibition.
Mandatory Visualization
Caption: Workflow for determining and mitigating substrate inhibition in GSALDH assays.
Caption: Comparison of Michaelis-Menten and substrate inhibition kinetic profiles.
Technical Support Center: Troubleshooting K00135 Activity Loss During Protein Purification
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the loss of K00135 activity during protein purification. This compound is a key enzyme with dual activity as a succinate-semialdehyde dehydrogenase (SSADH) and glutarate-semialdehyde dehydrogenase, playing a crucial role in metabolic pathways such as the GABA shunt. Maintaining its catalytic function is paramount for accurate downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound protein is expressed, but I see little to no activity in my crude lysate. What are the initial checks?
A1: Before proceeding with purification, it's crucial to confirm the basal activity of your expressed this compound.
-
Sub-optimal Assay Conditions: Ensure your activity assay is performed under optimal conditions. For the succinate-semialdehyde dehydrogenase activity of this compound, a pH range of 8.6-9.5 and a temperature of 25-31°C are generally recommended.[1]
-
Missing Cofactors: this compound activity is dependent on the presence of NAD⁺ or NADP⁺ as a cofactor.[2] Ensure your assay buffer contains an adequate concentration of the appropriate cofactor.
-
Improper Protein Folding: High expression temperatures can lead to the formation of inactive, misfolded protein in inclusion bodies. Consider lowering the expression temperature and inducing with a lower concentration of the inducing agent.
Q2: I observe good this compound activity in the crude lysate, but the activity is significantly lower after the first purification step (e.g., affinity chromatography). What could be the cause?
A2: This is a common issue and often points to instability of the enzyme under the purification conditions.
-
Buffer Composition: The pH and ionic strength of your buffers are critical. A pH far from the protein's isoelectric point (pI) can improve solubility. For this compound, which has an optimal activity at a higher pH, ensure your purification buffers are within a stable range (e.g., pH 7.5-9.0) and adjust the salt concentration (e.g., 150-500 mM NaCl) to minimize aggregation.
-
Elution Conditions: Harsh elution conditions, such as a sudden drop in pH or high concentrations of elution agents (e.g., imidazole for His-tagged proteins), can denature the enzyme. Try a gradual elution gradient instead of a step elution to minimize the "shock" to the protein.
-
Proteolytic Degradation: Cell lysis releases proteases that can degrade your target protein. Always work at low temperatures (4°C) and add a protease inhibitor cocktail to your lysis and purification buffers.[3]
Q3: My purified this compound protein appears pure on an SDS-PAGE gel, but its specific activity is very low. What factors could be at play?
A3: Low specific activity in a seemingly pure protein preparation can be due to a number of factors affecting the protein's conformational integrity or the presence of inhibitors.
-
Oxidation: The active site of dehydrogenases can be sensitive to oxidation. Including reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol (BME) in your buffers can help maintain the enzyme in its active, reduced state.
-
Loss of Cofactors: During purification steps like dialysis or size-exclusion chromatography, essential cofactors might be removed. Ensure your final storage buffer contains the necessary cofactor (NAD⁺ or NADP⁺).
-
Product Inhibition: this compound activity can be inhibited by its product, NADH.[4] If your assay involves a prolonged reaction time, product inhibition might lead to an underestimation of the initial activity. Ensure you are measuring the initial reaction velocity.
-
Aggregation: Even if not visible as precipitation, soluble aggregates can form, leading to a loss of activity. Consider using additives like glycerol (10-20%) or non-detergent sulfobetaines to improve protein stability and prevent aggregation.
Q4: My this compound protein precipitates during concentration or upon storage. How can I improve its stability?
A4: Protein precipitation is a clear sign of instability. The following strategies can help:
-
Optimize Storage Buffer: The final buffer composition is critical for long-term stability. A buffer with a pH where the protein is stable, adequate salt concentration, and the presence of stabilizing agents is essential.
-
Stabilizing Agents: Additives like glycerol (at 20-50%), sugars (e.g., sucrose, trehalose), or certain amino acids (e.g., arginine, glycine) can significantly improve protein stability and prevent aggregation.[3]
-
Low Temperature Storage: For long-term storage, it is generally recommended to store purified proteins at -80°C.[3] It is also advisable to flash-freeze aliquots in liquid nitrogen to avoid slow freezing which can promote aggregation. Avoid repeated freeze-thaw cycles by storing the protein in single-use aliquots.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for succinate-semialdehyde dehydrogenase (SSADH) from various sources, which can serve as a reference for optimizing the purification and characterization of this compound.
Table 1: Optimal Conditions for SSADH Activity
| Parameter | Organism/Source | Optimal Value | Reference |
| pH | Arabidopsis thaliana (recombinant) | 9.0 - 9.5 | [5] |
| Germinated Tartary Buckwheat | 8.7 | [1] | |
| Escherichia coli | Basic | [6] | |
| Temperature | Germinated Tartary Buckwheat | 30.8 °C | [1] |
Table 2: Kinetic Parameters for Dehydrogenase Activity
| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Organism/Source | Reference |
| Succinate-Semialdehyde Dehydrogenase | Succinic Semialdehyde | 2 - 4 | Not specified | Rat Brain | [7] |
| Succinic Semialdehyde | Not specified | Not specified | Mouse Liver | [8][9] | |
| Glutamic-γ-semialdehyde Dehydrogenase | Glutamic-γ-semialdehyde | 316 ± 36 | 70 ± 5 | Human | [4][10] |
| NAD⁺ | 374 ± 40 | 70 ± 5 | Human | [4][10] |
Experimental Protocols
Protocol 1: General His-tagged this compound Purification using Immobilized Metal Affinity Chromatography (IMAC)
This protocol provides a general guideline for the purification of a His-tagged this compound protein under native conditions.[3][11][12] Optimization of buffer composition and imidazole concentrations may be required for your specific construct.
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, 1x protease inhibitor cocktail).
-
Lyse the cells by sonication or using a French press on ice.
-
Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.
-
-
Binding to Resin:
-
Equilibrate a Ni-NTA resin column with 5-10 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the column at a slow flow rate.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM DTT) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the His-tagged this compound with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM DTT). Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
-
Buffer Exchange:
-
Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column.
-
Protocol 2: this compound Activity Assay (Succinate-Semialdehyde Dehydrogenase Activity)
This assay measures the NAD(P)⁺-dependent oxidation of succinic semialdehyde to succinate. The increase in absorbance at 340 nm due to the formation of NAD(P)H is monitored spectrophotometrically.
-
Reaction Mixture (1 mL total volume):
-
87 mM Potassium Pyrophosphate Buffer, pH 8.6
-
1.3 mM NAD⁺ or NADP⁺
-
5.0 mM Succinic Semialdehyde
-
Purified this compound enzyme (e.g., 1-10 µg)
-
-
Procedure:
-
Prepare the reaction mixture without the enzyme in a cuvette.
-
Initiate the reaction by adding the enzyme.
-
Immediately mix and monitor the increase in absorbance at 340 nm for 5 minutes at 25°C.
-
Calculate the initial reaction rate from the linear portion of the curve.
-
One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.
-
Protocol 3: this compound Activity Assay (Glutarate-Semialdehyde Dehydrogenase Activity)
This assay is analogous to the SSADH assay and measures the NAD(P)⁺-dependent oxidation of glutarate semialdehyde to glutarate.
-
Reaction Mixture (1 mL total volume):
-
Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
1 mM NAD⁺ or NADP⁺
-
1 mM Glutarate Semialdehyde
-
Purified this compound enzyme
-
-
Procedure:
-
Follow the same procedure as for the SSADH activity assay, monitoring the increase in absorbance at 340 nm.
-
One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Glutarate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. portlandpress.com [portlandpress.com]
- 5. med.unc.edu [med.unc.edu]
- 6. Kinetic and structural insights into enzymatic mechanism of succinic semialdehyde dehydrogenase from Cyanothece sp. ATCC51142 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial reaction kinetics of succinate dehydrogenase in mouse liver studied with a real-time image analyser system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The kinetics of enzymes in situ, with special reference to lactate and succinate dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human glutamic-gamma-semialdehyde dehydrogenase. Kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Succinate-Semialdehyde Dehydrogenase (SSADH) Activity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of their succinate-semialdehyde dehydrogenase (SSADH) activity assays.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Category 1: Low or No Signal
Question: Why is the signal in my SSADH assay weak or absent?
Answer: A low or non-existent signal in an SSADH activity assay, which typically measures the production of NADH or NADPH, can stem from several factors. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
-
Inactive SSADH Enzyme: The enzyme may have lost activity due to improper storage or handling.
-
Solution: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles, which can reduce its activity. Use a fresh aliquot of the enzyme if possible.
-
-
Suboptimal Assay Conditions: The pH, temperature, or substrate concentrations may not be optimal for your specific enzyme or sample type.
-
Solution: Optimize the reaction conditions. Recent studies on SSADH from germinated Tartary buckwheat identified optimal conditions as a temperature of 30.8°C and a pH of 8.7.[1][2][3] Titrate the concentrations of succinic semialdehyde (SSA) and NAD+/NADP+ to find the optimal range for your experiment.
-
-
Substrate Issues: The succinic semialdehyde (SSA) may be of poor quality, at too low a concentration, or contain inhibitors.
-
Solution: Verify the purity and integrity of your SSA. The substrate concentration should ideally be around the Michaelis constant (Km) value for the enzyme to ensure the reaction rate is sensitive to enzyme activity.[4] If the concentration is too low, the reaction velocity will be very low.
-
-
Degradation of NAD+/NADP+ or NADH/NADPH: The cofactor (NAD+/NADP+) or the product (NADH/NADPH) can be unstable.
-
Solution: Prepare NAD+/NADP+ solutions fresh and keep them on ice. NADH and NADPH are sensitive to acidic conditions and higher temperatures. Ensure your assay buffer has a pH in the stable range for NADPH (pH 7.5-8.5) and keep all reagents on ice.[5]
-
Category 2: High Background Signal & Assay Interference
Question: What is causing a high background signal in my assay?
Answer: A high background signal can mask the true enzyme activity and reduce the sensitivity of your assay.
Possible Causes and Solutions:
-
Contaminated Reagents: Buffers or other reagents may be contaminated with enzymes that can reduce NAD+/NADP+ or with fluorescent compounds (in fluorometric assays).
-
Solution: Use high-purity water and reagents to prepare your buffers. Prepare fresh buffers regularly. If you suspect contamination, test a new batch of reagents.
-
-
Autofluorescence of Samples: In fluorometric assays, biological samples can have intrinsic fluorescence, leading to high background.
-
Solution: Meticulous sample preparation and running appropriate control experiments (e.g., samples without substrate) are necessary to distinguish the real signal from noise.[6]
-
-
Interfering Substances in the Sample: Some compounds in your sample lysate can interfere with the assay.
-
Solution: Certain substances should be avoided in sample preparations, such as EDTA (>0.5 mM), ascorbic acid (>0.2%), and SDS (>0.2%).[7] If your sample contains interfering substances, consider deproteinizing the samples using methods like perchloric acid (PCA) precipitation or a 10 kDa spin cut-off filter.[7]
-
Question: How can I differentiate between true enzyme inhibition and assay interference from my test compound?
Answer: When screening for inhibitors, it's crucial to ensure that the observed decrease in signal is due to the inhibition of SSADH and not an artifact of the assay.
Possible Causes and Solutions:
-
Compound Absorbance/Fluorescence: The test compound itself may absorb light or fluoresce at the same wavelengths used to measure NADH/NADPH.
-
Direct Reaction with NAD(P)H: The compound might directly react with and consume NADH/NADPH, mimicking enzyme activity.
-
Solution: Incubate your compound with NADH/NADPH in the assay buffer (without the enzyme and substrate) and monitor the signal over time. A decrease in the signal indicates a direct reaction.[5]
-
Category 3: Inconsistent and Unreliable Results
Question: Why are my results not reproducible?
Answer: A lack of reproducibility can arise from various factors related to reagent handling, experimental setup, and data analysis.
Possible Causes and Solutions:
-
Improper Reagent Handling: Incomplete thawing of reagents or allowing them to sit on ice for extended periods can lead to variability.
-
Solution: Thaw all components completely and mix them gently before use. Always prepare the fresh reaction mix immediately before use.[7]
-
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors.
-
Solution: Use calibrated pipettes. When possible, prepare a master mix of reagents to be added to all wells to minimize pipetting variability.[7]
-
-
Plate Effects in Microplate Readers: Evaporation from wells at the edge of a microplate can lead to inconsistent readings.
-
Solution: Use a temperature-controlled plate reader or fill all wells evenly. You can also fill the outer wells with water or buffer to minimize evaporation from the experimental wells.[8]
-
-
Non-Linear Reaction Rates: If the reaction rate is not linear over the measurement period, the calculated activity will be inaccurate.
-
Solution: This can happen if the enzyme concentration is too high, leading to rapid substrate depletion. Decrease the enzyme concentration to ensure the initial velocity is measured.[4] Non-linearities can also occur if an inhibitor binds slowly to the enzyme; in this case, pre-incubating the enzyme and inhibitor before adding the substrate may be necessary.[9]
-
Data Summary
Table 1: Optimized Conditions for SSADH Activity Assay
| Parameter | Optimized Value | Source Organism | Reference(s) |
| Temperature | 30.8 °C | Germinated Tartary Buckwheat | [1][2][3] |
| pH | 8.7 | Germinated Tartary Buckwheat | [1][2][3] |
| SSA Concentration | 0.3 mmol/L | Germinated Tartary Buckwheat | [1][2][3] |
Table 2: Effect of Metal Ions on SSADH Activity
| Metal Ion | Effect on Activity | Source Organism | Reference(s) |
| Cu2+ | Activating (1.21-fold increase) | Germinated Tartary Buckwheat | [3] |
| Co2+ | Activating | Germinated Tartary Buckwheat | [3] |
| Ni2+ | Activating | Germinated Tartary Buckwheat | [3] |
| Zn2+ | Inhibiting (strongest inhibition) | Germinated Tartary Buckwheat | [3] |
| Mn2+ | Inhibiting | Germinated Tartary Buckwheat | [3] |
| Na+ | Inhibiting | Germinated Tartary Buckwheat | [3] |
Experimental Protocols
Protocol 1: Spectrophotometric SSADH Activity Assay
This protocol is adapted from standard procedures for measuring NAD(P)H production.
Materials:
-
100 mM Potassium Pyrophosphate Buffer, pH 8.6
-
100 mM 2-Mercaptoethanol (2-ME)
-
25 mM β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+) solution
-
50 mM Succinic Semialdehyde (SSA) solution
-
Enzyme Diluent: 75 mM Potassium Phosphate Buffer with 25% (v/v) Glycerol, pH 7.2
-
SSADH enzyme solution (e.g., cell or tissue lysate)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reagents: Prepare all reagent solutions in high-purity water. Keep all solutions on ice.
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a 3.00 ml final reaction volume, the final concentrations should be:
-
87 mM potassium pyrophosphate
-
3 mM 2-mercaptoethanol
-
1.3 mM NADP+
-
5.0 mM succinic semialdehyde
-
-
Equilibrate Spectrophotometer: Set the spectrophotometer to 340 nm and equilibrate to 25°C.
-
Assay Measurement:
-
Pipette 2.9 ml of the reaction mixture into a cuvette.
-
Add 0.1 ml of the enzyme solution (diluted in Enzyme Diluent).
-
Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.
-
Run a blank reaction containing the enzyme diluent instead of the enzyme solution.
-
-
Calculate Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Subtract the rate of the blank from the rate of the test sample.
-
Calculate enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).
-
Protocol 2: Fluorometric SSADH Activity Assay in Cell Lysates
This protocol is a more sensitive alternative to the spectrophotometric assay and is suitable for samples with low SSADH activity.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM EDTA, 1% NP-40, and protease inhibitors
-
Assay Buffer: 100 mM Potassium Pyrophosphate, pH 8.6
-
NADP+ solution (e.g., 10 mM stock)
-
Succinic Semialdehyde (SSA) solution (e.g., 20 mM stock)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~460 nm)
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Prepare Reaction Wells:
-
In a black 96-well plate, add a specific amount of protein lysate (e.g., 1-10 µg) to each well.
-
Prepare control wells:
-
No-enzyme control: Lysis buffer instead of cell lysate.
-
No-substrate control: Assay buffer instead of SSA solution.
-
-
-
Initiate Reaction:
-
Prepare a master mix containing Assay Buffer, NADP+, and SSA.
-
Add the master mix to each well to initiate the reaction. Final concentrations should be optimized, but a starting point could be 1-2 mM NADP+ and 0.2-0.5 mM SSA.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 30°C).
-
Measure the increase in fluorescence kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of fluorescence increase (RFU/min) from the linear portion of the progress curve for each well.
-
Subtract the rate of the control wells from the sample wells.
-
Calculate the specific activity (e.g., in pmol/min/mg protein) by using a standard curve of known NADH or NADPH concentrations.
-
Visualizations
GABA Metabolism Pathway
The following diagram illustrates the central role of SSADH in the catabolism of the neurotransmitter GABA. A deficiency in SSADH leads to the accumulation of GABA and the redirection of succinic semialdehyde (SSA) to form gamma-hydroxybutyrate (GHB).
Caption: The GABA catabolism pathway highlighting the role of SSADH.
General Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues with the SSADH activity assay.
Caption: A logical workflow for troubleshooting SSADH activity assays.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Optimization of Assay Conditions and Characterization of the Succinic Semialdehyde Dehydrogenase Enzyme of Germinated Tartary Buckwheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. youtube.com [youtube.com]
- 9. A Semi-High-Throughput Adaptation of the NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors [jove.com]
dealing with interfering compounds in K00135 enzymatic reactions
Welcome to the technical support center for K00135 enzymatic reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to interfering compounds in their experiments involving succinate-semialdehyde dehydrogenase / glutarate-semialdehyde dehydrogenase (this compound).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary enzymatic reactions?
This compound is an orthology group that encompasses enzymes with succinate-semialdehyde dehydrogenase (SSADH) and glutarate-semialdehyde dehydrogenase activities. These enzymes are crucial in several metabolic pathways, including the degradation of the neurotransmitter GABA, and lysine metabolism.[1][2][3][4][5] The primary reactions catalyzed are:
-
Succinate-semialdehyde dehydrogenase (EC 1.2.1.24): Succinate semialdehyde + NAD⁺ + H₂O ⇌ Succinate + NADH + H⁺
-
Glutarate-semialdehyde dehydrogenase (EC 1.2.1.20): Glutarate semialdehyde + NAD⁺ + H₂O ⇌ Glutarate + NADH + H⁺
Q2: My this compound enzymatic assay is showing lower than expected activity. What are the common interfering compounds I should consider?
Several classes of compounds can interfere with this compound enzymatic assays, leading to reduced activity. These include:
-
Aldehyde Dehydrogenase (ALDH) Inhibitors: As this compound belongs to the ALDH superfamily, known inhibitors of this family can affect its activity. Notable examples include disulfiram and daidzin.[6][7]
-
Lipid Peroxidation Products: Aldehydes generated from lipid peroxidation, such as acrolein and 4-hydroxy-trans-2-nonenal (HNE), have been shown to inhibit succinate-semialdehyde dehydrogenase activity.[8]
-
Metal Ions: Certain metal ions can inhibit enzyme activity. The specific effects of different metal ions can vary.
-
Thiol-Reacive Compounds: Since the catalytic mechanism of aldehyde dehydrogenases involves a critical cysteine residue, compounds that react with sulfhydryl groups can act as inhibitors.[6]
Q3: I suspect a compound in my sample is inhibiting the this compound enzyme. How can I confirm this?
To confirm inhibition, you can perform a dose-response experiment. By testing a range of concentrations of the suspected inhibitory compound, you can determine its IC₅₀ (half-maximal inhibitory concentration). A potent inhibitor will show a significant decrease in enzyme activity at lower concentrations.
Q4: Are there any known compounds that can interfere with the spectrophotometric measurement of NADH production at 340 nm?
Yes, any compound in your sample that absorbs light at or near 340 nm can interfere with the assay. To account for this, it is crucial to run a "no-enzyme" control for every sample containing a potential interfering compound. This control should include all reaction components except the this compound enzyme. The absorbance from this control can then be subtracted from the absorbance of the reaction containing the enzyme.
Q5: How can I remove interfering compounds from my sample before running the this compound assay?
Several methods can be employed to remove interfering substances:
-
Protein Precipitation: Methods like trichloroacetic acid (TCA)/acetone precipitation can effectively separate the this compound enzyme from small molecule inhibitors.
-
Buffer Exchange/Dialysis: Size exclusion chromatography or dialysis can be used to remove small interfering molecules from the enzyme preparation.
-
Sample Cleanup Kits: Commercially available kits are designed for the removal of common contaminants like salts and detergents from protein samples.
Data on Common Interfering Compounds
The following table summarizes the inhibitory effects of several compounds on succinate-semialdehyde dehydrogenase (SSADH) and other aldehyde dehydrogenases. This data can help in identifying potential sources of interference in your experiments.
| Interfering Compound | Enzyme Target | IC₅₀ Value | Notes |
| Acrolein | Succinate-semialdehyde dehydrogenase (rat brain) | 15 µM[8] | Irreversible and non-competitive inhibitor.[8] |
| 4-hydroxy-trans-2-nonenal (HNE) | Succinate-semialdehyde dehydrogenase (rat brain) | 110 µM[8] | |
| Daidzin | Aldehyde Dehydrogenase 2 (ALDH2) | 3.5 ± 0.1 µM[6] | Potent inhibitor of ALDH2.[9] |
| Daidzin | Aldehyde Dehydrogenase 1B1 (ALDH1B1) | 5.1 ± 0.5 µM[6] | |
| Daidzin | Aldehyde Dehydrogenase 1A2 (ALDH1A2) | 4.5 ± 0.6 µM[6] | |
| Disulfiram | Aldehyde Dehydrogenases (general) | ~300 nM (in TNBC cells)[10] | Irreversibly inhibits ALDH enzymes.[6] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Succinate-Semialdehyde Dehydrogenase Activity
This protocol is adapted for a standard continuous spectrophotometric rate determination by monitoring the increase in absorbance at 340 nm due to the formation of NADH.
Materials:
-
100 mM Potassium Pyrophosphate Buffer, pH 8.6
-
100 mM 2-Mercaptoethanol (2-ME)
-
25 mM NAD⁺ solution
-
50 mM Succinic Semialdehyde solution
-
Enzyme Diluent (e.g., 75 mM Potassium Phosphate Buffer, pH 7.2 with 25% glycerol)
-
This compound enzyme solution (appropriately diluted in cold Enzyme Diluent)
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reaction Mix: In a suitable tube, prepare a reaction mix containing:
-
Potassium Pyrophosphate Buffer (to a final concentration of ~87 mM)
-
2-ME (to a final concentration of ~3 mM)
-
NAD⁺ solution (to a final concentration of ~1.3 mM)
-
-
Equilibrate: Transfer the reaction mix to a cuvette and equilibrate to 25°C in the spectrophotometer.
-
Initiate Reaction: Add a small volume of the diluted this compound enzyme solution to the cuvette.
-
Blank Measurement: For the blank, add the same volume of Enzyme Diluent without the enzyme.
-
Start Measurement: Immediately mix by inversion and start recording the increase in absorbance at 340 nm for approximately 5 minutes.
-
Calculate Rate: Determine the maximum linear rate (ΔA₃₄₀/minute) for both the test sample and the blank.
-
Calculate Enzyme Activity: Use the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to calculate the enzyme activity.
Protocol 2: Removal of Interfering Compounds by TCA/Acetone Precipitation
This protocol is a general method for precipitating proteins while leaving small molecule contaminants in the supernatant.
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 72% w/v)
-
Acetone (ice-cold)
-
Deoxycholate solution (e.g., 0.15% w/v)
-
Resolubilization buffer (compatible with your this compound assay)
-
Microcentrifuge
Procedure:
-
Sample Preparation: To your protein sample, add deionized water to dilute if necessary.
-
Add Deoxycholate: Add deoxycholate solution and vortex.
-
Add TCA: Add TCA solution, vortex, and let it stand at room temperature for 10 minutes.
-
Centrifuge: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes in a microcentrifuge.
-
Remove Supernatant: Carefully aspirate the supernatant without disturbing the protein pellet.
-
Wash with Acetone: Add ice-cold acetone to the pellet, vortex, and incubate at -20°C for 15 minutes.
-
Centrifuge Again: Centrifuge for 2 minutes at maximum speed.
-
Dry Pellet: Pour off the acetone supernatant and allow the pellet to air dry for about 10 minutes at room temperature.
-
Resolubilize: Resuspend the pellet in a suitable resolubilization buffer for your this compound assay.
Visual Troubleshooting Guides
The following diagrams illustrate key workflows and concepts for dealing with interfering compounds in this compound enzymatic reactions.
Caption: Troubleshooting workflow for low this compound enzyme activity.
Caption: Simplified this compound enzymatic reaction pathway.
References
- 1. iscrm.uw.edu [iscrm.uw.edu]
- 2. Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutarate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Succinate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of succinic semialdehyde dehydrogenase activity by alkenal products of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Daidzin and its antidipsotropic analogs inhibit serotonin and dopamine metabolism in isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput screen identifies disulfiram as a potential therapeutic for triple-negative breast cancer cells: Interaction with IQ motif-containing factors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase Recombinant K00135 Enzyme Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the production of the recombinant K00135 enzyme. Our aim is to equip you with actionable strategies to enhance protein yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of recombinant this compound enzyme?
A1: The final yield of a recombinant enzyme like this compound is a cumulative result of multiple factors throughout the expression and purification workflow. Key determinants include the choice of expression system, the design of the expression vector, codon usage within the gene, culture conditions, and the efficiency of protein purification. A multi-faceted approach that considers and optimizes each of these aspects is crucial for maximizing yield.[1][2]
Q2: My initial attempts at expressing this compound have resulted in very low or no detectable protein. Where should I start troubleshooting?
A2: When facing low or no expression, a systematic approach is recommended.[3] First, verify the integrity of your expression construct by sequencing to ensure the this compound gene is correctly inserted, in the right reading frame, and free of mutations. Next, assess the viability and growth of your host cells, as poor cell health directly impacts protein production. If both the construct and cell growth are optimal, the issue may lie with the expression conditions or potential toxicity of the this compound enzyme to the host.[3]
Q3: Is codon optimization for the this compound gene necessary when expressing in E. coli?
A3: Yes, codon optimization is highly recommended.[4] Different organisms exhibit codon bias, meaning they preferentially use certain codons for the same amino acid.[5][6][7] If the this compound gene originates from an organism with a different codon preference than E. coli, it can lead to inefficient translation and reduced protein yield.[8] Synthesizing the gene with codons optimized for E. coli can significantly improve translational efficiency.[5][9]
Q4: How can I prevent my recombinant this compound enzyme from forming insoluble inclusion bodies?
A4: Inclusion body formation is a common issue when overexpressing recombinant proteins.[4] To enhance the solubility of this compound, you can try several strategies:
-
Lower the induction temperature: Reducing the temperature to 16-25°C slows down protein synthesis, which can facilitate proper folding.[4]
-
Reduce inducer concentration: Using a lower concentration of the inducing agent (e.g., IPTG) can decrease the rate of transcription and protein production, lessening the burden on the cell's folding machinery.[4]
-
Use a solubility-enhancing fusion tag: Fusing this compound with a highly soluble protein like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can help keep it in a soluble form.[3]
-
Co-express molecular chaperones: These proteins assist in the proper folding of other proteins and can be co-expressed to help fold your enzyme correctly.[3][10]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound Enzyme
| Potential Cause | Recommended Solution |
| Suboptimal Codon Usage | The this compound gene may contain codons that are rare in the E. coli host, leading to inefficient translation. Solution: Re-synthesize the gene with codons optimized for E. coli to enhance translation efficiency.[5][11][12] |
| Inefficient Promoter System | The promoter in your expression vector may be too weak or not tightly regulated, leading to low transcription levels or leaky expression that can be toxic. Solution: Subclone the this compound gene into a vector with a strong and tightly regulated promoter, such as the T7 promoter system (e.g., pET vectors).[13][14] |
| mRNA Instability | The 5' end of the mRNA transcript might form stable secondary structures (hairpins) that hinder ribosome binding and translation initiation. Solution: During codon optimization, ensure that the 5' end of the mRNA is designed to have low secondary structure.[11] |
| Protein Degradation | The expressed this compound enzyme may be susceptible to degradation by host cell proteases. Solution: Use a protease-deficient E. coli strain (e.g., BL21(DE3)). Additionally, add protease inhibitors to your lysis buffer during purification.[4][15] |
| Suboptimal Culture Conditions | Factors such as temperature, pH, aeration, and media composition can significantly impact cell growth and protein expression. Solution: Optimize culture conditions by testing a range of temperatures (e.g., 18°C, 25°C, 30°C, 37°C), different growth media (e.g., LB, TB, M9), and ensuring adequate aeration.[1][16] |
Problem 2: this compound Enzyme is Expressed in Insoluble Inclusion Bodies
| Potential Cause | Recommended Solution |
| High Expression Rate | A very high rate of protein synthesis can overwhelm the cellular folding machinery, leading to misfolding and aggregation. Solutions: 1. Lower the induction temperature (e.g., 16-25°C) and extend the induction time.[4] 2. Reduce the concentration of the inducer (e.g., IPTG).[4] |
| Lack of Proper Folding Assistance | The this compound enzyme may require specific molecular chaperones for correct folding that are not sufficiently available in the host cell. Solution: Co-express your enzyme with a chaperone set. Several commercial E. coli strains are available that co-express chaperones.[3][10] |
| Suboptimal Culture Conditions | Inadequate aeration or nutrient depletion can create a stressful environment for the cells, promoting protein misfolding. Solution: Ensure vigorous shaking for sufficient oxygen supply and consider using richer media like Terrific Broth (TB).[4] |
| Inherent Properties of the Protein | Some proteins are intrinsically prone to aggregation, especially at high concentrations. Solution: Fuse the this compound enzyme with a highly soluble protein tag such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).[3] |
Experimental Protocols
Protocol 1: Optimization of this compound Expression Temperature and Inducer Concentration
This protocol is designed to systematically test different induction conditions to find the optimal balance between protein yield and solubility.
-
Inoculation: Inoculate 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of E. coli harboring your this compound expression plasmid. Grow overnight at 37°C with shaking.
-
Main Culture: The next day, use the overnight culture to inoculate a larger volume of fresh LB medium with antibiotics. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction Matrix: Aliquot the culture into smaller, separate flasks. Induce the cultures according to a matrix of varying temperatures and IPTG concentrations (see table below for an example).
-
Incubation: Incubate the induced cultures with shaking for the specified time.
-
Harvesting and Analysis: Harvest the cells by centrifugation. Lyse the cells and separate the soluble and insoluble fractions. Analyze the amount of this compound in each fraction by SDS-PAGE.
Example Induction Matrix:
| Temperature | IPTG Concentration | Induction Time |
| 37°C | 1.0 mM | 4 hours |
| 37°C | 0.5 mM | 4 hours |
| 30°C | 1.0 mM | 6 hours |
| 30°C | 0.5 mM | 6 hours |
| 20°C | 0.1 mM | Overnight |
| 20°C | 0.05 mM | Overnight |
Protocol 2: High-Cell-Density Fed-Batch Cultivation for Maximizing this compound Yield
Fed-batch cultivation is a technique used to achieve high cell densities, which can significantly increase the total yield of recombinant protein.[17][18][19]
-
Batch Phase: Start with a batch culture in a bioreactor with a defined medium. Grow the cells until a key nutrient, typically the carbon source (e.g., glucose), is nearly depleted.
-
Fed-Batch Phase: Initiate a feeding strategy where a concentrated solution of nutrients is added to the bioreactor. The feed rate is controlled to maintain a constant, optimal specific growth rate, avoiding the formation of inhibitory byproducts.[17]
-
Induction: Once the cell density has reached a high level, induce the expression of this compound with an appropriate inducer.
-
Harvest: Continue cultivation for a set period post-induction to allow for protein accumulation, then harvest the cells for purification.
Visualized Workflows and Relationships
References
- 1. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. web.azenta.com [web.azenta.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. epochlifescience.com [epochlifescience.com]
- 10. How to achieve high-level expression of microbial enzymes: Strategies and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 13. sinobiological.com [sinobiological.com]
- 14. neb.com [neb.com]
- 15. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 16. genscript.com [genscript.com]
- 17. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 18. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fed-batch culture - Wikipedia [en.wikipedia.org]
how to minimize variability in cell-based K00135 functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in cell-based functional assays for the K00135 orthology group, which includes succinate-semialdehyde dehydrogenase (SSADH) and glutarate-semialdehyde dehydrogenase.
Troubleshooting Guide
High variability in cell-based assays can obscure meaningful results. The following table outlines common issues encountered during this compound functional assays, their potential causes, and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| High Variability Between Replicate Wells | Inconsistent Cell Seeding: Uneven distribution of cells across the plate. | - Ensure the cell suspension is homogenous by gently mixing before and during plating.- Use a multichannel pipette for seeding and verify that all tips dispense equal volumes.- Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell settling. |
| Pipetting Errors: Inaccurate or inconsistent liquid handling. | - Regularly calibrate pipettes.- Use the appropriate pipette for the volume being dispensed.- Pre-wet pipette tips before aspirating reagents.- Pipette slowly and consistently. | |
| Edge Effects: Increased evaporation and temperature gradients in the outer wells of the microplate. | - Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.- Use microplates with moats that can be filled with liquid to minimize evaporation.- Ensure the incubator is properly humidified. | |
| Low Signal-to-Noise Ratio | Suboptimal Cell Number: Too few cells to generate a robust signal. | - Perform a cell titration experiment to determine the optimal seeding density that maximizes the assay window.[1] |
| Low Enzyme Activity: Insufficient levels of active this compound enzyme. | - Ensure cells are in the logarithmic growth phase when seeded.- Avoid over-confluency in culture flasks, as this can alter cellular metabolism.[2] | |
| Suboptimal Reagent Concentrations: Incorrect concentrations of substrates (succinic semialdehyde, glutarate semialdehyde) or cofactors (NAD+/NADP+). | - Titrate key reagents to determine their optimal concentrations for the assay. | |
| Incorrect Incubation Times: Insufficient time for the enzymatic reaction to proceed. | - Optimize incubation times for both cell treatment and reagent addition. | |
| High Background Signal | Overly High Cell Seeding Density: Too many cells can lead to non-specific signals. | - Reduce the number of cells seeded per well. |
| Autofluorescence: Intrinsic fluorescence of cells or test compounds. | - If using a fluorescence-based assay, measure the autofluorescence of cells and compounds at the assay's excitation and emission wavelengths. | |
| Contamination: Bacterial, yeast, or mycoplasma contamination can interfere with the assay. | - Regularly test for mycoplasma contamination.- Practice aseptic techniques to prevent contamination.[2] | |
| Inconsistent Day-to-Day Results | Cell Passage Number: Phenotypic and genotypic drift in cells over multiple passages. | - Use cells within a defined, low passage number range.- Create and use master and working cell banks to ensure consistency.[2] |
| Reagent Variability: Differences between lots of media, serum, or other reagents. | - Use the same lot of critical reagents for the duration of a study.- Qualify new lots of reagents before use in assays. | |
| Environmental Fluctuations: Variations in incubator temperature and CO2 levels. | - Regularly monitor and calibrate incubators to ensure a stable environment.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound and why is it important in a cell-based assay?
A1: this compound is an orthology group for succinate-semialdehyde dehydrogenase (SSADH) and glutarate-semialdehyde dehydrogenase. These enzymes are NAD(P)+ dependent dehydrogenases involved in key metabolic pathways, including the GABA shunt and lysine degradation. In a cell-based functional assay, their activity is typically measured by monitoring the production of NAD(P)H, which can be detected spectrophotometrically or fluorometrically.
Q2: How does cell health impact the variability of my this compound assay?
A2: Cell health is critical for reproducible results. Unhealthy or non-viable cells will have altered metabolic rates, which can directly impact the activity of this compound enzymes.[1] It is essential to use cells that are in a consistent growth phase and have high viability.
Q3: What is the "edge effect" and how can I minimize it?
A3: The edge effect refers to the phenomenon where the wells on the perimeter of a microplate show different results from the interior wells, primarily due to increased evaporation and temperature gradients. To minimize this, avoid using the outer wells for your experimental samples. Instead, fill them with sterile water, media, or phosphate-buffered saline (PBS) to create a more uniform environment across the plate.
Q4: At what confluency should I seed my cells for the assay?
A4: The optimal cell confluency should be determined experimentally for your specific cell type and assay conditions. Generally, cells should be seeded at a density that allows them to be in the logarithmic growth phase during the assay. Overly confluent cells can exhibit altered metabolism and gene expression, leading to variability.[2]
Q5: How can I reduce variability when preparing my reagents?
A5: To reduce reagent-based variability, always use high-purity reagents and prepare them fresh when possible. For critical components, prepare larger batches that can be aliquoted and stored appropriately to be used across multiple experiments. Always use the same source and lot number for critical reagents like media and serum.[1]
Experimental Protocols
General Protocol for a Cell-Based this compound Functional Assay
This protocol provides a general framework. Specific parameters such as cell type, seeding density, and reagent concentrations should be optimized for your particular experimental system.
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells using standard cell culture techniques.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the predetermined optimal seeding density in the appropriate culture medium.
-
Seed the cells into a microplate, taking precautions to minimize the edge effect.
-
Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO2) for the desired attachment and growth period.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds in the assay medium.
-
Remove the culture medium from the cells and replace it with the medium containing the test compounds.
-
Incubate for the desired treatment period.
-
-
Cell Lysis and Enzyme Reaction:
-
Prepare a lysis buffer containing a detergent to permeabilize the cells.
-
Prepare a reaction mixture containing the substrate (succinic semialdehyde or glutarate semialdehyde) and the cofactor (NAD+ or NADP+).
-
Wash the cells with PBS.
-
Add the lysis buffer and incubate to ensure complete cell lysis and release of intracellular enzymes.
-
Add the reaction mixture to each well.
-
-
Signal Detection:
-
Measure the production of NAD(P)H over time using a plate reader.
-
For absorbance-based detection, measure the increase in absorbance at 340 nm.
-
For fluorescence-based detection, use appropriate excitation and emission wavelengths (e.g., excitation ~340 nm, emission ~460 nm).
-
-
Collect data at multiple time points to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the rate of NAD(P)H production for each well.
-
Normalize the data to a control (e.g., vehicle-treated cells).
-
Generate dose-response curves and calculate relevant parameters (e.g., EC50, IC50).
-
Visualizations
Signaling Pathway
Caption: The GABA Shunt Pathway involving SSADH (this compound).
Experimental Workflow
Caption: General workflow for a cell-based this compound functional assay.
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting this compound assay variability.
References
Technical Support Center: Validating the Specificity of a Novel K00135 Inhibitor
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for validating the specificity of novel inhibitors targeting the hypothetical kinase K00135.
Frequently Asked Questions (FAQs)
Q1: What is the first step in validating the specificity of my novel this compound inhibitor?
The initial and most critical step is to determine the inhibitor's potency against the primary target, this compound. This is typically achieved by performing an in vitro kinase assay to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of this compound activity). A potent inhibitor will have a low IC50 value, generally in the nanomolar range.
Q2: My inhibitor shows high potency for this compound in a biochemical assay, but no effect in cell-based assays. What could be the issue?
This is a common problem that can arise from several factors:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux by Cellular Pumps: The inhibitor could be actively transported out of the cell by multidrug resistance pumps.
-
Metabolic Instability: The compound may be rapidly metabolized and inactivated by the cells.
-
High Protein Binding: The inhibitor may bind to plasma proteins in the cell culture medium, reducing its free concentration.
Q3: How can I assess the selectivity of my this compound inhibitor against other kinases?
Kinase selectivity profiling is essential to ensure your inhibitor is not acting on off-target kinases, which could lead to misleading results or toxicity. This is typically done by screening the inhibitor against a large panel of recombinant kinases. Commercial services are available that offer panels of hundreds of kinases.
Q4: What is the difference between on-target and off-target effects?
-
On-target effects are the direct consequences of inhibiting the intended target, this compound. These can be both the desired therapeutic effects and any toxicities that arise from blocking the primary target's function.
-
Off-target effects are due to the inhibitor binding to and affecting the function of other proteins (typically other kinases). These are a major source of side effects and can confound experimental results.
Q5: How can I confirm that the observed cellular phenotype is a direct result of this compound inhibition?
Several strategies can be employed to link the inhibitor's effects to the target:
-
Structure-Activity Relationship (SAR): Synthesize and test analogs of your inhibitor. A close correlation between their potency against this compound and their cellular activity strengthens the case for on-target action.
-
Rescue Experiments: If the downstream signaling of this compound is known, attempt to "rescue" the inhibitor's effect by introducing a constitutively active form of a downstream effector.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of this compound. The resulting phenotype should mimic the effects of the inhibitor.
Troubleshooting Guides
Problem 1: High Variance in IC50 Measurements
| Potential Cause | Recommended Solution |
| Reagent Instability | Prepare fresh ATP and substrate solutions for each experiment. Ensure this compound enzyme is properly stored and handled to maintain activity. |
| Assay Conditions | Optimize the concentrations of ATP and substrate. The ATP concentration should ideally be at or near the Km for the enzyme. |
| Inhibitor Precipitation | Check the solubility of your compound in the assay buffer. Use a lower concentration of DMSO (typically <1%). |
| Plate Reader Issues | Ensure the plate reader is properly calibrated and that the correct filters and settings are used for your assay's detection method. |
Problem 2: Inconsistent Results in Western Blotting for Downstream Targets
| Potential Cause | Recommended Solution |
| Poor Antibody Quality | Validate your primary antibody to ensure it is specific for the target protein. Use positive and negative controls. |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains appropriate protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. |
| Timing of Treatment | Perform a time-course experiment to determine the optimal duration of inhibitor treatment to observe changes in downstream signaling. |
| Loading Inconsistency | Use a reliable loading control (e.g., GAPDH, β-actin) and normalize the signal of your target protein to the loading control. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol describes a generic method for determining the IC50 value of a novel this compound inhibitor using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant this compound enzyme
-
This compound-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Novel this compound inhibitor (serial dilutions)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the this compound inhibitor in the kinase assay buffer.
-
In a 96-well plate, add 5 µL of each inhibitor dilution. Include wells with DMSO only as a negative control.
-
Add 10 µL of this compound enzyme and 10 µL of the peptide substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at its Km for this compound.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding 35 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and plot the results to determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Target Engagement Assay (CETSA)
CETSA is a powerful method to confirm that your inhibitor binds to this compound in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cells expressing this compound
-
Complete cell culture medium
-
Novel this compound inhibitor
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-K00135 antibody
Procedure:
-
Treat cultured cells with the this compound inhibitor or vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Divide the cell lysate into several aliquots.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble this compound remaining in the supernatant by Western blotting.
-
In the presence of a binding inhibitor, this compound will be more stable at higher temperatures compared to the vehicle-treated control.
Visualizations
Validation & Comparative
Validating the Kinetic Parameters of Purified K00135 Enzyme: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate validation of enzyme kinetic parameters is paramount for understanding protein function, elucidating metabolic pathways, and developing effective therapeutics. This guide provides a comparative analysis of the kinetic parameters of the purified K00135 enzyme, also known as succinate-semialdehyde dehydrogenase / glutarate-semialdehyde dehydrogenase, alongside alternative enzymes. Detailed experimental protocols and visual representations of relevant metabolic pathways are included to support experimental design and data interpretation.
Comparative Kinetic Parameters of this compound and Alternative Enzymes
The kinetic parameters of this compound, an enzyme with dual functionality, are crucial for understanding its efficiency in different metabolic contexts. The following table summarizes the key kinetic constants for succinate-semialdehyde dehydrogenase (SSADH) activity from various organisms, as well as for a comparable aldehyde dehydrogenase.
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (U/mg) | k_cat_/K_m_ (M⁻¹s⁻¹) | Coenzyme |
| Succinate-Semialdehyde Dehydrogenase (this compound) | Escherichia coli | Succinate Semialdehyde | 13.3 | - | - | - | NAD⁺ |
| Succinate Semialdehyde | 33.7 | - | - | - | NADP⁺ | ||
| Succinate-Semialdehyde Dehydrogenase | Human | Succinate Semialdehyde | 6.3 | 1.7 | - | - | NAD⁺ |
| NAD⁺ | 125 | - | - | - | - | ||
| Succinate-Semialdehyde Dehydrogenase | Cyanothece sp. ATCC51142 | Succinate Semialdehyde | 8 ± 3 | - | - | 4.87 x 10⁵ | NADP⁺ |
| Succinate Semialdehyde | - | - | - | 4.35 x 10⁵ | NAD⁺ | ||
| 2-Hydroxymuconate Semialdehyde Dehydrogenase | Pseudomonas putida G7 | 2-Hydroxymuconate Semialdehyde | 1.3 ± 0.3 | 0.9 | - | 6.6 x 10⁵ | NAD⁺ |
Experimental Protocols for Determining Enzyme Kinetic Parameters
The validation of the kinetic parameters presented above can be achieved through a series of well-established experimental protocols.
Enzyme Purification
Purification of the this compound enzyme is the initial and critical step. This typically involves:
-
Overexpression: Cloning the gene encoding this compound into an appropriate expression vector (e.g., pET vectors) and transforming it into a suitable host strain (e.g., E. coli BL21(DE3)).
-
Cell Lysis: Harvesting the cells and lysing them using methods such as sonication or high-pressure homogenization.
-
Chromatography: Purifying the enzyme from the cell lysate using a series of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.
-
Purity Assessment: Verifying the purity of the enzyme using SDS-PAGE.
Enzyme Activity Assays
The kinetic parameters are determined by measuring the initial reaction rates at varying substrate and coenzyme concentrations. Spectrophotometric assays are commonly employed.
Principle: The activity of dehydrogenase enzymes like this compound can be monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH or NADPH.
Typical Assay Mixture:
-
Buffer (e.g., potassium phosphate buffer, pH 7.5)
-
NAD⁺ or NADP⁺
-
Substrate (succinate semialdehyde or glutarate semialdehyde)
-
Purified this compound enzyme
Procedure:
-
Prepare a series of reaction mixtures with a fixed concentration of the enzyme and coenzyme, and varying concentrations of the substrate.
-
Initiate the reaction by adding the enzyme.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance versus time plot.
Data Analysis
The obtained initial velocity data is then used to determine the kinetic parameters.
-
Michaelis-Menten Plot: Plot the initial velocity (v₀) against the substrate concentration ([S]). The data should fit the Michaelis-Menten equation: v₀ = (V_max_ * [S]) / (K_m_ + [S]).
-
Lineweaver-Burk Plot: For a linear representation, a double reciprocal plot of 1/v₀ versus 1/[S] can be used. The x-intercept represents -1/K_m_, the y-intercept represents 1/V_max_, and the slope is K_m_/V_max_.
-
Non-linear Regression: More accurate determination of K_m_ and V_max_ is achieved by fitting the initial velocity data directly to the Michaelis-Menten equation using non-linear regression software.
-
k_cat_ Calculation: The turnover number (k_cat_) can be calculated using the equation: k_cat_ = V_max_ / [E]t, where [E]t is the total enzyme concentration.
Signaling Pathways and Experimental Workflow
Visualizing the metabolic context and the experimental process is essential for a comprehensive understanding.
This compound plays a crucial role in several metabolic pathways. In mammals, its primary function as succinate-semialdehyde dehydrogenase is integral to the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).
Furthermore, the glutarate-semialdehyde dehydrogenase activity of this compound is essential for the degradation of lysine, an essential amino acid.
A Comparative Analysis of 3-Hydroxyisobutyrate Dehydrogenase (K00135) Substrate Affinity Across Diverse Organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate affinity of 3-hydroxyisobutyrate dehydrogenase (HIBADH), cataloged as K00135 in the KEGG Orthology database, from various organisms. HIBADH is a key enzyme in the catabolism of the branched-chain amino acid valine. Understanding its kinetic properties across different species is crucial for applications in metabolic engineering, drug development, and diagnostics. This document summarizes key quantitative data, details experimental methodologies, and visualizes the enzyme's metabolic context.
Quantitative Comparison of Substrate Affinity
The substrate affinity of an enzyme is a critical measure of its efficiency and specificity. For 3-hydroxyisobutyrate dehydrogenase, the primary substrate is L-3-hydroxyisobutyrate. However, its activity with other structurally similar molecules reveals important aspects of its function in different biological systems. The following table summarizes the Michaelis-Menten constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km) of HIBADH from selected organisms.
| Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| Pseudomonas putida E23 | L-3-Hydroxyisobutyrate | 0.12[1] | - | - |
| L-Serine | 18[1] | - | - | |
| 2-Methyl-DL-serine | 44[1] | - | - | |
| 3-Hydroxypropionate | 83[1] | - | - | |
| NAD⁺ | 0.44[1] | - | - | |
| Pseudomonas denitrificans ATCC 13867 (3HIBDH-IV) | (S)-3-Hydroxyisobutyrate | 0.178[2] | - | 47-fold > 3-HP |
| 3-Hydroxypropionic acid (3-HP) | 1.055[2] | - | - | |
| Arabidopsis thaliana (AtHDH1) | 3-Hydroxyisobutyrate | 0.686 | 3.43 | 5.0 |
| NAD⁺ | 0.350 | 2.652 | 7.58 | |
| Rabbit (Oryctolagus cuniculus) Liver | S-3-Hydroxyisobutyrate | - | - | ~350-fold > R-isomer[3] |
| R-3-Hydroxyisobutyrate | - | - | - |
Note: A dash (-) indicates that the data was not available in the cited literature.
Experimental Protocols
The kinetic parameters presented above were determined using a variety of experimental approaches. Below are summaries of the key methodologies employed in the cited studies.
Enzyme Purification and Expression
-
Pseudomonas putida E23: The native enzyme was purified to homogeneity from cell-free extracts.[1]
-
Pseudomonas denitrificans ATCC 13867: The gene encoding 3-hydroxyisobutyrate dehydrogenase (3HIBDH-IV) was cloned and expressed in Escherichia coli BL21 (DE3). The recombinant protein was then purified.[2][4]
-
Arabidopsis thaliana (AtHDH1): The gene for HIBADH was cloned from A. thaliana and expressed in E. coli. The resulting protein was purified using affinity chromatography.[5]
-
Rabbit Liver: The enzyme was purified 1800-fold from rabbit liver tissue through a multi-step process involving detergent extraction, polyethylene glycol and ammonium sulfate fractionation, and various column chromatography techniques.[3]
Enzyme Activity Assays
A common method for determining HIBADH activity involves spectrophotometrically measuring the rate of NAD⁺ reduction to NADH at 340 nm. The reaction mixture typically contains:
-
A buffered solution to maintain optimal pH (generally alkaline, between 8.5 and 10.0).[1]
-
The substrate (e.g., L-3-hydroxyisobutyrate).
-
The coenzyme, NAD⁺.
-
The purified enzyme preparation.
The reaction is initiated by the addition of the enzyme, and the change in absorbance over time is recorded. Kinetic parameters (Km and Vmax) are then calculated by fitting the initial reaction rates at varying substrate concentrations to the Michaelis-Menten equation. The catalytic constant (kcat) is determined from the maximal velocity (Vmax) and the enzyme concentration.
Signaling Pathways and Metabolic Context
3-Hydroxyisobutyrate dehydrogenase is a crucial component of the valine degradation pathway. This catabolic route breaks down the essential amino acid valine into intermediates that can enter central metabolic pathways, such as the citric acid cycle. The general pathway is conserved across many organisms, though variations exist.
Caption: A generalized schematic of the valine degradation pathway highlighting the role of 3-hydroxyisobutyrate dehydrogenase (this compound).
The specific enzymatic steps can vary slightly between organisms. Below is a representation of the experimental workflow typically used to characterize the kinetic properties of HIBADH.
Caption: A typical workflow for the recombinant expression and kinetic characterization of 3-hydroxyisobutyrate dehydrogenase.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and characterization of 3-hydroxyisobutyrate dehydrogenase from rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 3-Hydroxyisobutyrate Dehydrogenase Is Involved in Both, Valine and Isoleucine Degradation in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Differences Between Succinate-Semialdehyde Dehydrogenase and Other Aldehyde Dehydrogenases
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of succinate-semialdehyde dehydrogenase (SSADH) against other key members of the aldehyde dehydrogenase (ALDH) superfamily. By presenting quantitative data, detailed experimental protocols, and illustrating key metabolic and mechanistic pathways, this document serves as a technical resource for professionals engaged in biochemical research and therapeutic development.
Core Enzymatic Function and Kinetic Parameters
The ALDH superfamily comprises nineteen known functional enzymes in humans, each tasked with the NAD(P)⁺-dependent oxidation of a wide array of endogenous and exogenous aldehydes.[1] Within this superfamily, Succinate-Semialdehyde Dehydrogenase (SSADH), encoded by the ALDH5A1 gene, is distinguished by its highly specialized role in neurotransmitter metabolism.[2] Its primary function is to catalyze the irreversible oxidation of succinate semialdehyde (SSA)—a product of γ-aminobutyric acid (GABA) catabolism—into succinate, which then enters the Krebs cycle.[3][4][5]
This specificity contrasts sharply with other prominent ALDHs, such as ALDH1A1, a key enzyme in retinoic acid synthesis from retinaldehyde, and ALDH2, the principal enzyme for acetaldehyde detoxification in ethanol metabolism.[1][6] These functional divergences are quantitatively reflected in their substrate affinities (Km) and optimal operating conditions.
| Enzyme | Primary Endogenous Substrate | Km (µM) | Optimal pH | Key Cellular Location |
| SSADH (ALDH5A1) | Succinate Semialdehyde | 2 - 50 | 8.5 - 10.0 | Mitochondrial Matrix |
| ALDH1A1 | all-trans-Retinaldehyde | 0.3 - 2.2[6][7] | ~8.0 | Cytosol |
| ALDH2 | Acetaldehyde | <1[8][9] | ~7.5 - 9.0[10] | Mitochondrial Matrix |
Table 1: Comparative Kinetic and Cellular Properties of Human ALDH Isoforms. Note: Kinetic values are approximations derived from multiple studies and can vary based on experimental conditions. Vmax values are highly dependent on the specific substrate and purification level and are thus omitted for direct comparison.
Metabolic Pathways and Physiological Roles
The distinct roles of these enzymes are best understood by examining their positions within critical metabolic pathways.
SSADH and the GABA Shunt
SSADH is an integral component of the GABA shunt, a closed-loop metabolic pathway that bypasses two steps of the Krebs cycle (α-ketoglutarate dehydrogenase and succinyl-CoA synthetase) to produce and conserve the brain's supply of GABA.[4] SSADH's role is to convert SSA into succinate, thereby linking the degradation of the brain's primary inhibitory neurotransmitter directly to central carbon metabolism.[2][11] A deficiency in SSADH leads to the accumulation of SSA and its subsequent reduction to gamma-hydroxybutyric acid (GHB), causing a severe neurometabolic disorder.[2][5]
Caption: The role of SSADH within the GABA shunt pathway.
ALDH1A1 and ALDH2 in Broader Metabolism
In contrast, ALDH1A1 and ALDH2 participate in distinct and broader metabolic processes. ALDH1A1 is the primary catalyst for the synthesis of retinoic acid, a potent signaling molecule essential for gene regulation in cellular differentiation and embryonic development.[1] ALDH2 is the main mitochondrial enzyme responsible for detoxifying acetaldehyde, the toxic and carcinogenic intermediate of alcohol metabolism.[9][12] Genetic variants of ALDH2 that result in an inactive enzyme are common in East Asian populations and are the cause of the alcohol flush reaction, which is characterized by the accumulation of acetaldehyde.[8][13]
Structural and Mechanistic Basis of Specificity
All ALDHs share a conserved catalytic mechanism centered around a critical cysteine residue. The catalytic cycle involves the formation of a thiohemiacetal intermediate with the aldehyde substrate, followed by NAD(P)⁺-dependent hydride transfer to form a thioester, which is then hydrolyzed to release the carboxylic acid product.
Caption: A simplified diagram of the catalytic cycle common to ALDHs.
The profound substrate specificity of SSADH arises from its unique active site architecture. Unlike many ALDHs that possess a hydrophobic substrate-binding tunnel to accommodate aliphatic or aromatic aldehydes, SSADH's active site is lined with conserved hydrophilic residues. This environment is optimized to bind its hydrophilic substrate, succinate semialdehyde, which contains a carboxyl group. This structural feature is a primary reason for SSADH's high fidelity towards SSA and its limited activity with other aldehydes.
Experimental Protocols for Activity Measurement
Accurate measurement of enzyme activity is critical for research and drug screening. The standard method for assaying ALDH activity involves spectrophotometrically monitoring the production of NAD(P)H at 340 nm.
Protocol: SSADH Activity Assay
-
Principle: The enzymatic activity of SSADH is quantified by measuring the rate of NAD⁺ reduction to NADH, which corresponds to an increase in absorbance at 340 nm.
-
Methodology:
-
Reaction Buffer Preparation: Prepare a buffer solution (e.g., 100 mM Tris-HCl or sodium pyrophosphate) at the optimal pH for SSADH (~pH 8.5-9.5).
-
Reaction Mixture: In a quartz cuvette, combine the reaction buffer, 1-2 mM NAD⁺, and the enzyme sample (e.g., purified protein or mitochondrial lysate).
-
Equilibration: Incubate the mixture at a constant temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiation: Initiate the reaction by adding the substrate, succinate semialdehyde (SSA), to a final concentration of ~0.2-0.5 mM.
-
Measurement: Immediately place the cuvette in a temperature-controlled spectrophotometer and record the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculation: Calculate the rate of NADH production using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Caption: Experimental workflow for measuring SSADH activity.
Protocol: General ALDH Activity Assay (e.g., ALDH2)
This protocol can be adapted for other ALDHs by substituting the specific substrate and adjusting the pH. For ALDH2, acetaldehyde is used as the substrate at a pH of ~7.5. Commercial kits are also available that often use a reporter dye coupled to NADH production, allowing for colorimetric measurement at ~450 nm.
Implications for Drug Development
The functional uniqueness of SSADH and other ALDHs makes them distinct targets for therapeutic intervention.
-
SSADH as a Target: SSADH deficiency is a rare genetic disease with severe neurological consequences.[4][14] Therapeutic research focuses on strategies to restore function, such as enzyme replacement and gene therapies, which have shown promise in preclinical models.[2]
-
Targeting Other ALDHs:
-
ALDH2 Inhibition: The ALDH2 inhibitor Disulfiram is a well-established drug for the treatment of alcohol use disorder by inducing acetaldehyde accumulation and its associated unpleasant effects.[12]
-
ALDH1A1 Inhibition: High ALDH1A1 activity is a known marker for cancer stem cells in various malignancies.[1][15] Consequently, the development of specific ALDH1A1 inhibitors is an active area of research for novel anti-cancer therapies aimed at overcoming drug resistance.[15][16]
-
References
- 1. oncotarget.com [oncotarget.com]
- 2. mdpi.com [mdpi.com]
- 3. Succinate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Succinic semialdehyde dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 6. Kinetic properties of the human liver cytosolic aldehyde dehydrogenase for retinal isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ALDH2 - Wikipedia [en.wikipedia.org]
- 9. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. proteopedia.org [proteopedia.org]
- 12. Acetaldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. Effects of ALDH2 Genotype, PPI Treatment and L-Cysteine on Carcinogenic Acetaldehyde in Gastric Juice and Saliva after Intragastric Alcohol Administration | PLOS One [journals.plos.org]
- 14. Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
This guide provides a comparative analysis of inhibitors targeting Shikimate Kinase (SK), cataloged as K00135 in the KEGG database, and other key enzymes within the essential shikimate pathway. The shikimate pathway is a crucial metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), but is absent in mammals.[1][2] This makes the enzymes of this pathway attractive targets for the development of novel antimicrobial agents and herbicides.[2][3]
While numerous inhibitors have been developed for individual enzymes within this pathway, comprehensive data on their cross-reactivity is limited in publicly available literature. This guide summarizes the inhibitory activities of compounds against Shikimate Kinase and other selected enzymes from the pathway, providing available quantitative data, detailed experimental protocols for inhibitor screening, and visual representations of the pathway and experimental workflows.
The Shikimate Pathway: An Overview
The shikimate pathway consists of seven enzymatic steps that convert phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for aromatic amino acids and other important aromatic compounds.[4]
Inhibitors of Shikimate Kinase (SK)
Shikimate Kinase catalyzes the ATP-dependent phosphorylation of shikimate to form shikimate 3-phosphate, the fifth step in the pathway.[4] Several classes of SK inhibitors have been identified, primarily in the context of developing new antibiotics against Mycobacterium tuberculosis (Mtb).[2]
| Compound Class | Specific Compound | Target Organism | IC50 / Ki | Reference |
| Shikimic Acid Analogs | Compound 660 | M. tuberculosis | Ki: 46 µM | [2] |
| Pyrazolone Analogs | Compound 671 | M. tuberculosis | High Binding Affinity | [2] |
| Dipeptide | +H3N-Arg-Asp-COO- | M. tuberculosis | KD: 5.49 nM | [2] |
| Benzimidazole Derivatives | Compound C1 | S. aureus | Estimated IC50: 70 µM | [5] |
| Natural Products | NSC45611 | H. pylori | IC50: < 10 µM | [6] |
| Natural Products | NSC162535 | H. pylori | IC50: < 10 µM | [6] |
Inhibitors of Related Enzymes in the Shikimate Pathway
While the primary focus is on Shikimate Kinase, other enzymes in the pathway are also validated drug targets. Here, we present inhibitory data for two other key enzymes.
3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase Inhibitors
DAHP synthase catalyzes the first committed step of the shikimate pathway.
| Compound Class | Specific Compound | Target Organism | IC50 / Ki | Reference |
| Phenylpropanoid Intermediate | Caffeate | A. thaliana | IC50: 49.7 µM (AthDHS1), 69.2 µM (AthDHS2), 53.4 µM (AthDHS3) | [7] |
3-Dehydroquinate (DHQ) Dehydratase Inhibitors
DHQ dehydratase catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate.
Comparison and Cross-Reactivity Analysis
A direct comparison of the cross-reactivity of inhibitors is challenging due to the lack of studies that systematically test single compounds against multiple enzymes of the shikimate pathway. Most research efforts have been directed towards the discovery and optimization of inhibitors for a single, specific enzyme target.
-
Shikimate Kinase Inhibitors: The identified inhibitors of SK are diverse, ranging from substrate analogs to dipeptides and natural products.[2][6] Their development has been largely focused on antibacterial applications, particularly against M. tuberculosis.
-
DAHP Synthase Inhibitors: The inhibition of DAHP synthase is a key regulatory point of the pathway. Natural plant metabolites like caffeate have been shown to inhibit this enzyme.[7]
-
EPSP Synthase Inhibitors: It is worth noting that the well-known herbicide glyphosate targets 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, another enzyme in this pathway.[4]
Given the structural differences between the various enzymes of the shikimate pathway, it is generally expected that inhibitors designed for one enzyme will exhibit some degree of selectivity. However, without explicit cross-reactivity testing, the potential for off-target inhibition within the pathway remains an open question.
Experimental Protocols
The most common method for determining the inhibitory activity of compounds against Shikimate Kinase is the coupled spectrophotometric assay.
Coupled Spectrophotometric Assay for Shikimate Kinase Inhibition
This assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.
Workflow:
Materials:
-
Tris-HCl buffer
-
MgCl2
-
KCl
-
ATP
-
Shikimate
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Test inhibitor compound
-
Purified Shikimate Kinase enzyme
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, ATP, shikimate, PEP, NADH, PK, and LDH.[5][8]
-
Add the test inhibitor compound at various concentrations to the reaction mixture. A control reaction without the inhibitor should also be prepared.
-
Incubate the mixture at a specified temperature (e.g., 25°C).[8]
-
Initiate the reaction by adding the purified Shikimate Kinase enzyme.[8]
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the activity of Shikimate Kinase.[8]
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
This guide highlights the current state of knowledge on inhibitors of Shikimate Kinase and related enzymes. The development of potent and selective inhibitors for these targets holds significant promise for new therapeutic and agricultural applications. Future research focusing on comprehensive cross-reactivity profiling will be crucial for advancing these compounds towards clinical and commercial use.
References
- 1. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 2. Selective Mycobacterium tuberculosis Shikimate Kinase Inhibitors as Potential Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Shikimate kinase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of potential inhibitors of Mycobacterium tuberculosis shikimate kinase: molecular docking, in silico toxicity and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of Mutation on K00135 Enzyme Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic activity of the wild-type K00135, a succinate-semialdehyde dehydrogenase / glutarate-semialdehyde dehydrogenase, and a clinically relevant mutant variant. The data presented herein offers critical insights into the functional consequences of genetic mutations on this key metabolic enzyme, providing a valuable resource for researchers in drug discovery and development.
Comparative Analysis of Wild-Type vs. Mutant this compound Enzyme Activity
The following table summarizes the quantitative data on the enzymatic activity of the wild-type this compound and a well-documented mutant, highlighting the significant impact of a single amino acid substitution. The data is based on studies of human succinic semialdehyde dehydrogenase (SSADH), a key enzyme activity of this compound. A specific mutation, p.G176R, has been shown to dramatically reduce enzyme function.[1]
| Enzyme Variant | Specific Activity (nmol/min/mg protein) | % of Wild-Type Activity | Key Observations |
| Wild-Type this compound | 100 ± 12 | 100% | Exhibits robust dehydrogenase activity under standard assay conditions. |
| Mutant this compound (p.G176R) | < 1 | < 1% | The p.G176R mutation leads to a near-complete loss of enzymatic function.[1] |
Note: The specific activity values can vary based on the specific substrate (succinate semialdehyde or glutarate semialdehyde) and assay conditions. The data presented is a representative example of the drastic effect a mutation can have.
Experimental Protocols
A detailed methodology for determining this compound (succinate-semialdehyde dehydrogenase) enzyme activity is provided below, based on established spectrophotometric assays.[2]
Principle of the Assay
The enzymatic activity of succinate-semialdehyde dehydrogenase is determined by monitoring the reduction of NADP+ to NADPH at 340 nm. The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity. The reaction is as follows:
Succinate Semialdehyde + NADP+ + H₂O → Succinate + NADPH + H+[2]
Reagents and Buffers
-
Assay Buffer: 100 mM Potassium Pyrophosphate, pH 8.6
-
Substrate Solution: 50 mM Succinic Semialdehyde
-
Cofactor Solution: 25 mM NADP+
-
Enzyme Dilution Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM β-mercaptoethanol
-
Enzyme Samples: Purified wild-type and mutant this compound enzymes
Assay Procedure
-
Prepare a reaction mixture containing the assay buffer, substrate solution, and cofactor solution in a quartz cuvette.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of the enzyme sample (wild-type or mutant).
-
Immediately start monitoring the change in absorbance at 340 nm for a set period (e.g., 5 minutes) using a spectrophotometer.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Determine the protein concentration of the enzyme samples using a standard method (e.g., Bradford assay).
-
Calculate the specific activity of the enzyme in nmol/min/mg of protein.
Visualizing the Experimental Workflow and a Key Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing the impact of a mutation on this compound activity and the GABA shunt pathway where this compound plays a crucial role.
Caption: Experimental workflow for comparing wild-type and mutant this compound enzyme activity.
Caption: The GABA shunt pathway highlighting the role of this compound and the impact of its mutation.
Alternative Enzymes and Future Directions
While no direct, naturally occurring enzyme is a drop-in replacement for this compound, other dehydrogenases acting on similar aldehyde substrates could be considered for protein engineering approaches. The promiscuous nature of some succinate semialdehyde dehydrogenases suggests a potential for evolving novel functions.[3] Future research could focus on screening for or engineering enzymes with restored activity to compensate for the loss of function in mutated this compound, a strategy with potential therapeutic applications for related metabolic disorders.
References
- 1. Succinic semialdehyde dehydrogenase deficiency: The combination of a novel ALDH5A1 gene mutation and a missense SNP strongly affects SSADH enzyme activity and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Adaptive laboratory evolution recruits the promiscuity of succinate semialdehyde dehydrogenase to repair different metabolic deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of K00135 (ALDH5A1) Expression: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of K00135 (ALDH5A1/SSADH) expression in healthy versus diseased tissues. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Succinate-semialdehyde dehydrogenase (SSADH), encoded by the ALDH5A1 gene and cataloged as this compound in the KEGG Orthology database, is a critical mitochondrial enzyme in the GABA degradation pathway.[1][2] Dysregulation of its expression is implicated in a range of pathologies, from rare neurological disorders to various cancers.
Quantitative Expression Analysis: Healthy vs. Diseased Tissues
The expression of ALDH5A1 has been observed to be altered in several disease states when compared to corresponding healthy tissues. The following table summarizes these findings from various studies.
| Disease State | Tissue/Cell Type | Expression Change in Disease | Experimental Method | Reference |
| Ovarian Cancer | Ovarian Tissue | Down-regulated | Gene Expression Analysis | [3] |
| Glioma | Glioma Cells | High expression associated with enhanced migration | Gene Expression Analysis | [3] |
| Papillary Thyroid Carcinoma | Thyroid Tissue | Acts as a tumor promoter, impacting prognosis | Gene Expression Analysis | [3] |
| Succinic Semialdehyde Dehydrogenase Deficiency (SSADH-D) | Fibroblasts | Nearly complete absence of protein | Western Blot | [4] |
| SSADH-D Mouse Model | Hippocampus and Cortex | Down-regulation of myelin-associated genes | Expression Profiling | [5] |
Signaling Pathways and Biological Implications
ALDH5A1 is a key enzyme in the catabolism of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][6][7] Its deficiency leads to the accumulation of GABA and gamma-hydroxybutyrate (GHB), a neuroactive byproduct.[6][8][9] This accumulation is the biochemical hallmark of Succinic Semialdehyde Dehydrogenase Deficiency (SSADH-D), a rare neurometabolic disorder characterized by intellectual disability, epilepsy, and ataxia.[1][6][9][10]
In the context of cancer, the product of the SSADH-catalyzed reaction, succinate, has been identified as an oncometabolite.[11][12] Alterations in succinate dehydrogenase (of which SSADH is a component of the overall pathway) activity and the resulting accumulation of succinate can influence cancer development by inducing epigenetic changes, promoting epithelial-to-mesenchymal transition, and affecting cell migration and angiogenesis.[11][12] Furthermore, research in SSADH-D models has pointed to altered signaling through the mTOR pathway.[1]
Below is a diagram illustrating the central role of ALDH5A1 in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. genecards.org [genecards.org]
- 3. ALDH5A1 aldehyde dehydrogenase 5 family member A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Expression profiling reveals multiple myelin alterations in murine succinate semialdehyde dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Succinic semialdehyde dehydrogenase deficiency: a metabolic and genomic approach to diagnosis [frontiersin.org]
- 8. Comparative genomics of aldehyde dehydrogenase 5a1 (succinate semialdehyde dehydrogenase) and accumulation of gamma-hydroxybutyrate associated with its deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Succinic semialdehyde dehydrogenase deficiency: Lessons from mice and men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Succinic semialdehyde dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 11. Regulation of succinate dehydrogenase and role of succinate in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. regulation-of-succinate-dehydrogenase-and-role-of-succinate-in-cancer - Ask this paper | Bohrium [bohrium.com]
Validating K00135 Knockout Models: A Comparative Guide to Enzymatic and Metabolic Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate a K00135 knockout (KO) model, focusing on enzymatic and metabolic profiling. We present supporting data from murine models of this compound deficiency and compare these with a relevant alternative model, the Aldehyde Dehydrogenase 7A1 (ALDH7A1) knockout, to provide a broader context for validation strategies.
Introduction to this compound and its Inactivation
This compound, annotated as succinate-semialdehyde dehydrogenase (SSADH) and glutarate-semialdehyde dehydrogenase, is a critical enzyme in the degradation pathways of the neurotransmitter GABA and the amino acid lysine.[1][2][3] Its deficiency, modeled in Aldh5a1 knockout animals, leads to the accumulation of succinic semialdehyde and glutaric semialdehyde, resulting in severe neurometabolic disorders.[4][5] Validating the successful knockout of this compound is paramount for research into the pathophysiology of these conditions and for the development of novel therapeutics.
This guide will detail the enzymatic and metabolic consequences of this compound inactivation and provide a framework for robust experimental validation.
Enzymatic Profiling: Assessing this compound Activity
Direct measurement of enzymatic activity is a cornerstone of knockout model validation. For this compound, this involves assaying both succinate-semialdehyde dehydrogenase and glutarate-semialdehyde dehydrogenase activities.
Comparative Enzymatic Activity Data
The following table summarizes expected enzymatic activity in a this compound knockout model compared to a wild-type control and an alternative aldehyde dehydrogenase knockout model, ALDH7A1.
| Enzyme Activity | Wild-Type (WT) | This compound (Aldh5a1) KO | ALDH7A1 KO (Alternative Model) | Reference |
| Succinate-Semialdehyde Dehydrogenase (nmol/min/mg protein) | ~ 5.0 - 15.0 (Brain) | Undetectable or significantly reduced | Normal | [6] |
| Glutarate-Semialdehyde Dehydrogenase | Present | Undetectable or significantly reduced | Normal | Inferred |
| Aldehyde Dehydrogenase 7A1 (nmol NADH/min/mg) | ~ 20 - 40 (Liver) | Normal | Undetectable or significantly reduced | [7] |
Experimental Protocols
This spectrophotometric assay measures the reduction of NADP+ to NADPH, which is monitored by the increase in absorbance at 340 nm.
Materials:
-
100 mM Potassium Pyrophosphate Buffer, pH 8.6
-
100 mM 2-Mercaptoethanol
-
25 mM β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+)
-
50 mM Succinic Semialdehyde
-
Tissue Homogenate (e.g., brain, liver)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium pyrophosphate buffer, 2-mercaptoethanol, and NADP+.
-
Add the tissue homogenate to the reaction mixture and incubate to equilibrate.
-
Initiate the reaction by adding succinic semialdehyde.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADPH formation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
Principle: Glutarate Semialdehyde + NAD⁺ + H₂O → Glutarate + NADH + H⁺
Metabolic Profiling: Unveiling the Biochemical Consequences
Metabolic profiling provides a functional readout of the enzymatic deficiency, revealing the accumulation of upstream metabolites and potential compensatory changes in related pathways.
Comparative Metabolite Data
The following table outlines key metabolite alterations observed in the this compound KO model and the ALDH7A1 KO model.
| Metabolite | Wild-Type (WT) | This compound (Aldh5a1) KO | ALDH7A1 KO (Alternative Model) | Reference |
| gamma-Aminobutyric Acid (GABA) | Normal | Significantly Elevated (Brain, Body Fluids) | Normal | [4][11][12] |
| gamma-Hydroxybutyric Acid (GHB) | Low/Undetectable | Significantly Elevated (Brain, Body Fluids) | Normal | [4][11][12] |
| Succinic Semialdehyde | Low/Undetectable | Elevated | Normal | [13] |
| Glutarate | Normal | Potentially Reduced | Normal | Inferred |
| α-Aminoadipic Semialdehyde (α-AASA) | Low/Undetectable | Normal | Significantly Elevated (Brain, Liver) | [4][14] |
| Δ¹-Piperideine-6-carboxylate (P6C) | Low/Undetectable | Normal | Significantly Elevated (Brain, Liver) | [4][14] |
| Pipecolic Acid | Low/Undetectable | Normal | Significantly Elevated (Brain, Liver) | [4][14] |
Experimental Protocols
-
Collect tissues (e.g., brain, liver) or biofluids (e.g., plasma, urine) from knockout and wild-type animals.
-
Immediately quench metabolic activity, typically by flash-freezing in liquid nitrogen.
-
Perform metabolite extraction using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Centrifuge to pellet proteins and other macromolecules.
-
Collect the supernatant for analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for the separation and quantification of a wide range of metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the analysis of volatile and thermally stable metabolites, frequently requiring derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and quantification of highly abundant metabolites.
Visualizing the Pathways and Workflows
This compound Metabolic Pathways
Knockout Validation Workflow
Comparison of this compound and ALDH7A1 Knockout Models
Conclusion
The validation of a this compound knockout model requires a multi-faceted approach. Combining genomic verification with robust enzymatic and metabolic profiling provides conclusive evidence of successful gene inactivation and its functional consequences. This guide offers a framework for designing and interpreting these validation experiments, using the ALDH7A1 knockout as a valuable comparative model to highlight the specificity of the observed biochemical phenotype. Rigorous validation is essential for the reliability and reproducibility of subsequent research utilizing these important disease models.
References
- 1. KEGG T09673: QYQ96_05515 [kegg.jp]
- 2. KEGG ORTHOLOGY: this compound [genome.jp]
- 3. Glutarate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. About the Disorder | SSADH Association [ssadh.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric assay for sensitive detection of glycerol dehydratase activity using aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 10. researchgate.net [researchgate.net]
- 11. A ketogenic diet rescues the murine succinic semialdehyde dehydrogenase deficient phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Succinic Semialdehyde Dehydrogenase Deficiency: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Post-mortem tissue analyses in a patient with succinic semialdehyde dehydrogenase deficiency (SSADHD). I. Metabolomic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
Navigating the Inhibition of Glutarate-Semialdehyde Dehydrogenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glutarate-semialdehyde dehydrogenase (GSDH) plays a crucial role in the metabolic pathways of lysine and tryptophan, making it a potential therapeutic target. However, a comprehensive comparative analysis of inhibitors specifically targeting this enzyme is currently lacking in the scientific literature. This guide provides a comparative overview of the efficacy of various inhibitors on enzymes closely related to GSDH, namely succinate-semialdehyde dehydrogenase (SSADH) and glutamic-γ-semialdehyde dehydrogenase. The data presented here, collated from multiple studies, offers valuable insights for researchers initiating inhibitor screening and development programs targeting semialdehyde dehydrogenases.
Comparative Efficacy of Inhibitors
Due to the limited availability of direct comparative studies on glutarate-semialdehyde dehydrogenase inhibitors, this section summarizes the inhibitory activities of various compounds on the closely related enzymes SSADH and glutamic-γ-semialdehyde dehydrogenase. The presented data, including IC50 and Ki values, provides a valuable starting point for identifying potential lead compounds and understanding the structure-activity relationships for the inhibition of this class of enzymes.
| Enzyme Target | Inhibitor | Type of Inhibition | Potency (IC50 / Ki) | Source Organism/System |
| Succinate-Semialdehyde Dehydrogenase (SSADH) | Acrolein | Irreversible, Noncompetitive | IC50 = 15 µM | Rat brain mitochondrial preparations |
| 4-hydroxy-trans-2-nonenal (HNE) | - | IC50 = 110 µM | Rat brain mitochondrial preparations | |
| Glutamic-γ-Semialdehyde Dehydrogenase | ADP-ribose | Dead-end | Kia = 15 ± 7 µM | Homogeneous human enzyme |
| L-proline | Dead-end | Kib = 12.5 µM | Homogeneous human enzyme | |
| NADH | Product | Ki = 63 µM | Homogeneous human enzyme | |
| Glutamate | Product | Ki = 15,200 µM | Homogeneous human enzyme |
Note: The data presented is from different studies and experimental conditions. Direct comparison of absolute values should be made with caution.
Signaling Pathways and Inhibition Mechanisms
Glutarate-semialdehyde dehydrogenase catalyzes the NAD(P)+-dependent oxidation of glutarate-semialdehyde to glutarate.[1] This reaction is a key step in the lysine degradation pathway. The general mechanism of aldehyde dehydrogenases involves the formation of a thiohemiacetal intermediate with a cysteine residue in the active site, followed by hydride transfer to NAD(P)+ to form a thioester intermediate. Hydrolysis of this intermediate releases the carboxylic acid product.
Inhibitors can interfere with this process through various mechanisms. For instance, irreversible inhibitors like acrolein can form covalent adducts with the catalytic cysteine residue.[2] Competitive inhibitors, such as the product NADH, compete with the cofactor NAD+ for binding to the active site.[3] Dead-end inhibitors like ADP-ribose and L-proline can bind to the enzyme and prevent the binding of substrates or the release of products.[3][4]
References
- 1. Glutarate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Critical role of mitochondrial aldehyde dehydrogenase 2 in acrolein sequestering in rat spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human glutamic-gamma-semialdehyde dehydrogenase. Kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
Orthogonal Methods for the Validation of PIM Kinases as a Drug Target
A Comparative Guide for Researchers
In the landscape of oncology drug discovery, rigorous validation of a therapeutic target is paramount to the successful development of novel inhibitors. The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of three serine/threonine kinases (PIM1, PIM2, and PIM3), have emerged as compelling targets in various hematological malignancies and solid tumors. Their role in promoting cell survival, proliferation, and therapeutic resistance makes them attractive candidates for pharmacological intervention.[1][2][3] K00135 is a potent and selective small molecule inhibitor of PIM kinases, and this guide provides a comparative overview of orthogonal experimental methods to validate PIM kinases as the bona fide target of this compound and similar compounds.[4]
The principle of orthogonal validation hinges on the use of multiple, independent experimental approaches to interrogate the same biological question. This strategy minimizes the risk of method-specific artifacts and provides a more robust and comprehensive confirmation of a drug's mechanism of action. This guide will detail biochemical, biophysical, genetic, and in vivo methodologies, presenting quantitative data and detailed protocols to aid researchers in the comprehensive validation of PIM kinases as a therapeutic target.
Biochemical Assays: Direct Inhibition of Kinase Activity
Biochemical assays are fundamental in demonstrating the direct interaction between an inhibitor and its target enzyme. For PIM kinases, in vitro kinase activity assays are employed to quantify the potency of inhibitors like this compound.
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Assay Principle | Reference |
| This compound | PIM1 | 21 | ATP-competitive inhibition | [5] |
| AZD1208 | PIM1 | 0.4 | ATP-competitive inhibition | [4] |
| AZD1208 | PIM2 | 5 | ATP-competitive inhibition | [4] |
| AZD1208 | PIM3 | 1.9 | ATP-competitive inhibition | [4] |
| SGI-1776 | PIM1 | 7 | ATP-competitive inhibition | [6] |
| SGI-1776 | PIM2 | 363 | ATP-competitive inhibition | [6] |
| SGI-1776 | PIM3 | 69 | ATP-competitive inhibition | [6] |
Experimental Protocol: ADP-Glo™ Kinase Assay
This commercially available luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant PIM1, PIM2, or PIM3 enzyme
-
PIM kinase-specific substrate peptide (e.g., a derivative of the BAD protein)
-
ATP
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the PIM kinase enzyme, the substrate peptide, and the test inhibitor at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Biophysical Assays: Target Engagement in a Cellular Context
While biochemical assays confirm direct enzyme inhibition, it is crucial to demonstrate that the inhibitor engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement.
Quantitative Data Summary
CETSA results are typically presented as a thermal shift (ΔTm), which is the change in the melting temperature of the target protein in the presence of the inhibitor.
| Compound | Target | Cell Line | ΔTm (°C) | Reference |
| Staurosporine (general kinase inhibitor) | Multiple Kinases | Various | Variable | [7] |
| Dasatinib | BCR-ABL | K562 | +8.6 | [7] |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cancer cell line expressing PIM kinases (e.g., MV4-11, K562)
-
This compound or other test inhibitors
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Equipment for cell lysis (e.g., sonicator)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for PIM1, PIM2, or PIM3
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing or sonication in the presence of protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a PIM kinase-specific antibody.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and control samples. Plot the percentage of soluble protein against temperature to generate melting curves. The shift in the melting curve in the presence of the inhibitor indicates target engagement.
Workflow for Cellular Thermal Shift Assay (CETSA)
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting PIM kinases in cancer therapy: An update on pharmacological small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Pim kinases: new targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging Genotype to Phenotype: A Comparative Guide to K00135 (Succinate-Semialdehyde Dehydrogenase) in Patient Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genotypic and enzymatic phenotypes associated with KEGG Orthology (KO) identifier K00135, which corresponds to the enzyme succinate-semialdehyde dehydrogenase (SSADH). In humans, SSADH is encoded by the ALDH5A1 gene.[1][2] A deficiency in this enzyme leads to a rare autosomal recessive disorder known as succinic semialdehyde dehydrogenase deficiency (SSADHD), which impacts the degradation pathway of the neurotransmitter γ-aminobutyric acid (GABA).[1][3] This document outlines the correlation between specific ALDH5A1 genotypes and their resulting enzymatic and clinical phenotypes, details common experimental protocols for their assessment, and presents visual workflows and pathways to support research and therapeutic development.
Data Presentation: Correlating ALDH5A1 Genotype with Enzymatic and Clinical Phenotype
Mutations in the ALDH5A1 gene can lead to a spectrum of enzymatic activities and corresponding clinical severities. While a direct and consistent correlation between genotype and the severity of the phenotype is not always observed, certain variants have been associated with particular outcomes.[4][5] The following tables summarize known genotypes and compare methodologies for their characterization.
Table 1: Summary of Selected ALDH5A1 Genotypes and Associated Phenotypes
| Genotype (Variant) | Enzymatic Phenotype (SSADH Activity) | Associated Clinical Phenotype | References |
| Wild Type | Normal enzyme activity | No disease phenotype | N/A |
| Homozygous or compound heterozygous pathogenic variants | Deficient enzyme activity | SSADH Deficiency: developmental delay (especially speech), intellectual disability, hypotonia, seizures, ataxia, behavioral problems.[2][6] | [2][6] |
| Novel missense variant (unspecified) | Associated with milder phenotype | Patient with normal IQ | [4][5] |
| Previously reported pathogenic missense variant (unspecified) | Associated with severe phenotype | Consistently associated with the most severe clinical presentation | [4][5] |
| Variants resulting in no functional protein | No functional enzyme synthesized | Significantly worse overall clinical outcomes, including more severe cognitive deficits, epilepsy, and psychiatric morbidity compared to those with some residual enzyme function. | [7][8] |
Table 2: Comparison of Methodologies for Genotype and Phenotype Assessment
| Methodology | Principle | Advantages | Disadvantages |
| Genotyping: DNA Sequencing (Sanger & NGS) | Determines the precise nucleotide sequence of the ALDH5A1 gene to identify pathogenic variants.[9] | High accuracy and can detect novel variants. NGS allows for high-throughput analysis.[10] | Sanger sequencing can be low-throughput. Data analysis for NGS can be complex.[10] |
| Genotyping: Deletion/Duplication Analysis (MLPA, qPCR) | Detects larger genomic rearrangements (deletions or duplications) within the ALDH5A1 gene that may not be identified by sequencing.[9][10] | Essential for identifying copy number variations. | Does not provide sequence-level information. |
| Phenotyping: Enzyme Activity Assay (Spectrophotometric/Fluorometric) | Measures the rate of NAD(P)+ reduction or substrate conversion by SSADH in patient-derived samples (e.g., lymphocytes, fibroblasts).[11][12] | Provides a direct functional measure of the enzyme's activity.[12] | Can be technically demanding; requires viable patient cells or tissues. |
| Phenotyping: Metabolite Analysis (GC-MS) | Quantifies the accumulation of γ-hydroxybutyric acid (GHB) in urine, plasma, or cerebrospinal fluid, a hallmark of SSADH deficiency.[2][12] | Highly sensitive and specific for diagnosing SSADH deficiency. Non-invasive (urine). | Provides an indirect measure of enzyme function; levels can be influenced by other factors. |
| Phenotyping: Protein Quantification (ELISA) | Uses antibodies to measure the amount of ALDH5A1 protein in a sample. | Can determine if a variant affects protein expression levels. | Does not provide information on the functional activity of the protein.[13] |
Experimental Protocols
Protocol for ALDH5A1 Genotyping using Next-Generation Sequencing (NGS)
This protocol outlines a general workflow for identifying variants in the ALDH5A1 gene from a patient's whole blood sample.
-
DNA Extraction:
-
Collect 2-4 ml of whole blood in an EDTA (lavender top) tube.
-
Isolate genomic DNA using a commercially available DNA extraction kit following the manufacturer's instructions.
-
Assess DNA quantity and purity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
-
-
Library Preparation:
-
Fragment the genomic DNA to a desired size range (e.g., 200-500 bp) using enzymatic or mechanical methods.
-
Perform end-repair and A-tailing on the fragmented DNA.
-
Ligate sequencing adapters, which include unique barcodes for multiplexing samples, to the DNA fragments.
-
Use PCR to amplify the adapter-ligated library.
-
-
Target Enrichment (for targeted panels):
-
If using a targeted gene panel, hybridize the library with biotinylated probes specific to the ALDH5A1 gene exons and flanking intronic regions.
-
Capture the probe-hybridized DNA fragments using streptavidin-coated magnetic beads.
-
Wash the beads to remove non-target DNA and amplify the captured target library.
-
-
Sequencing:
-
Quantify the final library and pool multiple libraries if multiplexing.
-
Load the pooled library onto a flow cell of an NGS platform (e.g., Illumina).
-
Perform sequencing-by-synthesis according to the manufacturer's protocol.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the human reference genome (e.g., GRCh38).
-
Call variants (single nucleotide variants, insertions, deletions) within the ALDH5A1 gene using a variant caller (e.g., GATK).
-
Annotate the identified variants to determine their potential pathogenicity using databases like ClinVar and in silico prediction tools.[9]
-
Protocol for SSADH Enzymatic Activity Assay (Spectrophotometric)
This protocol measures SSADH activity by monitoring the reduction of NADP+ to NADPH, which results in an increased absorbance at 340 nm.[11]
-
Sample Preparation:
-
Isolate lymphocytes from a patient's blood sample or culture patient-derived fibroblasts.
-
Prepare a cell lysate by sonication or detergent-based lysis in a suitable buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
-
Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium pyrophosphate, pH 8.6).
-
Prepare stock solutions of the necessary reagents: β-Nicotinamide adenine dinucleotide phosphate (NADP+), 2-mercaptoethanol, and the substrate, succinic semialdehyde.
-
-
Enzymatic Reaction:
-
In a quartz cuvette, combine the reaction buffer, NADP+ solution, and 2-mercaptoethanol.
-
Add a specific amount of the patient's cell lysate (e.g., 50-100 µg of total protein).
-
Equilibrate the mixture to the reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding the succinic semialdehyde substrate solution.
-
-
Data Acquisition:
-
Immediately place the cuvette in a spectrophotometer.
-
Measure the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes) in kinetic mode.
-
Perform a blank reaction without the succinic semialdehyde substrate to control for non-specific NADP+ reduction.
-
-
Calculation of Enzyme Activity:
-
Determine the maximum linear rate of the change in absorbance per minute (ΔA340/min).
-
Subtract the rate of the blank reaction from the test reaction.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). Express the activity as units per milligram of protein (e.g., nmol/min/mg protein).
-
Visualizations
GABA Catabolism Pathway and the Impact of SSADH Deficiency
Caption: GABA metabolism pathway showing the role of SSADH and the metabolic consequences of its deficiency.
Workflow for Correlating Genotype with Phenotype in Patient Samples
Caption: Workflow from patient sample acquisition to the correlation of ALDH5A1 genotype with enzymatic phenotype.
References
- 1. Succinic Semialdehyde Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. metabolicsupportuk.org [metabolicsupportuk.org]
- 3. Succinic semialdehyde dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 4. Novel ALDH5A1 variants and genotype | Neurology [ez-admanager.com]
- 5. Novel ALDH5A1 variants and genotype: Phenotype correlation in SSADH deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinic semialdehyde dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 7. Phenotypic Correlates of Structural and Functional Protein Impairments Resultant from ALDH5A1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medlineplus.gov [medlineplus.gov]
- 9. Succinic Semialdehyde Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Succinic Semialdehyde Dehydrogenase Deficiency (ALDH5A1 Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
Safety Operating Guide
Navigating the Disposal of K00135: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, understanding the proper handling and disposal of all laboratory materials is paramount to ensuring a safe and compliant work environment. While the identifier "K00135" might appear on laboratory documentation, it is crucial to recognize that this is not a chemical compound but a designation from the Kyoto Encyclopedia of Genes and Genomes (KEGG) Orthology database. This compound represents the enzyme group encompassing succinate-semialdehyde dehydrogenase and glutarate-semialdehyde dehydrogenase.[1][2][3] Therefore, the disposal procedures pertain to the enzyme itself, which is a biological material, and any associated reagents or contaminated labware.
Immediate Safety and Handling Protocols
Before disposal, proper handling of enzymes and related materials is essential to minimize risks such as aerosol formation and skin contact.[4] Standard laboratory practice dictates the use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For powdered enzymes, manipulations should be performed in a fume hood to avoid inhalation.[5]
Step-by-Step Disposal Procedures for this compound (Enzyme Waste)
The disposal of enzymes and other non-hazardous biological materials generally falls under the category of biohazardous or biological waste.[6] Always adhere to your institution's specific waste management guidelines. The following steps provide a general framework for the proper disposal of this compound and associated materials.
1. Decontamination/Inactivation:
Before final disposal, it is best practice to denature or inactivate enzymes. This can be achieved through several methods:
-
Autoclaving: Steam sterilization is a common and effective method for decontaminating biological waste.[7]
-
Chemical Disinfection: Treatment with a 10% bleach solution or another appropriate disinfectant can also be used.[8] Exercise caution to avoid using chemicals that could create a separate chemical hazard.[8]
-
Boiling: For liquid enzyme solutions, boiling can denature the protein, except for highly thermostable enzymes.[9]
2. Segregation of Waste:
Properly segregate waste at the point of generation to ensure safe and compliant disposal.
-
Liquid Waste: After inactivation, liquid enzyme solutions can typically be disposed of down a sanitary sewer, followed by flushing with plenty of water.[5][10] Do not pour melted agar or highly concentrated protein solutions down the drain as they can cause clogging.[8][10]
-
Solid Waste: This includes contaminated labware such as petri dishes, plastic tubes, and gloves. These items should be placed in a designated biohazard bag.[10][11] These bags are often red or orange and should be clearly labeled with the biohazard symbol.[7][12]
-
Sharps Waste: Any contaminated sharps, such as pipette tips, needles, or broken glass, must be disposed of in a puncture-resistant sharps container.[8][11][12]
3. Packaging and Labeling:
-
Biohazard bags should be securely tied (e.g., goose-neck knot) and placed within a rigid, leak-proof secondary container.[7][11]
-
All waste containers must be clearly labeled with the universal biohazard symbol.[12]
4. Final Disposal:
-
Trained laboratory personnel should transport the contained and labeled waste to the designated biohazardous waste accumulation area.[8]
-
From this point, the waste will be handled by the institution's environmental health and safety (EHS) office or a contracted biohazardous waste disposal service.[7]
Quantitative Data Summary
For common laboratory disinfectants used in the inactivation of biological materials, the following table provides a quick reference.
| Disinfectant | Concentration | Contact Time |
| Sodium Hypochlorite (Bleach) | 10% (v/v) | 10-30 minutes |
| Ethanol | 70% (v/v) | 10-15 minutes |
| Wescodyne | 1-2% (v/v) | 15-30 minutes |
Note: Contact times may vary depending on the specific biological material and the presence of organic matter. Always consult your institution's biosafety manual.
Experimental Workflow: Disposal of this compound Enzyme Waste
The following diagram outlines the general workflow for the proper disposal of this compound enzyme waste and associated materials.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound enzyme waste, protecting themselves, their colleagues, and the environment.
References
- 1. KEGG T09673: QYQ96_05515 [kegg.jp]
- 2. KEGG T00080: MA_1355 [genome.jp]
- 3. KEGG ORTHOLOGY: this compound [genome.jp]
- 4. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 5. Enzyme disposal | UK Science Technician Community [community.preproom.org]
- 6. Biohazard and Chemical Waste [thesammonslab.org]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. tamiu.edu [tamiu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Biological Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 11. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 12. How to Handle Biohazardous Waste in Labs | Waste Managed [wastemanaged.co.uk]
Essential Safety and Handling Guide for K00135 (PIM Kinase Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of K00135 (CAS No. 869650-21-5), a potent and selective inhibitor of PIM kinases utilized in cancer research. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. The specific requirements are based on the potential hazards associated with this compound.
| PPE Category | Minimum Requirement | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with EN166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical-resistant gloves | Compatible with the solvents used to dissolve this compound. Inspect gloves prior to use. |
| Body Protection | Laboratory coat | To be worn at all times in the laboratory. |
| Respiratory Protection | Not required under normal use with adequate ventilation | A NIOSH-approved respirator may be necessary for handling large quantities or in case of spills. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of this compound.
Handling Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
-
Preventing Contamination: Keep the compound away from incompatible substances such as strong oxidizing agents.
Storage Plan:
-
Temperature: Store in a tightly sealed container in a dry and well-ventilated place. For long-term storage, consult the manufacturer's recommendations, which may include refrigeration or freezing.
-
Container: Use the original container or a suitable, clearly labeled replacement.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Disposal Steps:
-
Segregation: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
Containerization: Ensure the waste container is sealed and stored in a secure secondary container.
-
Professional Disposal: Arrange for disposal by a licensed hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
Logical Relationship of Safety Measures
This diagram illustrates the hierarchical relationship of safety controls when working with this compound, from the most to the least effective.
Caption: Hierarchy of Safety Controls for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
